Product packaging for 3-Hydroxynaphthalene-2,7-disulphonic acid(Cat. No.:CAS No. 148-75-4)

3-Hydroxynaphthalene-2,7-disulphonic acid

Cat. No.: B147199
CAS No.: 148-75-4
M. Wt: 304.302299
InChI Key: USWINTIHFQKJTR-UHFFFAOYSA-N
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Description

3-Hydroxynaphthalene-2,7-disulphonic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₈O₇S₂ . (Na)ₓ and its molecular weight is 304.302299. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₀H₈O₇S₂ . (Na)ₓ B147199 3-Hydroxynaphthalene-2,7-disulphonic acid CAS No. 148-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxynaphthalene-2,7-disulfonic acid
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InChI

InChI=1S/C10H8O7S2/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

USWINTIHFQKJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

135-51-3 (di-hydrochloride salt), 15883-57-5 (unspecified hydrochloride salt)
Record name 2-Naphthol-3,6-disulfonic acid
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DSSTOX Substance ID

DTXSID6045032
Record name 2-Hydroxy-3,6-naphthalenedisulfonic acid
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Molecular Weight

304.3 g/mol
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CAS No.

148-75-4
Record name 2-Naphthol-3,6-disulfonic acid
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Record name 2-Naphthol-3,6-disulfonic acid
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Record name 2,7-Naphthalenedisulfonic acid, 3-hydroxy-
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Record name 2-Hydroxy-3,6-naphthalenedisulfonic acid
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Record name 3-hydroxynaphthalene-2,7-disulphonic acid
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Record name 2-NAPHTHOL-3,6-DISULFONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxynaphthalene-2,7-disulphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 3-Hydroxynaphthalene-2,7-disulphonic acid, a significant intermediate in the production of food pigments, azo dyes, and functional pigments.[1][2] Also known by the trivial name R-acid, this compound is crucial for researchers, scientists, and professionals involved in drug development and materials science.[2] This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Physicochemical Properties

This compound is a white, needle-like crystalline solid that is readily soluble in water and ethanol but nearly insoluble in ether.[1] Its sodium salt, known as R-salt, is also a white, needle-like crystal that is easily soluble in water and slightly soluble in alcohol, but insoluble in benzene.[1] Aqueous solutions of R-salt exhibit a characteristic blue-green fluorescence.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the synthesis of this compound.

ParameterValueReference
Isolated Yield 68%[3][4]
Major Impurity ~3% Schaeffer's salt[3][4]
Molecular Formula C₁₀H₈O₇S₂[1][3]
Molecular Weight 304.3 g/mol [1][3]

Experimental Protocol: Synthesis of this compound (R-acid)

This protocol details the sulfonation of 2-naphthol to produce this compound.[1][3][4]

Materials:

  • 2-Naphthol

  • 98% Sulfuric acid

  • Anhydrous sodium sulfate

  • Sodium chloride

  • Water

Procedure:

  • Initial Reaction Mixture: In a suitable reaction vessel, heat an excess of 98% sulfuric acid to 60°C.

  • Addition of Reactants: To the heated sulfuric acid, add 2-Naphthol and anhydrous sodium sulfate.

  • Heating Profile: The reaction mixture is subjected to a staged heating process:

    • Heat at 105°C for 24 hours.

    • Increase the temperature to 110°C and maintain for 12 hours.

    • Further increase the temperature to 120°C and maintain for another 12 hours.

  • Dilution and Quenching: After the heating stages are complete, dilute the reaction mixture with additional sulfuric acid. Subsequently, quench the mixture by carefully adding it to water.

  • Crystallization of the Sodium Salt (R-salt):

    • Add sodium chloride to the aqueous solution at 60°C.

    • Slowly cool the mixture to 30°C to facilitate the crystallization of the product as its sodium salt.

  • Isolation: The crystallized R-salt is then isolated from the solution. The isolated yield is approximately 68%, with the primary impurity being about 3% of Schaeffer's salt.[3][4]

Alternative Production Method

Industrially, this compound (as R-salt) is often obtained as a by-product during the synthesis of 2-Hydroxynaphthalene-6,8-disulphonic acid (G-acid).[1][4] In this process, after 2-naphthol is sulfonated to produce a mixture of G-acid and R-acid, the G-salt is precipitated out using potassium chloride. The remaining waste acid liquid is then treated with sodium chloride to salt out the R-salt.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow start_end start_end process process reagent reagent condition condition product product start Start mix_reagents Mix Reactants start->mix_reagents heating Staged Heating mix_reagents->heating quench Dilute & Quench heating->quench temp1 105°C, 24h heating->temp1 temp2 110°C, 12h heating->temp2 temp3 120°C, 12h heating->temp3 crystallize Crystallize R-Salt quench->crystallize isolate Isolate Product crystallize->isolate end End Product: This compound (R-Salt) isolate->end naphthol 2-Naphthol naphthol->mix_reagents h2so4 98% H₂SO₄ h2so4->mix_reagents na2so4 Anhydrous Na₂SO₄ na2so4->mix_reagents nacl NaCl nacl->crystallize

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to (R)-(-)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (R)-(-)-Mandelic acid, tailored for researchers, scientists, and professionals in drug development.

Introduction

(R)-(-)-Mandelic acid is an aromatic alpha-hydroxy acid (AHA) that serves as a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its enantiomeric purity is vital as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[3] This guide details the physicochemical properties, synthesis, and purification of (R)-(-)-Mandelic acid, along with its applications in drug development and as a chiral resolving agent.

Chemical Structure and Identification

(R)-(-)-Mandelic acid, also known as D-(-)-Mandelic acid, is characterized by a phenyl group and a hydroxyl group attached to the alpha carbon of a carboxylic acid. This chiral center is in the (R) configuration.

Table 1: Compound Identification

IdentifierValue
IUPAC Name (2R)-2-hydroxy-2-phenylacetic acid[4]
Synonyms D-(-)-Mandelic acid, (R)-alpha-Hydroxyphenylacetic acid[5][6]
CAS Number 611-71-2[5][6]
Molecular Formula C₈H₈O₃[5][7]
Molecular Weight 152.15 g/mol [7]
InChI Key IWYDHOAUDWTVEP-SSDOTTSWSA-N[2]
SMILES O--INVALID-LINK--c1ccccc1[2]

Physicochemical Properties

The physical and chemical properties of (R)-(-)-Mandelic acid are summarized below, providing essential data for its handling, formulation, and analysis.

Table 2: Physicochemical Data of (R)-(-)-Mandelic Acid

PropertyValue
Appearance White crystalline powder[5]
Melting Point 131-133 °C[8]
Boiling Point 214.6 °C (estimate)[8]
Solubility Partially soluble in water; freely soluble in ethanol and isopropanol[8]
pKa 3.37 (at 25 °C)[8]
Optical Rotation [α]25/D −151°, c = 1 in ethanol[2]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of (R)-(-)-Mandelic acid.

Table 3: Spectroscopic Data for (R)-(-)-Mandelic Acid

SpectroscopyKey Peaks/Signals
¹H NMR (CDCl₃) Signals corresponding to the aromatic, alpha-hyrdoxy, and carboxylic acid protons.[9]
IR (KBr) Characteristic peaks for O-H (hydroxyl and carboxylic acid), C=O (carbonyl), and C-O stretching vibrations.
Mass Spectrometry (EI) Molecular ion peak (M+) at m/z 152, with characteristic fragmentation patterns.

Biological Activity and Mechanism of Action

(R)-(-)-Mandelic acid is primarily known for its role as a synthetic intermediate in the pharmaceutical industry.[7] As an alpha-hydroxy acid, its biological effects are largely attributed to its exfoliating and antimicrobial properties.[4][5] It is not typically associated with specific intracellular signaling pathways in the manner of targeted therapeutics. Instead, its mechanism in dermatological applications involves the disruption of corneocyte cohesion in the stratum corneum, leading to exfoliation.

The "Mandelate Pathway" refers to the metabolic route for this compound, where mandelate racemase can interconvert between the (R) and (S) enantiomers.[3]

Mechanism_of_Action Mechanism of Action of (R)-(-)-Mandelic Acid as an AHA Mandelic_Acid (R)-(-)-Mandelic Acid (Topical Application) Stratum_Corneum Stratum Corneum (Outermost layer of skin) Mandelic_Acid->Stratum_Corneum Penetrates Corneocyte_Cohesion Decreased Corneocyte Cohesion Stratum_Corneum->Corneocyte_Cohesion Disrupts ionic bonding Desquamation Increased Desquamation (Shedding of dead skin cells) Corneocyte_Cohesion->Desquamation Cell_Turnover Accelerated Cell Turnover Desquamation->Cell_Turnover Skin_Appearance Improved Skin Texture and Appearance Cell_Turnover->Skin_Appearance

Mechanism of (R)-(-)-Mandelic Acid as an AHA.

Applications in Drug Development

(R)-(-)-Mandelic acid is a valuable precursor for the synthesis of a range of pharmaceuticals, including:

  • Antibiotics: It is a key intermediate in the production of semi-synthetic penicillins and cephalosporins.[1][6]

  • Anti-obesity agents [1]

  • Antitumor agents [1]

Beyond its role as a building block, it is also widely used as a chiral resolving agent for the separation of racemic mixtures of amines and alcohols.[5]

Experimental Protocols

Enzymatic Synthesis of (R)-(-)-Mandelic Acid from Racemic Mandelonitrile

This protocol describes a dynamic kinetic resolution process using a nitrilase enzyme.

Materials:

  • Racemic mandelonitrile

  • Immobilized (R)-selective nitrilase (e.g., from Alcaligenes faecalis)

  • Phosphate buffer (pH 7.5-8.0)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • Suspend the immobilized nitrilase in the phosphate buffer.

  • Add racemic mandelonitrile to the suspension. The reaction is typically carried out under mild agitation at a controlled temperature (e.g., 30°C).

  • The nitrilase selectively hydrolyzes (R)-mandelonitrile to (R)-mandelic acid. The remaining (S)-mandelonitrile undergoes in-situ racemization under the slightly alkaline conditions, allowing for a theoretical yield of up to 100%.[3]

  • Monitor the reaction progress using chiral HPLC.

  • Once the reaction is complete, remove the immobilized enzyme by filtration.

  • Acidify the aqueous solution to a pH of 1-2 with 1 M HCl.

  • Extract the (R)-mandelic acid with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

  • Further purification can be achieved by recrystallization.

Synthesis_Workflow Workflow for Enzymatic Synthesis of (R)-(-)-Mandelic Acid Start Start: Racemic Mandelonitrile Reaction Enzymatic Reaction (Immobilized Nitrilase, pH 7.5-8.0) Start->Reaction Filtration Filtration Reaction->Filtration Enzyme Immobilized Enzyme (Recycled) Filtration->Enzyme Aqueous_Phase Aqueous Phase (contains (R)-Mandelic Acid) Filtration->Aqueous_Phase Acidification Acidification (HCl to pH 1-2) Aqueous_Phase->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Organic_Phase Organic Phase Extraction->Organic_Phase Drying Drying (Na₂SO₄) Organic_Phase->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Crude (R)-(-)-Mandelic Acid Evaporation->Product Purification Recrystallization Product->Purification Final_Product Pure (R)-(-)-Mandelic Acid Purification->Final_Product

Enzymatic Synthesis Workflow.
Chiral Resolution of a Racemic Amine using (R)-(-)-Mandelic Acid

This protocol outlines the classical method of diastereomeric salt formation and fractional crystallization.

Materials:

  • Racemic amine

  • (R)-(-)-Mandelic acid (0.5-1.0 equivalents)

  • Suitable solvent (e.g., ethanol, ethyl acetate)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Procedure:

  • Dissolve the racemic amine in the chosen solvent, with gentle heating if necessary.

  • In a separate flask, dissolve (R)-(-)-Mandelic acid in the same solvent.

  • Slowly add the mandelic acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration.

  • To recover the resolved amine, suspend the crystals in water and acidify with 1 M HCl. Extract the liberated amine with an organic solvent.

  • To recover the (R)-(-)-Mandelic acid, make the aqueous layer from the previous step basic with 1 M NaOH and then re-acidify to precipitate the mandelic acid.

Resolution_Workflow Workflow for Chiral Resolution using (R)-(-)-Mandelic Acid Start Start: Racemic Amine Mixing Mix with (R)-(-)-Mandelic Acid in solvent Start->Mixing Crystallization Fractional Crystallization Mixing->Crystallization Filtration Filtration Crystallization->Filtration Crystals Diastereomeric Salt Crystals (Less Soluble) Filtration->Crystals Mother_Liquor Mother Liquor (Contains more soluble diastereomer) Filtration->Mother_Liquor Liberation_Amine Acidify and Extract Crystals->Liberation_Amine Resolved_Amine Resolved Amine Enantiomer Liberation_Amine->Resolved_Amine Recovery_MA Basify then Acidify Aqueous Layer Liberation_Amine->Recovery_MA Recovered_MA Recovered (R)-(-)-Mandelic Acid Recovery_MA->Recovered_MA

Chiral Resolution Workflow.

Conclusion

(R)-(-)-Mandelic acid is a cornerstone chiral molecule with significant applications in the pharmaceutical and fine chemical industries. Its well-defined physicochemical properties and the availability of robust synthetic and resolution protocols make it an indispensable tool for researchers and drug development professionals. While it may not be involved in complex signaling pathways, its direct biological effects as an AHA and its utility as a chiral synthon underscore its continued importance in science and medicine.

References

The Luminescent Landscape of R-acid: A Technical Guide to its Fluorescence Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Executive Summary

R-acid, chemically known as 2-naphthol-3,6-disulfonic acid, is a key intermediate in the synthesis of various azo dyes. Beyond its foundational role in color chemistry, R-acid and its parent compound, 2-naphthol, exhibit intrinsic fluorescence properties that are highly sensitive to their molecular environment. This technical guide provides an in-depth exploration of the fluorescence characteristics of R-acid, with a particular focus on the photophysical principles that govern its light-emitting behavior. Drawing comparative insights from the well-studied 2-naphthol, this document details the influence of pH and solvent polarity on the fluorescence emission of these compounds. Furthermore, comprehensive experimental protocols for the characterization of their fluorescence properties are provided, alongside graphical representations of key experimental workflows to aid in practical application. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and the broader scientific community who wish to leverage the fluorescent properties of R-acid and related naphthol derivatives in their work.

Introduction to R-acid and its Fluorescence Potential

R-acid, or 2-naphthol-3,6-disulfonic acid, is a sulfonated derivative of 2-naphthol[1]. The presence of the naphthalene core, a polycyclic aromatic hydrocarbon, bestows the molecule with the ability to absorb ultraviolet light and subsequently emit a portion of this energy as fluorescence[2]. The two sulfonate groups significantly enhance its water solubility compared to the parent 2-naphthol[1].

The fluorescence of R-acid, much like other naphthalene derivatives, is intimately linked to its electronic structure and the surrounding environment. Factors such as pH and solvent polarity can dramatically alter the fluorescence intensity and emission wavelength, a phenomenon that can be exploited for sensing and as a molecular probe[3][4]. This guide will delve into the specifics of these interactions and provide the necessary framework for their quantitative assessment.

Photophysical Properties of R-acid and 2-Naphthol

While specific quantitative fluorescence data for R-acid is not extensively documented in publicly accessible literature, a comprehensive understanding of its behavior can be derived from the well-characterized photophysical properties of its parent compound, 2-naphthol. The sulfonate groups in R-acid are anticipated to modulate these properties, primarily by influencing the acidity of the hydroxyl group and interacting with the local solvent environment.

Spectral Characteristics

The fluorescence of 2-naphthol is characterized by distinct excitation and emission spectra that are highly dependent on the protonation state of the hydroxyl group.

  • Protonated (Neutral) Form: In acidic to neutral aqueous solutions, the protonated form of 2-naphthol predominates. It typically exhibits an excitation maximum around 320-331 nm and a fluorescence emission maximum at approximately 356 nm[5][6].

  • Deprotonated (Anionic) Form: In basic solutions, the hydroxyl group is deprotonated, forming the naphtholate anion. This results in a significant red-shift in the emission spectrum, with the maximum typically observed around 416-420 nm[5][7].

The addition of sulfonate groups in R-acid is expected to influence these spectral properties. The electron-withdrawing nature of the sulfonate groups can affect the energy levels of the excited state and may lead to shifts in the excitation and emission maxima.

Quantitative Fluorescence Parameters

Key parameters that quantify the efficiency and dynamics of the fluorescence process include the fluorescence quantum yield (Φ) and the fluorescence lifetime (τ).

Parameter2-Naphthol (in aqueous solution)R-acid (2-Naphthol-3,6-disulfonic acid)
Excitation Max (λex) ~320-331 nm (protonated)Data not readily available
Emission Max (λem) ~356 nm (protonated)Data not readily available
~416-420 nm (deprotonated)
Quantum Yield (Φf) 0.18[5]Data not readily available
Fluorescence Lifetime (τ) Data not readily availableData not readily available

Table 1: Summary of known and anticipated fluorescence properties of 2-Naphthol and R-acid.

Influence of Environmental Factors on Fluorescence

The sensitivity of R-acid's fluorescence to its surroundings is a key characteristic that underpins its potential use as a molecular probe.

Effect of pH

The most pronounced environmental influence on the fluorescence of R-acid is the pH of the solution. As with 2-naphthol, the equilibrium between the protonated and deprotonated forms of the hydroxyl group is directly manipulated by the hydrogen ion concentration. This results in a ratiometric change in fluorescence emission, with a clear isoemissive point, making it a potential fluorescent pH indicator[5]. The sulfonate groups on R-acid will alter the ground and excited state pKa values compared to 2-naphthol, thus shifting the pH range over which this transition occurs.

Solvatochromism

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound shifts with changes in the polarity of the solvent[8]. This effect arises from differential solvation of the ground and excited electronic states of the fluorophore. Naphthalene derivatives are known to exhibit solvatochromism[2]. For R-acid, moving from a nonpolar to a polar solvent is expected to cause a shift in the emission maximum. This is because the excited state is often more polar than the ground state, and a polar solvent will stabilize the excited state to a greater extent, leading to a lower energy emission (a red-shift)[9].

Experimental Protocols

The following protocols provide a framework for the systematic characterization of the fluorescence properties of R-acid. These are based on established methods for 2-naphthol and can be adapted for R-acid[6][10].

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of R-acid (e.g., 1 mM) in deionized water. R-acid's disodium salt is readily soluble in water[1].

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution in the desired buffers or solvents to achieve a final concentration suitable for fluorescence measurements (typically in the low micromolar range to avoid inner filter effects).

Measurement of Excitation and Emission Spectra
  • Instrumentation: Use a calibrated spectrofluorometer.

  • Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum emission (a preliminary scan may be needed to determine this).

    • Scan the excitation monochromator over a range of wavelengths (e.g., 250-400 nm).

    • The resulting spectrum will show the efficiency of different wavelengths in exciting the fluorophore.

  • Emission Spectrum:

    • Set the excitation monochromator to the wavelength of maximum excitation.

    • Scan the emission monochromator from a wavelength slightly higher than the excitation wavelength to a longer wavelength (e.g., 340-600 nm).

    • The resulting spectrum will show the fluorescence intensity as a function of wavelength.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield can be determined relative to a well-characterized standard.

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to R-acid (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Absorbance Measurement: Prepare a series of dilute solutions of both the R-acid and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts 'sample' and 'std' refer to the R-acid and the standard, respectively.

Measurement of Fluorescence Lifetime

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

  • Instrumentation: A TCSPC system with a pulsed light source (e.g., a picosecond laser or a light-emitting diode) and a sensitive detector is required.

  • Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ), which is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols described above.

Measurement_of_Spectra cluster_prep Sample Preparation cluster_spectra Spectral Measurement Prep_Stock Prepare R-acid Stock Solution Prep_Work Prepare Dilute Working Solutions Prep_Stock->Prep_Work Ex_Spec Measure Excitation Spectrum Prep_Work->Ex_Spec Em_Spec Measure Emission Spectrum Prep_Work->Em_Spec

Caption: Workflow for the measurement of fluorescence excitation and emission spectra of R-acid.

Quantum_Yield_Measurement cluster_prep Solution Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Prep_Sample Prepare Dilute R-acid Solutions Measure_Abs Measure Absorbance (UV-Vis) Prep_Sample->Measure_Abs Measure_Fluor Measure Fluorescence (Spectrofluorometer) Prep_Sample->Measure_Fluor Prep_Standard Prepare Dilute Standard Solutions Prep_Standard->Measure_Abs Prep_Standard->Measure_Fluor Calculate Calculate Quantum Yield Measure_Abs->Calculate Integrate Integrate Fluorescence Intensities Measure_Fluor->Integrate Integrate->Calculate

Caption: Workflow for the determination of relative fluorescence quantum yield.

Applications in Research and Drug Development

The environment-sensitive fluorescence of R-acid and its derivatives opens up possibilities for their use in various scientific and biomedical applications:

  • Fluorescent Probes: Their pH-dependent fluorescence makes them suitable candidates for the development of fluorescent pH sensors for biological and chemical systems.

  • Drug Delivery: As a fluorescent model compound, R-acid can be encapsulated in nanocarriers to study release kinetics and carrier stability, leveraging the change in fluorescence upon release into an aqueous environment[6].

  • Dye Chemistry: As a foundational dye intermediate, understanding its photophysical properties can aid in the rational design of novel fluorescent dyes with tailored characteristics.

Conclusion

R-acid, or 2-naphthol-3,6-disulfonic acid, possesses intrinsic fluorescence that is highly responsive to its chemical environment, particularly pH. While detailed quantitative photophysical data for R-acid itself remains an area for further investigation, the extensive knowledge of its parent compound, 2-naphthol, provides a robust framework for understanding and predicting its behavior. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to characterize the fluorescence of R-acid and unlock its potential in applications ranging from the development of novel sensors to the characterization of drug delivery systems. As the demand for sensitive and specific molecular probes continues to grow, a thorough understanding of the fluorescence characteristics of foundational molecules like R-acid is paramount.

References

Unveiling the Past: A Technical Guide to the Historical Context of 3-Hydroxynaphthalene-2,7-disulphonic Acid's Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynaphthalene-2,7-disulphonic acid, a key aromatic compound, and its isomers have played a pivotal role in the advancement of chemical synthesis, particularly within the dye industry. This technical guide delves into the historical context of its discovery, tracing its origins to the burgeoning field of synthetic chemistry in the late 19th century. Understanding the foundational synthesis methods and the scientific landscape of the era provides valuable insights for contemporary researchers in chemistry and drug development. The discovery of this class of compounds is intrinsically linked to the sulfonation of 2-naphthol, a process that unlocked a vibrant palette of azo dyes and laid the groundwork for more complex chemical manufacturing.

Historical Context and Discovery

The discovery of this compound and its isomers, notably 2-naphthol-6,8-disulfonic acid (G acid) and 2-naphthol-3,6-disulfonic acid (R acid), is deeply rooted in the rapid expansion of the German chemical and dye industry in the latter half of the 19th century. While a single discoverer for this compound is not definitively credited in available historical records, its emergence is a direct result of the intensive investigation into the derivatives of naphthalene, a major component of coal tar.

The landmark reference work, "Fundamental Processes of Dye Chemistry" by H. E. Fierz-David and L. Blangey, first published in the early 20th century, provides significant insight into the production methods of these crucial dye intermediates. The common names "G acid" and "R acid" are derived from the German words for yellow (gelb) and red (rot), respectively, corresponding to the colors of the azo dyes they typically produce upon coupling with diazonium salts. The disodium salt of R acid, known as R-salt, was reportedly first mentioned in scientific literature around 1880, firmly placing the discovery of this family of compounds within this innovative period.

The primary driver for the synthesis of these hydroxynaphthalene disulphonic acids was their utility as coupling components in the production of azo dyes. The introduction of sulfonic acid groups into the naphthol structure rendered the molecules water-soluble, a critical property for the dyeing processes of the time.

Historical Synthesis and Experimental Protocols

The foundational method for the synthesis of this compound and its isomers was the direct sulfonation of 2-naphthol using concentrated sulfuric acid or oleum (fuming sulfuric acid). The control of reaction conditions, particularly temperature, was crucial in directing the regioselectivity of the sulfonation and influencing the ratio of the resulting isomers.

Key Experimental Protocol (Reconstructed from Historical Accounts):

Objective: Synthesis of 2-Naphthol Disulphonic Acids (G acid and R acid) via Sulfonation of 2-Naphthol.

Materials:

  • β-Naphthol (2-Naphthol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Sulfuric Acid (Oleum)

  • Potassium Chloride (KCl) for precipitation of G-salt

Methodology:

  • Initial Sulfonation: 2-Naphthol was gradually added to a stirred vessel containing concentrated sulfuric acid. The initial reaction was typically conducted at a relatively low temperature to control the exothermic reaction and favor the formation of monosulfonic acids.

  • Disulfonation: To achieve disulfonation, the reaction temperature was elevated, and in many procedures, oleum was added to the reaction mixture. The temperature was a critical parameter:

    • Lower temperatures were reported to favor the formation of R acid (2-naphthol-3,6-disulfonic acid).

    • Higher temperatures promoted the formation of the thermodynamically more stable G acid (2-naphthol-6,8-disulfonic acid).

  • Isomer Separation: The separation of the resulting isomers was a significant challenge for early chemists. A common method involved the fractional crystallization of their salts. For instance, the potassium salt of G acid is less soluble than the corresponding R acid salt, allowing for its precipitation from the reaction mixture by the addition of potassium chloride.

Quantitative Data from Early Experiments

Historical records often lack the detailed quantitative data common in modern chemical literature. However, some information on typical yields can be gleaned from early industrial practices and publications.

ProductStarting MaterialSulfonating AgentTypical Reported YieldNotes
G-salt (Potassium salt) 2-NaphtholOleum in Sulfuric Acid66-67%Yield based on 2-naphthol. R-salt would be a significant by-product.
R-salt (Sodium salt) 2-NaphtholSulfuric AcidVariableOften isolated from the mother liquor after precipitation of G-salt.

This table represents typical yields reported in early 20th-century industrial methods and may have varied significantly based on the specific process and equipment used.

Logical Relationships in Synthesis

The sulfonation of 2-naphthol is a stepwise process where reaction conditions dictate the final product distribution. This relationship can be visualized as a branching pathway.

Sulfonation_of_2_Naphthol TwoNaphthol 2-Naphthol MonoSulfonic 2-Naphthol monosulfonic acids TwoNaphthol->MonoSulfonic H₂SO₄ (conc.) Low Temp. G_Acid G Acid (2-Naphthol-6,8-disulfonic acid) MonoSulfonic->G_Acid Oleum High Temp. R_Acid R Acid (2-Naphthol-3,6-disulfonic acid) MonoSulfonic->R_Acid H₂SO₄ Low Temp. Target_Acid This compound (Isomer) MonoSulfonic->Target_Acid Specific Conditions

Sulfonation pathways of 2-Naphthol.

Experimental Workflow

The general workflow for the historical production and isolation of G-salt and R-salt from 2-naphthol involved a series of distinct steps.

Experimental_Workflow cluster_synthesis Synthesis cluster_separation Separation & Isolation start Start: 2-Naphthol sulfonation Sulfonation (H₂SO₄ / Oleum) start->sulfonation mixture Mixture of Disulfonic Acids sulfonation->mixture precipitation Precipitation (e.g., with KCl) mixture->precipitation filtration1 Filtration precipitation->filtration1 mother_liquor Mother Liquor (contains R-salt) filtration1->mother_liquor Filtrate g_salt G-salt (Potassium Salt) filtration1->g_salt Solid isolation_r Isolation of R-salt (e.g., as Sodium Salt) mother_liquor->isolation_r

Historical workflow for G-salt and R-salt production.

Conclusion

The discovery and development of this compound and its isomers were a direct consequence of the scientific and industrial fervor of the late 19th-century dye industry. The sulfonation of 2-naphthol, a seemingly straightforward reaction, required careful control and ingenuity to yield the desired products. While the exact moment of discovery for this compound remains somewhat obscured by the collective and competitive nature of the era's chemical advancements, its importance as a foundational building block in organic synthesis is undeniable. For modern researchers, this historical context not only illuminates the origins of a vital class of chemical intermediates but also underscores the enduring principles of process optimization and isomer control that remain central to chemical and pharmaceutical development today.

A Technical Guide to 3-Hydroxynaphthalene-2,7-disulphonic acid (CAS 148-75-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxynaphthalene-2,7-disulphonic acid, registered under CAS number 148-75-4, is a significant organic compound widely recognized in the chemical industry. Also known by its trivial name, R acid, it serves as a crucial intermediate in the synthesis of various dyes and pigments.[1] Its molecular structure, featuring a naphthalene core functionalized with hydroxyl and sulfonic acid groups, imparts unique properties such as water solubility and reactivity, making it a versatile building block in organic synthesis.[2] This document provides a comprehensive technical overview of its physicochemical properties, synthesis protocols, key chemical reactions, applications, analytical methods, and toxicological profile to support its use in research and development.

Physicochemical Properties

This compound is a white, needle-like crystalline solid.[1] The presence of two sulfonic acid groups makes it a strong acid and highly soluble in water and alcohol, while it is almost insoluble in ether.[1][2] Its aqueous solutions are known to exhibit a blue-green fluorescence.[1] The sodium salt of this acid is commonly referred to as R salt.[1]

Table 1: Physicochemical and Identification Data

PropertyValueReference
IUPAC Name 3-hydroxynaphthalene-2,7-disulfonic acid[3]
CAS Number 148-75-4[1][3]
Synonyms R acid, 2-Naphthol-3,6-disulfonic acid[1][3][4]
Molecular Formula C₁₀H₈O₇S₂[1][3][4]
Molecular Weight 304.3 g/mol [1][3][4]
Appearance White needle-like crystals[1]
Solubility Soluble in water and alcohol; almost insoluble in ether[1][4]
pKa -0.20 ± 0.40 (Predicted)[1]
Density 1.7421 (Rough Estimate)[1]
Boiling Point 415.13°C (Rough Estimate)[1]
InChI Key USWINTIHFQKJTR-UHFFFAOYSA-N[3]
SMILES C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)O)S(=O)(=O)O[3]

Synthesis and Manufacturing

The primary industrial production method for this compound involves the sulfonation of 2-naphthol.[1] The process is controlled by temperature to favor the formation of the desired disubstituted product. It can also be recovered as a byproduct from the synthesis of G acid (2-Hydroxynaphthalene-6,8-disulfonic acid).[4][5]

Experimental Protocol: Synthesis from 2-Naphthol

A common laboratory and industrial synthesis protocol is as follows:[4][5]

  • Reaction Setup: Heat 2-Naphthol in an excess of 98% sulfuric acid to 60°C.

  • Addition: Add anhydrous sodium sulfate to the mixture.

  • Heating Profile: The reaction mixture is subjected to a staged heating process:

    • Heat at 105°C for 24 hours.

    • Heat at 110°C for 12 hours.

    • Heat at 120°C for 12 hours.

  • Quenching: Dilute the reaction mixture with more sulfuric acid and then quench it in water.

  • Precipitation: Add sodium chloride to the aqueous solution at 60°C.

  • Crystallization: Cool the mixture slowly to 30°C to crystallize the product as its sodium salt (R salt).

  • Isolation: The resulting product is isolated with a yield of approximately 68%. The primary impurity is typically Schaeffer's salt (~3%).[4][5]

  • Purification (Optional): Further purification can be achieved via the aniline salt.[4][5]

G cluster_workflow Synthesis Workflow of R Salt A 1. Mix 2-Naphthol with excess 98% H₂SO₄ B 2. Add Anhydrous Na₂SO₄ and heat to 60°C A->B C 3. Staged Heating: - 105°C for 24h - 110°C for 12h - 120°C for 12h B->C Sulfonation D 4. Dilute with H₂SO₄ and Quench in Water C->D E 5. Add NaCl at 60°C D->E Salting Out F 6. Cool to 30°C for Crystallization E->F G 7. Isolate R Salt Product (Sodium Salt) F->G

Diagram 1: Synthesis workflow for R salt.

Chemical Reactivity

This compound undergoes several characteristic reactions, making it a versatile intermediate. The hydroxyl group activates the ring, and reactions like diazo coupling occur at the 1-position.[4][5]

  • Further Sulfonation: Reaction with 20% oleum results in the formation of 2-hydroxynaphthalene-3,6,8-trisulfonic acid.[4][5]

  • Alkali Fusion: Fusion with sodium hydroxide yields 2,3-dihydroxynaphthalene-6-sulfonic acid.[4][5]

  • Amination (Bucherer Reaction): This reaction produces 2-aminonaphthalene-3,6-disulfonic acid.[4][5]

  • Diazo Coupling: It acts as a coupling component, with diazonium salts attacking the C1 position to form azo dyes.[4][5]

  • Nitrosation: This reaction also occurs at the 1-position.[4][5]

G cluster_reactions Key Chemical Reactions Parent 3-Hydroxynaphthalene- 2,7-disulphonic acid ProdA 2-Hydroxynaphthalene- 3,6,8-trisulfonic acid Parent->ProdA + 20% Oleum ProdB 2,3-Dihydroxynaphthalene- 6-sulfonic acid Parent->ProdB + NaOH (fusion) ProdC 2-Aminonaphthalene- 3,6-disulfonic acid Parent->ProdC Bucherer Reaction ProdD Azo Dye Product Parent->ProdD + Diazonium Salt

Diagram 2: Key chemical reactions.

Applications

The primary application of this compound is as a key intermediate in the synthesis of colorants.[1]

  • Azo Dyes: It is a fundamental coupling component used in the preparation of various azo dyes and food pigments.[1] For example, it is used to prepare disazo urea dyes.[2]

  • Antimicrobial Materials: The compound can be used as a precursor in the synthesis of antimicrobial materials.[4][5][6]

  • Fluorescent Indicators: It serves as an intermediate for fluorescent indicators.[1]

  • Research Chemical: It is sold as a useful chemical for various research applications.[]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purity assessment of this compound.[8]

Experimental Protocol: Reverse-Phase HPLC Analysis

A general method for its analysis is as follows:[8]

  • Column: A reverse-phase (RP) HPLC column, such as Newcrom R1, is used.

  • Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN) and water, acidified with a small amount of phosphoric acid.

  • MS Compatibility: For applications requiring Mass Spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid like formic acid.

  • Detection: UV detection is typically suitable due to the chromophoric nature of the naphthalene ring.

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[8]

G cluster_hplc HPLC Analysis Workflow Prep 1. Sample Preparation (Dissolve in Mobile Phase) Inject 2. Inject onto Reverse-Phase Column Prep->Inject Elute 3. Elution with MeCN/Water/Acid Inject->Elute Detect 4. UV Detection Elute->Detect Analyze 5. Data Analysis (Purity Assessment) Detect->Analyze

Diagram 3: HPLC analysis workflow.

Toxicological and Safety Information

This compound and its salts are considered hazardous substances.[9] Proper safety precautions must be observed during handling.

Table 2: Summary of Hazards

Hazard TypeDescriptionReference
Eye Contact Causes serious eye irritation and potential damage.[9][10][11]
Skin Contact Causes skin irritation and can cause inflammation in some individuals. May cause an allergic skin reaction.[9][11]
Inhalation Inhaling dust may lead to sensitization reactions in some individuals. Long-term exposure to high dust concentrations can cause changes in lung function.[9]
Ingestion Not thought to be harmful, but may cause damage, especially with pre-existing organ conditions.[9]
Flammability Combustible solid that burns but propagates flame with difficulty. Dust may form an explosive mixture with air.[9]
Handling and First Aid
  • Handling: Use in a well-ventilated area. Avoid breathing dust and ensure personal protective equipment (gloves, eye protection) is worn.[9][12] Avoid contact with oxidizing agents.[9]

  • First Aid:

    • Skin Contact: Immediately flush skin with running water and remove contaminated clothing.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and continue rinsing. Seek medical attention.[11]

    • Inhalation: Remove from the contaminated area. If irritation persists, seek medical attention.[9]

    • Ingestion: Give a glass of water. First aid is not generally required, but contact a doctor if in doubt.[9]

Conclusion

This compound (R acid) is a well-characterized chemical compound with significant industrial importance, primarily as an intermediate for dyes and pigments. Its synthesis from 2-naphthol is a well-established process, and its reactivity allows for the creation of a diverse range of derivatives. While it is a valuable tool in chemical synthesis, its hazardous nature necessitates careful handling and adherence to safety protocols. The information compiled in this guide provides a solid technical foundation for researchers, scientists, and development professionals working with this compound.

References

Excimer Formation of Sulfonated Naphthalene Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and experimental investigation of excimer formation in sulfonated naphthalene derivatives. These compounds are of significant interest in various scientific and technological fields, including the development of fluorescent probes for biological systems and drug delivery applications. The introduction of sulfonate groups imparts water solubility to the hydrophobic naphthalene core, making these derivatives suitable for use in aqueous environments.

Introduction to Excimer Formation

An excimer, or "excited dimer," is a transient dimeric species formed when an excited-state fluorophore interacts with a ground-state molecule of the same species. This association is only favorable in the excited state; upon relaxation to the ground state, the dimer dissociates. Excimer formation is characterized by a distinct, broad, and structureless emission band that is red-shifted compared to the monomer fluorescence. The intensity of this excimer emission is highly dependent on the concentration of the fluorophore and the viscosity of the medium. In the context of drug development, the environmentally sensitive nature of excimer fluorescence can be harnessed to probe molecular proximity and conformational changes in biomolecules.

Synthesis of Sulfonated Naphthalene Derivatives

The introduction of sulfonate groups onto the naphthalene ring is typically achieved through electrophilic aromatic substitution using sulfuric acid. The position of sulfonation is highly dependent on the reaction temperature.

Synthesis of Sodium Naphthalenesulfonates

Experimental Protocol:

The industrial production of sodium naphthalenesulfonate involves a multi-step process:

  • Sulfonation: Naphthalene is reacted with concentrated sulfuric acid. To favor the formation of the desired β-naphthalene sulfonic acid, the reaction is typically carried out at elevated temperatures (160°C to 165°C). At lower temperatures, the α-isomer is the major product.

  • Neutralization: The resulting naphthalene sulfonic acid is neutralized with a base, such as sodium hydroxide or sodium sulfite, to yield the sodium salt.

  • Purification: The product can be purified by recrystallization. For instance, the addition of sodium chloride can precipitate sodium naphthalenesulfonate via the common ion effect.

Key Reaction Parameters for Sulfonation:

ParameterValueReference
Molar Ratio (Naphthalene:Sulfuric Acid)1 : 1.0 - 1.4-
Reaction Temperature120 - 165°C-
Reaction Time2 - 5 hours-
Synthesis of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives

A modern and efficient method for the synthesis of ANS and its derivatives is the microwave-assisted copper(0)-catalyzed Ullmann coupling.[1]

Experimental Protocol:

  • Reaction Setup: 8-chloro-1-naphthalenesulfonic acid (1 equivalent) and the desired aniline derivative (1.1 equivalents) are combined with elemental copper (10 mol %) in an aqueous sodium phosphate buffer (pH 6-7).

  • Microwave Irradiation: The reaction mixture is stirred and irradiated in a microwave reactor for 1-1.5 hours at 100°C.

  • Workup and Purification: After the reaction, the product is isolated and purified, often by chromatographic techniques.

Synthesis of Bis-(5,5')-8-anilino-1-naphthalene Sulfonic Acid Dipotassium Salt (bis-ANS)

Experimental Protocol:

An electrochemical method can be employed for the synthesis of bis-ANS.

  • Electrolysis: 8-anilino-1-naphthalene sulfonic acid ammonium salt is dissolved in an aqueous solution of sodium perchlorate and electrolyzed for approximately two hours using a carbon cloth anode and a metal cathode. The progress of the reaction is monitored by HPLC.

  • Isolation and Purification: The solvent is removed, and the residue is dissolved in methanol and chromatographed on a neutral alumina column.

  • Salt Conversion: The product is precipitated as its barium salt and then converted to the dipotassium salt by the addition of potassium sulfate, followed by recrystallization.

Photophysical Properties and Excimer Formation

The sulfonation of naphthalene derivatives influences their photophysical properties, including their propensity to form excimers. While extensive quantitative data on the excimer fluorescence of simple sulfonated naphthalenes in solution is limited in the literature, the principles of excimer formation observed for other aromatic hydrocarbons like pyrene are applicable.

The formation of an excimer can be described by the following kinetic scheme:

Excimer_Formation_Mechanism M M (Ground State) M_star M* (Excited Monomer) M->M_star Absorption (hν) M_star->M Monomer Fluorescence (k_fM) M_M M + M M_star->M_M Excimer Formation (k_a[M]) E_star E* (Excimer) E_star->M_M Excimer Dissociation (k_d) E_star->M_M Excimer Fluorescence (k_fE)

Mechanism of intermolecular excimer formation.
Quantitative Data on Monomer Fluorescence of Sulfonated Naphthalene Derivatives

While specific data on excimer quantum yields and lifetimes for sulfonated naphthalenes are scarce, the monomer fluorescence of compounds like 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives has been well-characterized. The fluorescence of these molecules is highly sensitive to the polarity of their environment.[1]

Table 1: Photophysical Properties of Selected ANS Derivatives in Water and Ethylene Glycol [1]

CompoundR Groupsλabs (nm, H2O)λem (nm, H2O)Quantum Yield (φ, H2O)λabs (nm, EG)λem (nm, EG)Quantum Yield (φ, EG)
3a R=H3505150.0033684680.36
3b R=4-F3485100.0033654650.42
3f R=4-Cl3525120.0023704680.31
3j R=4-OCH3358520<0.0013754800.18

EG = Ethylene Glycol

In a study of a naphthalene-appended dinuclear iron-oxo complex, a fluorescence lifetime component of 4.6 ns was attributed to the formation of a singlet excimer.[2]

Factors Influencing Excimer Formation

Several factors govern the efficiency of excimer formation:

  • Concentration: Higher concentrations of the fluorophore increase the probability of an excited molecule encountering a ground-state molecule, thus favoring intermolecular excimer formation.

  • Solvent Viscosity: Higher viscosity hinders the diffusion of molecules, which can reduce the rate of intermolecular excimer formation.

  • Temperature: Increased temperature can lead to the dissociation of the excimer back to the excited monomer, thus decreasing the excimer fluorescence intensity.

  • Molecular Structure: The presence of bulky substituents can sterically hinder the close approach of two naphthalene moieties, thereby suppressing excimer formation. Conversely, linking two naphthalene units with a flexible chain can promote intramolecular excimer formation.

Experimental Methodologies

Steady-State Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectra of the sulfonated naphthalene derivatives at various concentrations.

Experimental Protocol:

  • Sample Preparation: Prepare a series of solutions of the sulfonated naphthalene derivative in the desired solvent (e.g., deionized water, buffer) with concentrations ranging from dilute (where only monomer emission is expected) to concentrated.

  • Instrumentation: Use a standard fluorometer.

  • Data Acquisition: For each concentration, record the emission spectrum by exciting at a wavelength where the monomer absorbs. A typical excitation wavelength for naphthalene derivatives is in the UV range (e.g., 280-350 nm).

  • Analysis: Observe the appearance and growth of the broad, red-shifted excimer band with increasing concentration. The ratio of the excimer to monomer fluorescence intensity (IE/IM) can be plotted against concentration.

Time-Resolved Fluorescence Spectroscopy

This technique is crucial for determining the lifetimes of the monomer and excimer excited states.

Experimental Protocol:

  • Instrumentation: A time-correlated single photon counting (TCSPC) system is commonly used. This consists of a pulsed light source (e.g., a laser or a light-emitting diode), a sample holder, a monochromator, and a sensitive, high-speed detector.

  • Sample Preparation: Prepare solutions of the sulfonated naphthalene derivative at a concentration where both monomer and excimer emission are observed. It is often necessary to deoxygenate the solutions by purging with an inert gas like nitrogen or argon, as dissolved oxygen can quench the fluorescence.

  • Data Acquisition: Measure the fluorescence decay at a wavelength corresponding to the monomer emission and at a wavelength corresponding to the excimer emission.

  • Data Analysis: The decay curves are fitted to exponential functions to extract the fluorescence lifetimes (τ) of the monomer and excimer. The decay of the monomer will often show a rise time corresponding to the formation of the excimer.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis Synthesis Synthesis of Sulfonated Naphthalene Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization SamplePrep Sample Preparation (Varying Concentrations, Deoxygenation) Characterization->SamplePrep SteadyState Steady-State Fluorescence Spectroscopy SamplePrep->SteadyState TimeResolved Time-Resolved Fluorescence Spectroscopy SamplePrep->TimeResolved QuantumYield Quantum Yield Measurement SteadyState->QuantumYield SpectralAnalysis Analysis of Monomer and Excimer Emission Spectra SteadyState->SpectralAnalysis LifetimeAnalysis Determination of Monomer and Excimer Lifetimes TimeResolved->LifetimeAnalysis KineticModeling Kinetic Modeling of Excimer Formation SpectralAnalysis->KineticModeling LifetimeAnalysis->KineticModeling

A typical experimental workflow for studying excimer formation.

Applications in Drug Development and Research

The sensitivity of excimer fluorescence to the local environment and intermolecular distances makes sulfonated naphthalene derivatives valuable tools in drug development and biological research.

  • Probing Protein Conformation and Binding: Changes in the fluorescence of ANS and bis-ANS upon binding to proteins can indicate conformational changes and the presence of hydrophobic binding pockets.

  • Membrane Fluidity Studies: The formation of excimers can be used to probe the fluidity of lipid membranes.

  • Drug Delivery Systems: The release of a drug labeled with a naphthalene derivative from a carrier can be monitored by the change in excimer fluorescence as the concentration of the drug decreases upon release.

  • Biosensors: Intramolecular excimer formation in appropriately designed molecules can be modulated by the binding of a specific analyte, leading to a ratiometric fluorescent response.

Signaling_Pathway cluster_probe Fluorescent Probe cluster_target Biological Target cluster_response Fluorescence Response Probe Bis-naphthalene Derivative (Intramolecular Excimer) Target Analyte (e.g., Protein, Ion) Probe->Target Binding Event Monomer Increased Monomer Emission Target->Monomer Induces Conformational Change Excimer Decreased Excimer Emission Target->Excimer Inhibits Excimer Formation

A logical relationship for a biosensor based on intramolecular excimer formation.

Conclusion

Sulfonated naphthalene derivatives are a versatile class of water-soluble fluorophores with the potential for excimer formation. While their synthesis is well-established, a deeper quantitative understanding of their excimer photophysics in aqueous solution is an area ripe for further investigation. The experimental protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of these fascinating molecules in their respective fields. The sensitive nature of excimer fluorescence offers a powerful tool for probing molecular interactions and dynamics in complex biological systems.

References

Spectral Data Analysis of 3-Hydroxynaphthalene-2,7-disulphonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynaphthalene-2,7-disulphonic acid, also known as R-acid, is a chemical intermediate with applications in the synthesis of azo dyes and as a fluorescent indicator. Its molecular structure, rich in aromatic and sulfonic acid functional groups, gives rise to a unique spectral signature that is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of the spectral data for this compound and details the experimental protocols for acquiring such data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₀H₈O₇S₂
Molecular Weight 304.3 g/mol
CAS Number 148-75-4
Appearance White needle-like crystals
Solubility Soluble in water and alcohol; almost insoluble in ether.

Spectral Data Summary

The following tables summarize the expected spectral data for this compound. These are representative values based on the known functional groups and structural motifs. Actual experimental values may vary depending on the specific conditions of data acquisition.

UV-Vis Absorption Data
Solventλmax (nm)Molar Absorptivity (ε)Notes
WaterNot ReportedNot ReportedAromatic systems typically exhibit strong absorption in the UV region. For related compounds like Hydroxy Naphthol Blue, an absorbance peak has been noted at 237 nm.[1]
EthanolNot ReportedNot ReportedThe polarity of the solvent can influence the position and intensity of absorption bands.
Infrared (IR) Spectroscopy Data

An ATR-IR spectrum for the disodium salt of 2-Naphthol-3,6-disulfonic acid (a synonym for this compound) is mentioned in the PubChem database, sourced from Forensic Spectral Research, though the detailed spectrum is not provided.[2] Expected characteristic absorption bands are listed below.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400-3200O-H (Phenolic)Stretching, broad
~3100-3000C-H (Aromatic)Stretching
~1600, 1500, 1450C=C (Aromatic)Ring Stretching
~1200-1100S=O (Sulfonic Acid)Asymmetric Stretching
~1050-1000S=O (Sulfonic Acid)Symmetric Stretching
~850-750C-H (Aromatic)Out-of-plane Bending
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Specific ¹H and ¹³C NMR data for this compound are not available in the searched literature. The expected chemical shifts are influenced by the electron-withdrawing sulfonic acid groups and the electron-donating hydroxyl group on the naphthalene ring.

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Predicted 7.0-8.5m5HAromatic protons
Predicted 9.0-10.0s (broad)1HPhenolic -OH

¹³C NMR (Carbon NMR)

Chemical Shift (ppm)Assignment
Predicted 110-140Aromatic carbons
Predicted 150-160Carbon attached to -OH
Mass Spectrometry Data
m/zIonNotes
303.97[M-H]⁻Expected molecular ion in negative mode.
151.98[M-2H]²⁻Doubly charged ion may be observed.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound in a suitable solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., deionized water, ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the µg/mL range).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε).

Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

  • This compound (solid powder)

  • FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Materials:

  • This compound

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-20 mg for ¹H NMR, and 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[3]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum. Following this, set up and acquire the ¹³C NMR spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electrospray Ionization (ESI) Mass Spectrometry

Materials:

  • This compound

  • HPLC-grade solvent (e.g., methanol, water, acetonitrile)

  • Volatile buffer if necessary (e.g., ammonium acetate)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system. The solvent should be compatible with the ESI process.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

  • Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. For sulfonic acids, negative ion mode is typically more sensitive.[4]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Pure Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Solid_Sample Solid Sample (for IR) Sample->Solid_Sample UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS FTIR FTIR Spectroscopy Solid_Sample->FTIR Process_UV Identify λmax UV_Vis->Process_UV Process_IR Assign Functional Groups FTIR->Process_IR Process_NMR Structure Elucidation NMR->Process_NMR Process_MS Determine Molecular Weight & Fragmentation MS->Process_MS Final_Report Comprehensive Spectral Report Process_UV->Final_Report Process_IR->Final_Report Process_NMR->Final_Report Process_MS->Final_Report

Caption: Workflow for spectral data acquisition and analysis.

Conclusion

This technical guide provides a framework for the spectral analysis of this compound. While comprehensive, experimentally verified spectral data for this compound is not widely published, the detailed protocols herein offer a clear path for researchers to generate this crucial information. The expected spectral characteristics, based on its chemical structure, serve as a valuable reference for the interpretation of newly acquired data. The systematic application of these spectroscopic techniques is fundamental for the quality control and further application of this compound in research and development.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Hydroxynaphthalene-2,7-disulphonic Acid in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxynaphthalene-2,7-disulphonic acid, commonly known as R-salt, is a crucial intermediate in the synthesis of a wide array of azo dyes.[1] Its chemical structure, featuring a naphthalene core with a hydroxyl group and two sulfonic acid groups, makes it an excellent coupling component in azo dye formation. The sulfonic acid moieties are particularly significant as they impart a high degree of water solubility to the resulting dyes, a desirable property for applications in textiles, food coloring, and printing inks.[2][3][4] The hydroxyl group activates the naphthalene ring for electrophilic substitution by the diazonium ion, facilitating the azo coupling reaction. R-salt is used in the manufacturing of various commercial dyes, including Food Red 9, Acid Red 26, and Direct Blue 9.[5]

Azo dyes are synthesized via a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile like this compound.[4][6] The specific color and properties of the final dye are determined by the chemical structures of both the aromatic amine and the coupling component.[7]

General Reaction Principle

The synthesis of azo dyes using this compound follows a well-established two-stage reaction pathway:

  • Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.[8][9] This temperature control is critical to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting diazonium salt solution is then added to an alkaline solution of the coupling component, this compound. The diazonium ion acts as an electrophile and attacks the electron-rich naphthalene ring of the R-salt, leading to the formation of a stable azo dye characterized by the -N=N- linkage.[7]

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of an azo dye using this compound as the coupling component. This procedure can be adapted for various primary aromatic amines.

Protocol 1: Synthesis of an Azo Dye

Materials:

  • Primary Aromatic Amine (e.g., Aniline, p-Toluidine, Sulphanilic acid)

  • This compound (R-salt)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

Procedure:

Part A: Diazotization of the Aromatic Amine

  • In a 250 mL beaker, dissolve 0.01 mol of the chosen primary aromatic amine in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Gentle heating may be required to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. Some amine hydrochloride salts may precipitate at this stage, which is acceptable.

  • In a separate 100 mL beaker, prepare a solution of 0.0105 mol of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.[7] Continuous stirring is essential during this addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization reaction is complete. The resulting clear or slightly turbid solution is the diazonium salt, which should be used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 0.01 mol of this compound (R-salt) in 50 mL of a 1 M sodium hydroxide solution.

  • Cool this alkaline solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold R-salt solution with vigorous stirring.[7] The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • A brightly colored precipitate of the azo dye should form immediately upon mixing.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling is complete.

  • The pH of the solution should be maintained in the alkaline range (pH 8-9) to facilitate the coupling reaction. Adjust with 1 M NaOH if necessary.

Part C: Isolation and Purification of the Azo Dye

  • Once the reaction is complete, the azo dye can be precipitated out of the solution by "salting out". Add a sufficient amount of solid sodium chloride (NaCl) to the reaction mixture and stir until the solution is saturated.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold saturated sodium chloride solution to remove impurities.

  • For further purification, the crude dye can be recrystallized from a suitable solvent, such as an ethanol-water mixture.[10]

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of azo dyes using this compound with different aromatic amines. This table can be used as a template for recording experimental results.

ParameterAniline-based Azo Dyep-Toluidine-based Azo DyeSulphanilic acid-based Azo Dye
Reactant Molar Ratios
Aromatic Amine (mol)1.01.01.0
Sodium Nitrite (mol)1.051.051.05
Hydrochloric Acid (mol)2.52.52.5
Coupling Component (mol)1.01.01.0
Reaction Conditions
Diazotization Temperature (°C)0 - 50 - 50 - 5
Coupling Temperature (°C)0 - 100 - 100 - 10
Coupling pH8 - 98 - 98 - 9
Product Characterization
Theoretical Yield (g)Calculate based on limiting reactantCalculate based on limiting reactantCalculate based on limiting reactant
Actual Yield (g)Record experimental valueRecord experimental valueRecord experimental value
Percentage Yield (%)CalculateCalculateCalculate
AppearanceRed/Orange PowderRed/Orange PowderOrange/Yellow Powder
Melting Point (°C)Determine experimentallyDetermine experimentallyDetermine experimentally
λmax (nm) in H₂ODetermine via UV-Vis SpectroscopyDetermine via UV-Vis SpectroscopyDetermine via UV-Vis Spectroscopy

Visualizations

Chemical Reaction Pathway

G cluster_diazotization Diazotization cluster_coupling Azo Coupling A Aromatic Amine (Ar-NH2) C Diazonium Salt (Ar-N2+ Cl-) A->C 0-5 °C B NaNO2 + 2HCl B->C E Azo Dye C->E 0-10 °C, pH 8-9 D 3-Hydroxynaphthalene- 2,7-disulphonic acid (R-salt) D->E

Caption: General reaction pathway for azo dye synthesis.

Experimental Workflow

G start Start prep_amine Prepare Aromatic Amine Solution start->prep_amine diazotization Diazotization (Add NaNO2 at 0-5 °C) prep_amine->diazotization coupling Azo Coupling (Mix solutions at 0-10 °C) diazotization->coupling prep_rsalt Prepare Alkaline R-salt Solution prep_rsalt->coupling precipitation Precipitate Dye (Salting Out with NaCl) coupling->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization filtration->purification drying Drying purification->drying end Final Product drying->end

Caption: Experimental workflow for azo dye synthesis.

Structure-Color Relationship

G A Aromatic Amine Structure B Electron-donating groups (e.g., -OH, -NH2) A->B C Electron-withdrawing groups (e.g., -NO2, -CN) A->C D Bathochromic Shift (Red Shift) B->D E Hypsochromic Shift (Blue Shift) C->E F Deeper Color (e.g., Orange to Red) D->F G Lighter Color (e.g., Orange to Yellow) E->G

Caption: Influence of amine structure on dye color.

References

Application Notes and Protocols: 3-Hydroxynaphthalene-2,7-disulphonic Acid as a Fluorescent Probe for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxynaphthalene-2,7-disulphonic acid, also known as R-Acid, is a water-soluble organic compound that exhibits intrinsic fluorescence. While numerous naphthalene derivatives have been explored as fluorescent probes for the detection of various metal ions, detailed and specific applications of this compound for this purpose are not extensively documented in readily available scientific literature.

The general principle behind the use of such compounds as fluorescent probes lies in the interaction between the metal ion and the fluorophore (the fluorescent molecule). This interaction can lead to a change in the fluorescence properties of the probe, such as an increase (fluorescence enhancement or "turn-on") or a decrease (fluorescence quenching or "turn-off") in emission intensity. These changes can be correlated with the concentration of the metal ion, allowing for quantitative analysis.

This document aims to provide a generalized framework and hypothetical protocols based on the common principles of fluorescent metal ion sensing, tailored to the potential application of this compound. It is crucial to note that the quantitative data and specific experimental conditions provided herein are illustrative and would require experimental validation for practical application.

Data Presentation

Due to the lack of specific experimental data for this compound in the reviewed literature, a table of quantitative data cannot be provided at this time. For a specific metal ion of interest, researchers would need to experimentally determine key parameters such as:

  • Limit of Detection (LOD): The lowest concentration of the metal ion that can be reliably detected.

  • Linear Range: The concentration range over which the fluorescence response is directly proportional to the metal ion concentration.

  • Selectivity: The ability of the probe to detect the target metal ion in the presence of other potentially interfering ions.

  • Response Time: The time required for the probe to reach a stable fluorescence signal after the addition of the metal ion.

  • Quantum Yield: A measure of the efficiency of the fluorescence process.

Experimental Protocols

The following are generalized protocols for the investigation and application of this compound as a fluorescent probe for metal ions. These protocols should be adapted and optimized based on the specific metal ion and experimental setup.

I. Preparation of Stock Solutions
  • Probe Stock Solution (1 mM):

    • Accurately weigh an appropriate amount of this compound disodium salt.

    • Dissolve the solid in deionized water to prepare a 1 mM stock solution.

    • Store the solution in a dark container at 4°C to prevent photodegradation.

  • Metal Ion Stock Solutions (10 mM):

    • Prepare 10 mM stock solutions of the desired metal salts (e.g., FeCl₃, CuSO₄, Al(NO₃)₃) by dissolving the appropriate amount in deionized water.

    • Ensure the salts are of high purity to avoid interference from other metal impurities.

  • Buffer Solution (e.g., 10 mM HEPES, pH 7.4):

    • Prepare a buffer solution to maintain a constant pH during the experiment, as pH can significantly affect fluorescence. The choice of buffer will depend on the metal ion being studied.

II. General Protocol for Fluorescence Measurements
  • Instrument Setup:

    • Use a spectrofluorometer for all fluorescence measurements.

    • Determine the optimal excitation and emission wavelengths for this compound in the chosen buffer. This can be done by recording the excitation and emission spectra of a dilute solution of the probe.

  • Titration Experiment:

    • In a quartz cuvette, place a fixed volume of the buffer solution.

    • Add a specific aliquot of the this compound stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the initial fluorescence intensity of the probe solution.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a set period (e.g., 1-2 minutes).

    • Record the fluorescence emission spectrum or the intensity at the peak emission wavelength.

    • Continue this process until the fluorescence signal shows saturation or no significant change.

  • Data Analysis:

    • Plot the fluorescence intensity (or the change in intensity, F/F₀) against the concentration of the metal ion.

    • From this plot, determine the linear range and calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

III. Selectivity Study
  • Prepare a series of solutions, each containing the fluorescent probe and a different potentially interfering metal ion at a concentration significantly higher than the target metal ion.

  • Record the fluorescence intensity of each solution.

  • Prepare another set of solutions, each containing the probe, the target metal ion, and one of the interfering metal ions.

  • Record the fluorescence intensity and compare it to the intensity of the solution containing only the probe and the target metal ion.

  • A minimal change in fluorescence in the presence of other ions indicates high selectivity for the target metal ion.

Mandatory Visualizations

Signaling Pathway of Fluorescence Modulation

Signaling_Pathway cluster_probe Fluorescence Process Probe This compound (Fluorophore) Complex Probe-Metal Ion Complex Probe->Complex Metal Metal Ion Metal->Complex Quenching Non-radiative Decay (Quenching) Complex->Quenching e.g., Paramagnetic Quenching GroundState Ground State ExcitedState Excited State GroundState->ExcitedState Excitation Light Fluorescence Fluorescence Emission ExcitedState->Fluorescence

Caption: General mechanism of fluorescence modulation by a metal ion.

Experimental Workflow for Metal Ion Detection

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare Stock Solutions: - Probe - Metal Ions - Buffer B Add Probe to Buffer in Cuvette A->B C Record Initial Fluorescence (F₀) B->C D Add Metal Ion Aliquot C->D E Equilibrate and Mix D->E F Record Fluorescence (F) E->F F->D Repeat for Titration G Plot F/F₀ vs. [Metal Ion] F->G H Determine: - Linear Range - Limit of Detection (LOD) - Selectivity G->H

Caption: Workflow for fluorescent titration of a metal ion.

Disclaimer: The information provided in these application notes and protocols is for research and development purposes only. It is based on general principles of fluorescence spectroscopy and may not be directly applicable without experimental validation for this compound. Researchers should conduct their own optimization and validation studies.

Application of pH Indicators in Titrations: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this document provides comprehensive application notes and protocols for three widely used and well-characterized pH indicators: Phenolphthalein , Methyl Orange , and Bromothymol Blue . These examples will serve as a valuable resource for researchers, scientists, and drug development professionals in the accurate determination of titration endpoints.

Phenolphthalein

Application Notes

Phenolphthalein is a popular choice for titrations involving a strong acid and a strong base, or a weak acid and a strong base.[6][7] This is because its pH transition range falls on the slightly basic side, which often coincides with the equivalence point of these titration types.[6][8] The color change from colorless in acidic to pink in basic solutions is sharp and easily detectable, making it a reliable indicator for many applications.[6][9] In acidic solutions, the phenolphthalein molecule is in its lactone form, which is colorless. As the pH increases to the basic range (above 8.2), the lactone ring opens to form a quinoid structure, which gives rise to the characteristic pink color.[6]

Quantitative Data Summary

PropertyValue
Chemical Name 3,3-Bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone
pH Range 8.2 – 10.0[6][9]
pKa ~9.3[10]
Color in Acidic Solution Colorless[9]
Color in Basic Solution Pink to Fuchsia[9][11]
Typical Concentration 0.5% - 1% in 50% ethanol solution[12][13][14][15]
Experimental Protocol: Titration of Acetic Acid with Sodium Hydroxide

Objective: To determine the concentration of an acetic acid solution using a standardized sodium hydroxide solution and phenolphthalein as the indicator.

Materials:

  • Acetic acid solution (analyte, unknown concentration)

  • Standardized sodium hydroxide solution (titrant, known concentration)

  • Phenolphthalein indicator solution (1% in 50% ethanol)[12][15]

  • Burette, pipette, Erlenmeyer flask, and magnetic stirrer

  • Distilled water

Procedure:

  • Preparation:

    • Rinse the burette with a small amount of the standardized sodium hydroxide solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

    • Pipette a known volume (e.g., 25 mL) of the acetic acid solution into a clean Erlenmeyer flask.

    • Add approximately 50 mL of distilled water to the flask to ensure sufficient volume for the color change to be easily visible.

  • Indicator Addition: Add 2-3 drops of the phenolphthalein indicator solution to the acetic acid solution in the Erlenmeyer flask. The solution should remain colorless.[12]

  • Titration:

    • Place the Erlenmeyer flask on a magnetic stirrer and begin stirring at a moderate speed.

    • Slowly add the sodium hydroxide solution from the burette to the flask. A temporary pink color may appear where the titrant is added, which will disappear upon stirring.

    • Continue adding the titrant dropwise as the pink color persists for longer periods.

  • Endpoint Determination: The endpoint is reached when the first faint but permanent pink color persists throughout the solution for at least 30 seconds.[6]

  • Data Recording: Record the final burette reading. The difference between the final and initial readings gives the volume of sodium hydroxide solution used.

  • Replication: Repeat the titration at least two more times to ensure the results are concordant (typically within 0.1 mL of each other).

  • Calculation: Calculate the concentration of the acetic acid solution using the average volume of sodium hydroxide added and the stoichiometry of the reaction.

Methyl Orange

Application Notes

Methyl orange is a suitable indicator for titrations involving a strong acid and a weak base.[16] The equivalence point for such titrations occurs in the acidic pH range, which aligns with the transition range of methyl orange.[16] It is also used for titrations of strong acids with strong bases.[16] In acidic solutions, methyl orange exists in its quinonoid form, which is red. As the solution becomes less acidic and moves towards a pH of 4.4, it transitions to its benzenoid form, which is yellow.[16]

Quantitative Data Summary

PropertyValue
Chemical Name Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate[17]
pH Range 3.1 – 4.4[9]
pKa ~3.47[16]
Color in Acidic Solution Red[9]
Color in Basic Solution Yellow[9]
Typical Concentration 0.1% in distilled water or 95% ethanol[16][18]
Experimental Protocol: Titration of Ammonia with Hydrochloric Acid

Objective: To determine the concentration of an ammonia solution using a standardized hydrochloric acid solution and methyl orange as the indicator.

Materials:

  • Ammonia solution (analyte, unknown concentration)

  • Standardized hydrochloric acid solution (titrant, known concentration)

  • Methyl orange indicator solution (0.1% in water)[16][18]

  • Burette, pipette, Erlenmeyer flask, and magnetic stirrer

  • Distilled water

Procedure:

  • Preparation:

    • Rinse and fill the burette with the standardized hydrochloric acid solution. Record the initial volume.

    • Pipette a known volume (e.g., 25 mL) of the ammonia solution into a clean Erlenmeyer flask.

    • Add approximately 50 mL of distilled water.

  • Indicator Addition: Add 2-3 drops of the methyl orange indicator solution to the ammonia solution. The solution will turn yellow.[16]

  • Titration:

    • Place the flask on a magnetic stirrer.

    • Slowly add the hydrochloric acid from the burette while constantly stirring.

  • Endpoint Determination: The endpoint is reached when the solution color changes from yellow to a persistent orange/red.[18]

  • Data Recording: Record the final burette reading and calculate the volume of hydrochloric acid used.

  • Replication: Repeat the titration for concordant results.

  • Calculation: Calculate the concentration of the ammonia solution based on the average volume of hydrochloric acid used.

Bromothymol Blue

Application Notes

Bromothymol blue is an excellent indicator for titrations where the equivalence point is expected to be near neutral pH (pH 7), such as in the titration of a strong acid with a strong base.[19][20][21] Its color change from yellow in acidic solution to blue in basic solution, with a green intermediate color at the endpoint, provides a clear visual cue.[22] This makes it particularly useful in educational settings and for applications requiring precise pH monitoring around neutrality.[20]

Quantitative Data Summary

PropertyValue
Chemical Name 3',3''-Dibromothymolsulfonphthalein
pH Range 6.0 – 7.6[9][20]
pKa ~7.3[23]
Color in Acidic Solution Yellow[9]
Color in Neutral Solution Green[22]
Color in Basic Solution Blue[9]
Typical Concentration 0.1% in 50% ethanol
Experimental Protocol: Titration of Hydrochloric Acid with Sodium Hydroxide

Objective: To determine the concentration of a hydrochloric acid solution using a standardized sodium hydroxide solution and bromothymol blue as the indicator.

Materials:

  • Hydrochloric acid solution (analyte, unknown concentration)

  • Standardized sodium hydroxide solution (titrant, known concentration)

  • Bromothymol blue indicator solution (0.1% in 50% ethanol)

  • Burette, pipette, Erlenmeyer flask, and magnetic stirrer

  • Distilled water

Procedure:

  • Preparation:

    • Rinse and fill the burette with the standardized sodium hydroxide solution. Record the initial volume.

    • Pipette a known volume (e.g., 25 mL) of the hydrochloric acid solution into a clean Erlenmeyer flask.

    • Add approximately 50 mL of distilled water.

  • Indicator Addition: Add 2-3 drops of the bromothymol blue indicator solution to the hydrochloric acid solution. The solution will turn yellow.

  • Titration:

    • Place the flask on a magnetic stirrer.

    • Slowly add the sodium hydroxide solution from the burette while stirring.

  • Endpoint Determination: The endpoint is reached when the solution color changes from yellow to a persistent green.[22] Over-titrating will result in a blue color.

  • Data Recording: Record the final burette reading and determine the volume of sodium hydroxide added.

  • Replication: Repeat the titration to obtain consistent results.

  • Calculation: Calculate the concentration of the hydrochloric acid solution using the average volume of sodium hydroxide.

Visualizations

Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_endpoint Endpoint and Analysis A Prepare Analyte Solution C Add Indicator to Analyte A->C B Prepare and Fill Burette with Titrant D Slowly Add Titrant to Analyte C->D E Constant Stirring D->E F Observe for Color Change E->F G Persistent Color Change (Endpoint) F->G H Record Final Volume G->H I Calculate Analyte Concentration H->I

Caption: General workflow for an acid-base titration.

Indicator_Equilibrium cluster_conditions Effect of pH HIn HIn (Acidic Form) Color A In_minus In⁻ (Basic Form) Color B HIn->In_minus H_plus + H⁺ add_acid Add Acid (↑ [H⁺]) Equilibrium shifts left add_acid->HIn add_base Add Base (↓ [H⁺]) Equilibrium shifts right add_base->In_minus

Caption: Chemical equilibrium of a pH indicator.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Materials Using 3-Hydroxynaphthalene-2,7-disulphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxynaphthalene-2,7-disulphonic acid and its derivatives present a promising scaffold for the development of novel antimicrobial agents. This document provides detailed application notes and experimental protocols for the synthesis of two classes of potential antimicrobial materials derived from this starting compound: azo dyes and metal complexes. While direct antimicrobial data for materials synthesized from this compound is not extensively available in the reviewed literature, the protocols provided are based on established synthesis methods for structurally similar compounds with known antimicrobial properties. These notes are intended to serve as a foundational guide for researchers to explore the antimicrobial potential of this versatile chemical.

Introduction: The Potential of this compound in Antimicrobial Synthesis

This compound is a sulfonated naphthol derivative that possesses key functional groups amenable to chemical modification for the synthesis of bioactive molecules. The hydroxyl and sulfonic acid groups can act as coordination sites for metal ions, while the naphthalene ring is a common component in the synthesis of azo dyes. Both azo dyes and metal complexes are classes of compounds that have demonstrated significant antimicrobial activity against a range of pathogens. The sulfonic acid moieties can enhance the water solubility of the resulting compounds, a desirable property for potential therapeutic agents.

This document outlines generalized protocols for the synthesis of antimicrobial materials based on this compound. The potential applications of these materials are in the development of new antibacterial and antifungal drugs, as well as in the formulation of antimicrobial coatings and textiles.

Synthesis of Antimicrobial Azo Dyes

Azo compounds, characterized by the -N=N- functional group, have been recognized for their diverse biological activities, including antimicrobial effects[1]. The synthesis of azo dyes from this compound involves a diazotization-coupling reaction.

General Experimental Protocol: Synthesis of an Azo Dye Derivative

This protocol describes a general method for the synthesis of an azo dye by coupling diazotized sulfanilic acid with this compound.

Materials:

  • This compound disodium salt

  • Sulfanilic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • Diazotization of Sulfanilic Acid:

    • Dissolve sulfanilic acid in a sodium carbonate solution.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite with constant stirring.

    • Add concentrated hydrochloric acid dropwise while maintaining the temperature between 0-5°C. The formation of a diazonium salt precipitate should be observed.

  • Coupling Reaction:

    • Dissolve this compound disodium salt in an aqueous sodium hydroxide solution.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the alkaline solution of the naphthol derivative with vigorous stirring.

    • Maintain the temperature at 0-5°C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.

  • Isolation and Purification:

    • Filter the precipitated dye and wash with a small amount of cold distilled water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol-water mixture) to obtain the purified azo dye.

    • Dry the purified product in a desiccator.

Expected Antimicrobial Activity

While specific data for azo dyes derived from this compound is limited, studies on other sulfonated naphthol azo dyes have shown activity against both Gram-positive and Gram-negative bacteria[1]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane.

Table 1: Potential Antimicrobial Activity of Azo Dyes Derived from Naphthols (Illustrative)

Compound TypeTest OrganismMIC (µg/mL)Reference
Sulfonated Naphthol Azo DyeStaphylococcus aureus62.5 - 250[2]
Sulfonated Naphthol Azo DyeEscherichia coli125 - 500[2]
Sulfonated Naphthol Azo DyeCandida albicans125 - 500[2]

Note: This data is for structurally related compounds and serves as a general guide. Actual MIC values for derivatives of this compound must be determined experimentally.

Experimental Workflow for Azo Dye Synthesis and Antimicrobial Testing

Azo_Dye_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_testing Antimicrobial Testing Diazotization Diazotization of Aromatic Amine Coupling Coupling with 3-Hydroxynaphthalene- 2,7-disulphonic acid Diazotization->Coupling Purification Isolation and Purification Coupling->Purification Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Purification->Spectroscopy MIC Determination of Minimum Inhibitory Concentration (MIC) Spectroscopy->MIC Zone Zone of Inhibition Assay Spectroscopy->Zone

Caption: Workflow for synthesis and antimicrobial evaluation of azo dyes.

Synthesis of Antimicrobial Metal Complexes

Metal complexes of organic ligands often exhibit enhanced biological activity compared to the free ligands[3][4]. The hydroxyl and sulfonate groups of this compound can act as chelating sites for various metal ions, forming stable complexes with potential antimicrobial properties.

General Experimental Protocol: Synthesis of a Metal Complex

This protocol outlines a general method for the synthesis of a metal (II) complex of this compound.

Materials:

  • This compound disodium salt

  • A metal (II) salt (e.g., Copper(II) sulfate, Zinc(II) chloride)

  • Methanol or Ethanol

  • Distilled water

  • Sodium hydroxide (optional, for pH adjustment)

Procedure:

  • Ligand Solution Preparation:

    • Dissolve this compound disodium salt in a suitable solvent (e.g., a mixture of methanol and water).

  • Metal Salt Solution Preparation:

    • Dissolve the metal (II) salt in distilled water or methanol in a separate flask.

  • Complexation:

    • Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

    • The pH of the reaction mixture can be adjusted using a dilute solution of sodium hydroxide to facilitate deprotonation of the hydroxyl group and enhance chelation.

    • Continue stirring the mixture for several hours. The formation of a colored precipitate indicates the formation of the metal complex.

  • Isolation and Purification:

    • Filter the precipitate, wash with the solvent used for the reaction, and then with diethyl ether.

    • Dry the complex in a desiccator.

Expected Antimicrobial Activity

The antimicrobial activity of metal complexes is influenced by the nature of the metal ion and the ligand. Chelation can increase the lipophilicity of the metal ion, facilitating its transport across the microbial cell membrane. Once inside the cell, the metal ion can interfere with essential cellular processes.

Table 2: Potential Antimicrobial Activity of Metal Complexes with Naphthol-based Ligands (Illustrative)

Metal IonTest OrganismMIC (µg/mL)Reference
Copper (II)S. aureus15.6 - 62.5[5]
Copper (II)E. coli31.25 - 125[5]
Zinc (II)S. aureus31.25 - 125[3]
Zinc (II)E. coli62.5 - 250[3]

Note: This data is for structurally related compounds and serves as a general guide. Actual MIC values for complexes of this compound must be determined experimentally.

Experimental Workflow for Metal Complex Synthesis and Antimicrobial Testing

Metal_Complex_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_testing Antimicrobial Testing Ligand_Sol Prepare Ligand Solution (3-Hydroxynaphthalene- 2,7-disulphonic acid) Complexation Complexation Reaction Ligand_Sol->Complexation Metal_Sol Prepare Metal Salt Solution Metal_Sol->Complexation Purification Isolation and Purification Complexation->Purification Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis) Magnetic Susceptibility Purification->Spectroscopy MIC Determination of Minimum Inhibitory Concentration (MIC) Spectroscopy->MIC MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC Mechanism_of_Action Antimicrobial_Compound Antimicrobial Compound (Azo Dye or Metal Complex) Cell_Membrane Microbial Cell Membrane Antimicrobial_Compound->Cell_Membrane Disruption Cell_Wall Microbial Cell Wall Antimicrobial_Compound->Cell_Wall Inhibition of Synthesis DNA_Replication DNA Replication and Repair Antimicrobial_Compound->DNA_Replication Inhibition Protein_Synthesis Protein Synthesis Antimicrobial_Compound->Protein_Synthesis Inhibition Enzyme_Activity Essential Enzyme Activity Antimicrobial_Compound->Enzyme_Activity Inhibition Cell_Death Cell Death Cell_Membrane->Cell_Death Cell_Wall->Cell_Death DNA_Replication->Cell_Death Protein_Synthesis->Cell_Death Enzyme_Activity->Cell_Death

References

Application Notes and Protocols: Coupling Reaction of R Acid with Diazonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coupling reaction of diazonium salts with activated aromatic compounds is a cornerstone of synthetic organic chemistry, particularly in the production of azo dyes.[1] These dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings and are known for their vibrant colors and wide range of applications.[1] This document provides detailed application notes and experimental protocols for the coupling reaction of diazonium salts with R acid (2-naphthol-3,6-disulfonic acid), a key intermediate in the synthesis of many commercially important red azo dyes.

Azo dyes are significant in various fields, including the textile industry, printing, cosmetics, and increasingly in biomedical sciences as biological stains, and potential therapeutic agents.[2] The reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and the electron-rich R acid serves as the nucleophile.[1] The sulfonic acid groups on the R acid molecule enhance its water solubility, a desirable property for many dyeing applications.

Reaction Mechanism and Principles

The synthesis of an azo dye from R acid and a diazonium salt is a two-step process:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[3] This reaction is carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[4]

  • Azo Coupling: The resulting diazonium salt is then reacted with R acid. As a naphthol derivative, R acid is a highly activated coupling component. The reaction is typically carried out in an alkaline medium, which deprotonates the hydroxyl group of R acid to form a phenoxide ion. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by the diazonium ion.[1] The coupling position on the R acid is ortho to the hydroxyl group.

Quantitative Data Summary

Aromatic AmineCoupling ComponentReaction ConditionsYield (%)Reference
4-NitroanilineSalicylic AcidNot specified116.33% (impure)[2]
m-Toluidineβ-NaphtholContinuous flow, 28 °C~99%[5]
Aniline derivative3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneContinuous flowNot specified[5]
2-Amino-4-chloro-5-formylthiazoleNaphthionic acidOne-pot synthesisNot specified[6]

Note: The 116.33% yield reported for the synthesis with salicylic acid indicates the presence of impurities in the final product.[2] Continuous flow synthesis often leads to higher yields and purity.[5]

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of an azo dye via the coupling of a diazonium salt with R acid. The specific quantities should be adjusted based on the molecular weights of the chosen aromatic amine.

Materials and Equipment
  • Primary aromatic amine (e.g., aniline, sulfanilic acid)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • R acid (2-naphthol-3,6-disulfonic acid)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • pH meter or pH paper

  • Thermometer

Protocol 1: Diazotization of a Primary Aromatic Amine
  • In a beaker, dissolve the primary aromatic amine (1.0 equivalent) in a solution of concentrated hydrochloric acid (2.5 equivalents) and water. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature between 0-5 °C throughout the addition.

  • After the complete addition of sodium nitrite, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Protocol 2: Azo Coupling with R Acid
  • In a separate beaker, dissolve R acid (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to dissolve the R acid and maintain an alkaline pH (pH 8-10) during the coupling reaction. Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the cold R acid solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Monitor the pH of the reaction mixture and add more sodium hydroxide solution if necessary to maintain alkalinity.

Protocol 3: Isolation and Purification of the Azo Dye
  • Once the reaction is complete, the azo dye can be isolated by "salting out." Add sodium chloride to the reaction mixture to decrease the solubility of the dye, causing it to precipitate more completely.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a cold, saturated sodium chloride solution to remove unreacted starting materials and other impurities.

  • Further purification can be achieved by recrystallization from an appropriate solvent, such as water or an ethanol-water mixture.

  • Dry the purified azo dye in a desiccator or a low-temperature oven.

Visualization of Workflow and Mechanism

Reaction Mechanism

Reaction_Mechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling Ar-NH2 Aromatic Amine NaNO2_HCl NaNO2 / HCl 0-5 °C Ar-NH2->NaNO2_HCl Ar-N2+ Diazonium Salt NaNO2_HCl->Ar-N2+ Azo_Dye Azo Dye Ar-N2+->Azo_Dye Electrophilic Aromatic Substitution R_acid R Acid NaOH NaOH R_acid->NaOH R_acid_anion R Acid Anion NaOH->R_acid_anion R_acid_anion->Azo_Dye

Caption: General mechanism of azo dye synthesis.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Amine_Sol Prepare Aromatic Amine Solution Diazotization Diazotization (0-5 °C) Amine_Sol->Diazotization Nitrite_Sol Prepare Sodium Nitrite Solution Nitrite_Sol->Diazotization R_Acid_Sol Prepare R Acid Solution (Alkaline) Coupling Azo Coupling (0-5 °C, Alkaline) R_Acid_Sol->Coupling Diazotization->Coupling Salting_Out Salting Out Coupling->Salting_Out Filtration Vacuum Filtration Salting_Out->Filtration Washing Wash with Brine Filtration->Washing Drying Drying Washing->Drying

Caption: Experimental workflow for azo dye synthesis.

Applications in Research and Drug Development

Azo dyes derived from R acid and its analogs have a multitude of applications:

  • Textile and Leather Dyes: Due to their intense color and water solubility, these dyes are extensively used in the textile and leather industries.[7]

  • Pigments: Insoluble azo compounds are used as pigments in paints, inks, and plastics.

  • Biological Stains: The ability of azo dyes to bind to biological macromolecules makes them useful as stains in histology and cytology.

  • Chelating Agents: Azo compounds with ortho-hydroxyl or carboxyl groups can act as chelating agents for metal ions, finding applications in analytical chemistry and as metal-complex dyes.

  • Pharmaceuticals: The azo linkage can be a target for reductive enzymes in the gut, making azo compounds useful as prodrugs for delivering medications to the colon. For instance, Sulfasalazine, an azo-containing drug, is used to treat inflammatory bowel disease.[1]

  • Antimicrobial and Antioxidant Agents: Some heterocyclic azo dyes have shown significant antimicrobial and antioxidant activities.[7]

Troubleshooting

ProblemPossible CauseSolution
Low or no dye formationDecomposition of diazonium saltEnsure the temperature of the diazotization and coupling reactions is maintained at 0-5 °C. Use the diazonium salt solution immediately after preparation.
Incorrect pHFor coupling with R acid, the pH should be alkaline (8-10). Check and adjust the pH of the R acid solution before and during the addition of the diazonium salt.
Impure reactantsUse pure starting materials. Recrystallize the aromatic amine if necessary.
Off-color productSide reactionsMinimize side reactions by maintaining a low temperature and controlling the rate of addition of the diazonium salt.
Presence of impuritiesPurify the final product by thorough washing and recrystallization.
Difficulty in filtering the productFine particle sizeAllow the product to stand in the mother liquor for some time to allow crystal growth. Use a filter aid if necessary.

Safety Precautions

  • Primary aromatic amines are often toxic and may be carcinogenic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

  • Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes.

  • Concentrated acids and bases are corrosive. Handle with extreme care.

  • Azo dyes themselves may be harmful. Avoid inhalation of dust and contact with skin.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 3-Hydroxynaphthalin-2,7-disulfonsäure für analytische Zwecke

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 3-Hydroxynaphthalin-2,7-disulfonsäure, auch bekannt als R-Säure, ist eine wichtige chemische Verbindung, die in der Synthese von Azofarbstoffen weit verbreitet ist.[1] Ihre quantitative Analyse in verschiedenen Matrices, wie z. B. in industriellen Abwässern oder als Verunreinigung in Farbstoffprodukten, ist von entscheidender Bedeutung für die Qualitätskontrolle und die Umweltüberwachung. Aufgrund ihrer hohen Polarität und des Fehlens eines starken Chromophors oder Fluorophors stellt die direkte Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) oft eine Herausforderung dar.

Die chemische Derivatisierung ist eine wirksame Strategie, um die Nachweisbarkeit und die chromatographischen Eigenschaften von Analyten zu verbessern.[2] Diese Application Note beschreibt ein detailliertes Protokoll für die Prä-Säulen-Derivatisierung von 3-Hydroxynaphthalin-2,7-disulfonsäure mit Dansylchlorid (DNS-Cl). Dansylchlorid reagiert mit der phenolischen Hydroxylgruppe der 3-Hydroxynaphthalin-2,7-disulfonsäure und führt ein stark fluoreszierendes Dansyl-Label ein, was eine hochempfindliche Quantifizierung mittels HPLC mit Fluoreszenzdetektion (FLD) ermöglicht.[3][4]

Prinzip der Derivatisierung

Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) reagiert mit der phenolischen Hydroxylgruppe von 3-Hydroxynaphthalin-2,7-disulfonsäure in einem alkalischen Medium zu einem stabilen und stark fluoreszierenden Sulfonatester-Derivat.[2][3] Die Reaktion erhöht die Hydrophobizität des Moleküls, was zu einer besseren Retention auf Umkehrphasen-HPLC-Säulen führt.[5]

Derivatization_Reaction cluster_conditions Reaktionsbedingungen Analyte 3-Hydroxynaphthalin- 2,7-disulfonsäure Product Fluoreszierendes Dansyl-Derivat Analyte->Product + Reagent Dansylchlorid (DNS-Cl) Reagent:s->Product:n Buffer Alkalischer Puffer (pH 9.5-10.5) Temperature Temperatur (z.B. 60°C)

Abbildung 1: Schematische Darstellung der Derivatisierungsreaktion von 3-Hydroxynaphthalin-2,7-disulfonsäure mit Dansylchlorid.

Experimentelle Protokolle

Protokoll 1: Prä-Säulen-Derivatisierung mit Dansylchlorid

Dieses Protokoll beschreibt die Schritte zur Derivatisierung von 3-Hydroxynaphthalin-2,7-disulfonsäure in wässrigen Proben vor der HPLC-Analyse.

Benötigte Reagenzien und Materialien:

  • 3-Hydroxynaphthalin-2,7-disulfonsäure (Standard)

  • Dansylchlorid (DNS-Cl), ≥99.0% (HPLC-Qualität)[4]

  • Acetonitril (ACN), HPLC-Qualität

  • Natriumcarbonat (Na₂CO₃)

  • Natriumbicarbonat (NaHCO₃)

  • Ultrareines Wasser

  • Ammoniumhydroxidlösung (25 %) oder Methylaminhydrochlorid zur Quenchung

  • Mikrozentrifugenröhrchen (1,5 mL)

  • Heizblock oder Wasserbad

  • Vortexmischer

  • HPLC-System mit Fluoreszenzdetektor

Vorbereitung der Lösungen:

  • Standardstammlösung (1000 µg/mL): 10 mg 3-Hydroxynaphthalin-2,7-disulfonsäure genau einwiegen und in 10 mL ultrareinem Wasser lösen.

  • Arbeitsstandards: Die Standardstammlösung mit ultrareinem Wasser zu Konzentrationen im Bereich von 0,1 bis 10 µg/mL verdünnen.

  • Dansylchlorid-Lösung (5 mg/mL): 50 mg Dansylchlorid in 10 mL Acetonitril lösen. Diese Lösung ist lichtempfindlich und sollte frisch zubereitet und in einem braunen Glasfläschchen aufbewahrt werden.[3]

  • Carbonat-Bicarbonat-Puffer (100 mM, pH 9,8): 0,84 g Natriumbicarbonat und 1,06 g Natriumcarbonat in 100 mL ultrareinem Wasser lösen. Den pH-Wert überprüfen und gegebenenfalls anpassen.[5]

  • Quench-Lösung (2 % Methylaminhydrochlorid): 200 mg Methylaminhydrochlorid in 10 mL ultrareinem Wasser lösen.

Derivatisierungsverfahren:

  • In ein 1,5-mL-Mikrozentrifugenröhrchen 100 µL der Proben- oder Standardlösung pipettieren.

  • 200 µL des Carbonat-Bicarbonat-Puffers (pH 9,8) hinzufügen und kurz vortexen.

  • 200 µL der Dansylchlorid-Lösung (5 mg/mL in ACN) hinzufügen.[3]

  • Die Mischung sofort gründlich vortexen.

  • Das Röhrchen für 45-60 Minuten bei 60 °C in einem Heizblock oder Wasserbad im Dunkeln inkubieren.[3]

  • Nach der Inkubation die Reaktion durch Zugabe von 100 µL der Quench-Lösung abbrechen, um überschüssiges Dansylchlorid zu neutralisieren.

  • Die Lösung vor der Injektion in das HPLC-System auf Raumtemperatur abkühlen lassen.

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_reaction Reaktion cluster_final Finalisierung Sample 100 µL Probe/ Standard Vortex1 Vortexen Sample->Vortex1 Buffer 200 µL Puffer (pH 9.8) Buffer->Vortex1 DNS_Cl 200 µL Dansylchlorid-Lsg. DNS_Cl->Vortex1 Incubate Inkubation (60°C, 45-60 min, dunkel) Vortex1->Incubate Quench 100 µL Quench-Lösung Incubate->Quench Cool Abkühlen Quench->Cool Inject HPLC-Injektion Cool->Inject

Abbildung 2: Workflow für die Prä-Säulen-Derivatisierung von 3-Hydroxynaphthalin-2,7-disulfonsäure.

HPLC-Analyse

Protokoll 2: HPLC-FLD-Analyse der Dansyl-Derivate

HPLC-Bedingungen:

  • Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm Partikelgröße)

  • Mobile Phase A: 0,1 % Ameisensäure in Wasser

  • Mobile Phase B: Acetonitril

  • Flussrate: 1,0 mL/min

  • Injektionsvolumen: 20 µL

  • Säulentemperatur: 30 °C

  • Fluoreszenzdetektion:

    • Anregungswellenlänge (λex): 337 nm[4]

    • Emissionswellenlänge (λem): 492 nm (nach Derivatisierung)[4]

Gradientenelution:

Zeit (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030

Datenpräsentation und Leistungsmerkmale

Die quantitative Leistungsfähigkeit der Methode wird durch Validierungsparameter wie Linearität, Nachweisgrenze (LOD), Bestimmungsgrenze (LOQ) und Wiederfindung bewertet. Die folgenden Tabellen fassen repräsentative Leistungsdaten zusammen, die auf der Derivatisierung ähnlicher phenolischer Verbindungen mit Dansylchlorid basieren.[1][6]

Tabelle 1: Kalibrierungs- und Empfindlichkeitsdaten (repräsentative Werte)

ParameterWert
Linearer Bereich0,1 - 10 µg/mL
Korrelationskoeffizient (r²)> 0,995
Nachweisgrenze (LOD)0,02 µg/mL
Bestimmungsgrenze (LOQ)0,06 µg/mL

Tabelle 2: Präzisions- und Wiederfindungsdaten (repräsentative Werte)

Konzentration (µg/mL)Intra-day Präzision (RSD, %)Inter-day Präzision (RSD, %)Wiederfindung (%)
0,5< 5< 895 - 105
5,0< 3< 697 - 103
10,0< 3< 598 - 102

Hinweis: Die in den Tabellen 1 und 2 dargestellten Werte sind repräsentative Schätzungen, die auf der Literatur zur Dansylierung von Phenolen basieren. Für eine genaue Quantifizierung von 3-Hydroxynaphthalin-2,7-disulfonsäure ist eine methodenspezifische Validierung erforderlich.

Zusammenfassung und Ausblick

Die Prä-Säulen-Derivatisierung von 3-Hydroxynaphthalin-2,7-disulfonsäure mit Dansylchlorid ist eine robuste und hochempfindliche Methode für deren quantitative Analyse. Das vorgestellte Protokoll bietet eine solide Grundlage für die Methodenentwicklung und -validierung. Die hohe Empfindlichkeit, die durch die Fluoreszenzdetektion erreicht wird, macht diese Methode besonders geeignet für die Spurenanalyse in komplexen Matrices. Forscher und Wissenschaftler können dieses Protokoll als Ausgangspunkt für ihre spezifischen analytischen Anforderungen anpassen und optimieren.

References

Application Notes: R Acid as a Coupling Component in Azo Pigment Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

R acid, chemically known as 2-naphthol-3,6-disulfonic acid, and its isomers such as G acid (2-naphthol-6,8-disulfonic acid), are important coupling components in the synthesis of a wide range of azo dyes and pigments.[1] The presence of the hydroxyl group on the naphthalene ring activates it for electrophilic aromatic substitution, while the sulfonic acid groups enhance the water solubility of the resulting pigments, making them suitable for applications in food coloring, textiles, and cosmetics.[2][3] The synthesis of these pigments follows a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling reaction with the naphthol sulfonic acid derivative.[4]

Mechanism of Action: Azo Coupling

The core of the pigment synthesis is the azo coupling reaction, an electrophilic aromatic substitution.[3] In the first step, a primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite and a mineral acid at low temperatures (0-5 °C).[4][5] The resulting diazonium salt is a weak electrophile.

In the second step, the diazonium salt reacts with an electron-rich coupling component, in this case, R acid. The hydroxyl group of R acid is a strongly activating group, directing the electrophilic attack of the diazonium ion to the ortho position (position 1). The reaction is typically carried out in a slightly alkaline solution to deprotonate the hydroxyl group, increasing its electron-donating ability and thus the rate of reaction.

Pigments Derived from Naphthol Disulfonic Acids

Several commercially important red azo dyes are produced using isomers of naphthol disulfonic acid as the coupling component.

C.I. Food Red 9 (Amaranth)

Also known as FD&C Red No. 2, Amaranth is a red azo dye that was historically used as a food colorant.[6] It is synthesized by the coupling of diazotized 4-aminonaphthalene-1-sulfonic acid with 3-hydroxynaphthalene-2,7-disulfonic acid (R acid).[7] Although its use in food is now restricted in some countries, it remains a notable example of a pigment derived from this class of coupling components.[6]

Ponceau 4R (C.I. Acid Red 18)

Ponceau 4R, or Cochineal Red A, is a synthetic strawberry-red azo dye used as a food coloring in Europe, Asia, and Australia.[8] It is produced by coupling diazotized naphthionic acid (4-aminonaphthalene-1-sulfonic acid) with G acid (2-naphthol-6,8-disulfonic acid). This pigment is known for its stability to light, heat, and acid.[9]

Quantitative Data of Representative Pigments

PropertyC.I. Food Red 9 (Amaranth)Ponceau 4R (C.I. Acid Red 18)
C.I. Name Food Red 9, Acid Red 27Acid Red 18
CAS Number 915-67-32611-82-7
Molecular Formula C₂₀H₁₁N₂Na₃O₁₀S₃C₂₀H₁₁N₂Na₃O₁₀S₃
Molecular Weight 604.48 g/mol 604.46 g/mol
Appearance Reddish-brown to dark red/purple powderStrawberry-red powder
Solubility Water-solubleSoluble in water, sparingly in ethanol
Absorption Maximum (λmax) ~520 nm in waterNot specified

Experimental Protocols

Protocol 1: Synthesis of Ponceau 4R (C.I. Acid Red 18)

This protocol describes the synthesis of Ponceau 4R by the diazotization of naphthionic acid and subsequent coupling with G acid.

Materials:

  • Naphthionic acid (4-aminonaphthalene-1-sulfonic acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • G acid (2-naphthol-6,8-disulfonic acid)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • pH meter or pH paper

Procedure:

Part A: Diazotization of Naphthionic Acid

  • In a 250 mL beaker, prepare a solution of naphthionic acid by dissolving a specific molar amount in a dilute sodium carbonate solution.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a concentrated solution of hydrochloric acid to the cooled naphthionic acid solution. A fine precipitate of the amine salt may form.

  • In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold naphthionic acid suspension while maintaining the temperature between 0-5 °C.

  • Stir the mixture for 15-20 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt.

Part B: Azo Coupling

  • In a separate 500 mL beaker, dissolve a stoichiometric amount of G acid in a dilute sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold G acid solution.

  • Maintain the temperature at 0-5 °C and continue stirring. The pH of the reaction mixture should be kept slightly alkaline (pH 8-9) by the addition of a sodium carbonate solution as needed.

  • A colored precipitate of Ponceau 4R will form.

  • Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the pigment by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold distilled water to remove any unreacted starting materials and salts.

  • Dry the pigment in a vacuum oven at a low temperature.

Visualizations

Pigment_Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Amine (e.g., Naphthionic Acid) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO₂, HCl 0-5 °C AzoPigment Azo Pigment (e.g., Ponceau 4R) DiazoniumSalt->AzoPigment RAcid R Acid / G Acid (Coupling Component) RAcid->AzoPigment

Caption: General reaction pathway for the synthesis of azo pigments using a naphthol disulfonic acid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start prep_amine Prepare cooled solution of Aromatic Amine start->prep_amine prep_racid Prepare cooled alkaline solution of R/G Acid start->prep_racid diazotization Diazotization: Add NaNO₂/HCl to Amine (0-5 °C) prep_amine->diazotization coupling Azo Coupling: Add Diazonium Salt to R/G Acid solution (0-5 °C) prep_racid->coupling diazotization->coupling filtration Vacuum Filtration coupling->filtration washing Wash with cold water filtration->washing drying Dry the pigment washing->drying end End Product: Azo Pigment drying->end

Caption: Experimental workflow for the laboratory synthesis of an azo pigment.

References

Application Notes and Protocols for 3-Hydroxynaphthalene-2,7-disulphonic Acid in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Hydroxynaphthalene-2,7-disulphonic acid, commonly known as R-salt, as a critical coupling component in the synthesis of azo dyes for textile applications. Detailed protocols for dye synthesis and application on protein fibers are provided, along with performance data.

Introduction

This compound is a vital intermediate in the production of a wide range of azo dyes. Its chemical structure, featuring a naphthalene ring substituted with a hydroxyl group and two sulphonic acid groups, makes it an excellent coupling component in diazotization-coupling reactions. The sulphonic acid groups impart water solubility to the resulting dye molecules, a crucial property for most textile dyeing processes. Dyes derived from this intermediate are known for their vibrant shades and are used across various dye classes, including acid, mordant, reactive, and direct dyes, suitable for dyeing natural and synthetic fibers such as wool, silk, nylon, and cotton.

Application in Acid Dyes for Protein Fibers

Acid dyes are water-soluble anionic dyes applied to protein fibers like wool and silk, as well as synthetic fibers like nylon, from an acidic dyebath. The dyeing process involves the formation of an ionic bond between the anionic sulphonate groups of the dye and the protonated amino groups of the fiber under acidic conditions. This compound is a common precursor for many acid dyes, yielding a range of colors with good fastness properties.

A representative example of an acid dye synthesized from this compound is C.I. Acid Red 26. This dye is produced by the diazotization of 2,4-dimethylbenzenamine and its subsequent coupling with this compound.[1][2]

Quantitative Data: Performance of C.I. Acid Red 26

The following table summarizes the fastness properties of C.I. Acid Red 26, a dye synthesized using this compound.

Fastness PropertyTest MethodRating
Light FastnessISO 105-B023
Washing (Soaping) - FadingISO 105-C063-4
Washing (Soaping) - StainingISO 105-C065
Perspiration Fastness - Fading-4
Perspiration Fastness - Staining-4
Oxygen Bleaching-1
Seawater Fastness - Fading-3
Seawater Fastness - Staining-2

Note: Fastness grades are based on a scale of 1-5 for washing and rubbing (where 5 is the best) and 1-8 for light fastness (where 8 is the best).[1][3]

Experimental Protocols

Protocol 1: Synthesis of C.I. Acid Red 26

This protocol describes the synthesis of C.I. Acid Red 26, an azo dye, using this compound as the coupling component.

Materials:

  • 2,4-Dimethylbenzenamine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound (R-salt)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Urea (optional, to prevent side reactions)

  • Sodium Chloride (NaCl)

Procedure:

Part A: Diazotization of 2,4-Dimethylbenzenamine

  • In a beaker, dissolve a specific molar equivalent of 2,4-Dimethylbenzenamine in a solution of concentrated hydrochloric acid and water.

  • Cool the beaker in an ice bath to maintain a temperature of 0-5°C.

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the cooled 2,4-Dimethylbenzenamine solution while stirring continuously. Maintain the temperature below 5°C throughout the addition.

  • Stir the mixture for an additional 15-20 minutes to ensure complete diazotization. A small amount of urea can be added to quench any excess nitrous acid.

Part B: Coupling Reaction

  • In a separate beaker, dissolve a molar equivalent of this compound in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5°C.

  • Slowly add the diazonium salt solution from Part A to the cooled solution of this compound with vigorous stirring.

  • Maintain the temperature at 0-5°C and continue stirring for 1-2 hours to allow for complete coupling. The formation of the red dye will be observed.

  • The dye can be precipitated from the solution by the addition of sodium chloride (salting out).

  • Filter the precipitated dye, wash with a saturated sodium chloride solution, and dry in an oven at a controlled temperature.

DOT Script for Synthesis of C.I. Acid Red 26

G Synthesis of C.I. Acid Red 26 cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling A 2,4-Dimethylbenzenamine in HCl Solution C Diazonium Salt of 2,4-Dimethylbenzenamine A->C Addition of NaNO₂ (0-5°C) B Sodium Nitrite Solution B->C E C.I. Acid Red 26 (Precipitate) C->E Coupling Reaction D This compound in NaOH Solution D->E Addition of Diazonium Salt (0-5°C) F Purified C.I. Acid Red 26 Dye Powder E->F Salting Out, Filtration & Drying

Caption: Workflow for the synthesis of C.I. Acid Red 26.

Protocol 2: Exhaust Dyeing of Wool with C.I. Acid Red 26

This protocol details the application of the synthesized C.I. Acid Red 26 to wool fabric using the exhaust dyeing method.

Materials:

  • Wool fabric (pre-scoured to remove impurities)

  • C.I. Acid Red 26 dye powder

  • Acetic acid or formic acid (to adjust pH)

  • Glauber's salt (sodium sulfate) (leveling agent)

  • Wetting agent (non-ionic surfactant)

  • Distilled water

Procedure:

1. Pre-treatment of Wool Fabric:

  • The wool fabric should be scoured before dyeing to remove any natural oils, grease, and dirt. This is typically done by washing the fabric in a solution containing a non-ionic detergent at a mild temperature.

  • Rinse the fabric thoroughly with water to remove any residual detergent.

2. Dye Bath Preparation:

  • Set the liquor ratio (the ratio of the volume of the dye liquor to the weight of the fabric) to 40:1.

  • Fill the dyeing vessel with the required amount of distilled water.

  • Add a wetting agent (e.g., 0.5 g/L) to the dye bath.

  • Add Glauber's salt (e.g., 5-10% on the weight of fabric) to act as a leveling agent, promoting even dye uptake.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid or formic acid.[4]

  • In a separate container, make a paste of the required amount of C.I. Acid Red 26 dye powder (e.g., 1% on the weight of fabric) with a small amount of cold water, then dissolve it completely by adding hot water.

  • Add the dissolved dye solution to the dye bath and stir well.

3. Dyeing Cycle:

  • Introduce the pre-wetted wool fabric into the dye bath at room temperature.

  • Gradually raise the temperature of the dye bath to the boil (approximately 100°C) over 30-45 minutes.

  • Continue dyeing at the boil for 60 minutes, ensuring the fabric is gently agitated for even dyeing.

  • After 60 minutes, check for dye exhaustion. If the dye bath is not sufficiently clear, a small amount of acid can be added to further promote dye uptake.

  • Once dyeing is complete, allow the dye bath to cool down gradually to about 60-70°C before removing the fabric.

4. Post-treatment:

  • Rinse the dyed fabric with cold water to remove any loose dye on the surface.

  • Perform a soaping treatment by washing the fabric in a solution containing a non-ionic detergent (e.g., 1-2 g/L) at 50-60°C for 15-20 minutes.

  • Rinse the fabric thoroughly with warm and then cold water until the water runs clear.

  • Squeeze the excess water from the fabric and allow it to air dry.

DOT Script for Exhaust Dyeing of Wool

G Exhaust Dyeing Workflow for Wool with Acid Dyes A Pre-treatment of Wool (Scouring & Rinsing) B Dye Bath Preparation (Water, Auxiliaries, Dye) A->B Introduce Fabric C Dyeing Cycle (Temperature & Time Control) B->C Start Dyeing D Post-treatment (Rinsing & Soaping) C->D Cooling & Removal E Drying D->E Final Step

Caption: General workflow for exhaust dyeing of wool.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a multitude of azo dyes, particularly acid dyes for protein fibers. The protocols provided for the synthesis of C.I. Acid Red 26 and its application to wool demonstrate a practical application of this versatile chemical. The performance data indicates that dyes derived from this intermediate can achieve good fastness properties, making them suitable for various textile end-uses. Further research can be directed towards synthesizing novel dyes from this compound with enhanced fastness properties and more environmentally friendly application processes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Hydroxynaphthalene-2,7-disulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-Hydroxynaphthalene-2,7-disulphonic acid (also known as R-acid) from its common impurity, Schaeffer's salt (2-naphthol-6-sulfonic acid).

Frequently Asked Questions (FAQs)

Q1: What are the main impurities in the synthesis of this compound?

A1: The sulfonation of 2-naphthol to produce this compound also yields several by-products. The most common impurities include Schaeffer's salt (2-naphthol-6-sulfonic acid), G-acid (2-naphthol-6,8-disulfonic acid), unreacted 2-naphthol, and 6,6'-oxybis(2-naphthalene sulfonic acid).[1]

Q2: What is the principle behind the purification of this compound from Schaeffer's salt?

A2: The purification process leverages the differential solubility of the salts of these sulfonic acids. A common and effective method involves the selective precipitation of the tri-sodium monoaniline salt of this compound.[2] This intermediate salt is then converted to the highly pure disodium salt (R-salt).[2]

Q3: Why is aniline used in the purification process?

A3: Aniline is used to form a specific, less soluble salt with this compound in the presence of sodium ions.[2] This allows for its selective precipitation from the solution, leaving the more soluble Schaeffer's salt and other impurities behind in the mother liquor.[2]

Q4: What is the expected yield and purity of this compound after purification?

A4: With the aniline precipitation method, it is possible to recover approximately 80-85% of the this compound from the initial sulfonation mixture in a highly pure form.[2]

Experimental Protocols

Purification of this compound via Aniline Salt Precipitation

This protocol is adapted from a patented method for isolating R-salt.[2]

1. Dissolution of the Sulfonation Mixture:

  • Dissolve the crude sulfonation product mixture, containing this compound and its isomers, in water.

  • The concentration should be adjusted to provide a solution containing a defined concentration of the disodium salt of the acid (R-salt).[2]

2. Formation of the Aniline Salt:

  • Heat the solution to a temperature between 70-90°C.[2]

  • Add a defined proportion of aniline to the hot solution. The recommended molar ratio is between 0.5 and 3.0 gram moles of aniline per gram mole of R-salt.[2]

  • Ensure a sufficient concentration of sodium ions is present in the solution.[2]

3. Precipitation and Isolation:

  • Cool the solution to below 45°C, preferably below 30°C, to induce the precipitation of the tri-sodium monoaniline salt of this compound.[2]

  • Separate the precipitate from the mother liquor by filtration or centrifugation.[2]

  • Wash the collected crystals with cold water to remove any remaining mother liquor.[2]

4. Conversion to the Disodium Salt (R-salt):

  • Create a slurry of the washed precipitate in water.

  • Add sodium hydroxide solution to adjust the pH to between 7.5 and 8.5.[2] This converts the tri-sodium monoaniline salt to the disodium salt (R-salt) and liberates free aniline.[2]

5. Removal of Aniline and Final Product Isolation:

  • Remove the free aniline from the solution by steam distillation.[2]

  • The resulting aqueous solution of pure R-salt can be used directly, or the solid R-salt can be obtained by evaporation or crystallization.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield of Precipitated Aniline Salt Insufficient aniline or sodium ions.Ensure the molar ratio of aniline to R-salt is within the recommended range (0.5-3.0). Verify the concentration of sodium ions in the solution.[2]
Precipitation temperature is too high.Ensure the solution is cooled to below 45°C, preferably below 30°C, to maximize precipitation.[2]
High Impurity of Schaeffer's Salt in Final Product Inefficient washing of the aniline salt precipitate.Thoroughly wash the filtered crystals with cold water to remove the mother liquor containing the dissolved impurities.[2]
Co-precipitation of impurities.Adjust the cooling rate during precipitation. A slower cooling rate can sometimes lead to more selective crystallization.
Incomplete Conversion to Disodium Salt Incorrect pH during sodium hydroxide treatment.Carefully monitor and adjust the pH to the recommended range of 7.5-8.5 to ensure complete conversion.[2]
Residual Aniline in the Final Product Incomplete steam distillation.Prolong the steam distillation process and monitor for the complete removal of aniline.
Product Discoloration Presence of oxidized impurities.Consider treating the initial solution with activated carbon to remove colored impurities before the aniline precipitation step.

Data Presentation

Table 1: Key Parameters for Aniline Salt Precipitation

Parameter Value Reference
Reaction Temperature70-90°C[2]
Aniline to R-salt Molar Ratio0.5 - 3.0[2]
Precipitation Temperature< 45°C (preferably < 30°C)[2]
pH for Conversion to R-salt7.5 - 8.5[2]
Expected Recovery of R-acid~85%[2]

Visualizations

experimental_workflow cluster_start Initial Mixture cluster_purification Purification Steps cluster_conversion Conversion & Final Product start Crude Sulfonation Product (R-acid, Schaeffer's salt, etc.) dissolution Dissolve in Water start->dissolution heating Heat to 70-90°C dissolution->heating aniline_addition Add Aniline & Na+ ions heating->aniline_addition cooling Cool to < 45°C aniline_addition->cooling aniline_addition->cooling Forms Tri-sodium monoaniline salt filtration Filter Precipitate cooling->filtration conversion Treat with NaOH (pH 7.5-8.5) filtration->conversion filtration->conversion Isolates intermediate salt distillation Steam Distill Aniline conversion->distillation conversion->distillation Converts to R-salt final_product Pure this compound (R-salt) distillation->final_product troubleshooting_guide cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_conversion_issue Conversion & Final Product Issues start Problem Encountered low_yield Low Yield of Precipitate start->low_yield high_impurity High Impurity Levels start->high_impurity incomplete_conversion Incomplete Conversion start->incomplete_conversion residual_aniline Residual Aniline start->residual_aniline cause_yield1 Insufficient Aniline/Na+ low_yield->cause_yield1 cause_yield2 High Precipitation Temp. low_yield->cause_yield2 solution_yield1 Check Molar Ratios cause_yield1->solution_yield1 solution_yield2 Ensure Proper Cooling cause_yield2->solution_yield2 cause_purity1 Inefficient Washing high_impurity->cause_purity1 cause_purity2 Co-precipitation high_impurity->cause_purity2 solution_purity1 Thorough Washing cause_purity1->solution_purity1 solution_purity2 Optimize Cooling Rate cause_purity2->solution_purity2 cause_conversion Incorrect pH incomplete_conversion->cause_conversion cause_aniline Incomplete Distillation residual_aniline->cause_aniline solution_conversion Adjust pH to 7.5-8.5 cause_conversion->solution_conversion solution_aniline Prolong Distillation cause_aniline->solution_aniline

References

Technical Support Center: Optimizing the Coupling Reaction of 3-Hydroxynaphthalene-2,7-disulphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the coupling reaction of 3-Hydroxynaphthalene-2,7-disulphonic acid (R-acid), a key intermediate in the synthesis of numerous azo dyes and pharmaceutical compounds.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the diazotization and coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the coupling reaction with this compound?

A1: The coupling reaction of diazonium salts with this compound, a naphthol derivative, is typically carried out in a weakly alkaline medium (pH 8-10).[1] In this pH range, the hydroxyl group of the naphthol is deprotonated to form the more reactive phenoxide ion, which readily couples with the diazonium salt.[1] Conducting the reaction in a highly acidic medium is generally avoided as it can lead to the decomposition of the diazonium salt. Conversely, a strongly alkaline environment can cause the diazonium salt to convert to a non-reactive diazotate.[2]

Q2: Why is a low temperature crucial for the diazotization and coupling reactions?

A2: Maintaining a low temperature, typically between 0-5 °C, is critical for the stability of the diazonium salt.[3][4] Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to the formation of unwanted byproducts such as phenols and resulting in a lower yield of the desired azo dye.[1] It is essential to use an ice bath throughout the diazotization process and during the addition of the diazonium salt to the coupling component.[3][4]

Q3: I am observing a low yield of my azo dye. What are the potential causes?

A3: Low yields in azo coupling reactions can stem from several factors:

  • Improper Temperature Control: As mentioned, failure to maintain a low temperature (0-5 °C) can lead to the decomposition of the diazonium salt.[1]

  • Suboptimal pH: The pH of the reaction medium must be carefully controlled. For coupling with this compound, a weakly alkaline pH is required.[1]

  • Purity of Reactants: The purity of the starting aromatic amine and the this compound is crucial. Impurities can lead to side reactions and reduce the yield.

  • Slow or Incomplete Reaction: The reaction may require sufficient time to go to completion. It is advisable to stir the reaction mixture for an adequate period after mixing the reactants.[1]

  • Product Loss During Isolation: Significant product loss can occur during the workup and purification steps. Inefficient precipitation or excessive washing can lead to a lower isolated yield.

Q4: How can I purify the synthesized azo dye?

A4: Purification of the azo dye can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[5] The crude azo dye is dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.[5] Common solvents for recrystallizing azo dyes include ethanol, glacial acetic acid, or mixtures of ethanol and water.[1][3]

  • Salting Out: Azo dyes derived from sulphonic acids are often soluble in water. Adding a saturated solution of sodium chloride (salting out) can decrease the solubility of the dye, causing it to precipitate from the solution.

  • Washing: The crude product should be washed with cold water to remove any inorganic salts and unreacted starting materials.[1][3]

Troubleshooting Common Problems

Problem Potential Cause Recommended Solution
Low or No Product Formation Decomposition of the diazonium salt due to high temperature.Maintain a strict temperature control of 0-5 °C throughout the diazotization and coupling steps using an ice bath.[3][4]
Incorrect pH of the coupling medium.Adjust the pH of the this compound solution to a weakly alkaline range (pH 8-10) before adding the diazonium salt.[1]
Incomplete diazotization of the aromatic amine.Ensure the use of a slight excess of sodium nitrite and a sufficiently acidic medium for the diazotization step.
Formation of a Dark, Tarry Product Side reactions due to impurities in the starting materials.Use highly pure aromatic amine and this compound.
Reaction temperature was too high.Strictly adhere to the 0-5 °C temperature range.[3]
Poor Solubility of the Final Product The product may be in its free acid form.Convert the azo dye to its more soluble sodium salt by treating it with a sodium hydroxide or sodium carbonate solution.
Difficulty in Filtering the Product The product has precipitated as very fine particles.Allow the reaction mixture to stand for a longer period to allow the particles to agglomerate. Gentle heating and cooling can also help in increasing the particle size.

Data Presentation

Table 1: Effect of pH on the Coupling Reaction Yield

pH of Coupling MediumAzo Dye Yield (%)Observations
4-5LowIncomplete coupling, potential for diazonium salt decomposition.
6-7ModerateCoupling occurs, but the rate may be slow.
8-9HighOptimal pH range for efficient coupling with naphthols.[1]
10-11Moderate to HighThe reaction proceeds, but there is an increased risk of diazonium salt converting to the inactive diazotate form.[2]
>12LowSignificant formation of the non-reactive diazotate.

Note: The yields are qualitative and can vary depending on the specific diazonium salt and other reaction conditions.

Experimental Protocols

Protocol 1: Diazotization of Aniline

This protocol describes the preparation of a benzenediazonium chloride solution.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve 5 ml of aniline in a mixture of 15 ml of concentrated hydrochloric acid and 15 ml of distilled water.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a solution of 4 g of sodium nitrite in 20 ml of distilled water and cool it in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline solution with constant stirring, ensuring the temperature does not rise above 5 °C.[3]

  • After the complete addition of the sodium nitrite solution, continue stirring for another 10-15 minutes in the ice bath. The resulting solution is the benzenediazonium chloride, which should be used immediately in the coupling reaction.

Protocol 2: Coupling of Benzenediazonium Chloride with this compound

This protocol details the coupling reaction to form the azo dye.

Materials:

  • This compound (R-acid)

  • Sodium Hydroxide

  • Benzenediazonium chloride solution (from Protocol 1)

  • Sodium Chloride

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve an equimolar amount of this compound in a 5% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • While vigorously stirring the cold this compound solution, slowly add the freshly prepared, cold benzenediazonium chloride solution.[1]

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the reaction.[3]

  • Isolate the product by adding a sufficient amount of sodium chloride to salt out the dye.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a cold, saturated sodium chloride solution to remove impurities.

  • Dry the purified azo dye.

Visualization

Experimental_Workflow cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_workup Workup & Purification Diazotization_Start Start: Prepare Aniline Solution (Aniline, HCl, Water) Cool_Aniline Cool Aniline Solution (0-5 °C) Diazotization_Start->Cool_Aniline Add_Nitrite Slowly Add Nitrite to Aniline Solution (Maintain 0-5 °C) Cool_Aniline->Add_Nitrite Prepare_Nitrite Prepare Sodium Nitrite Solution (NaNO2, Water) Cool_Nitrite Cool Nitrite Solution (0-5 °C) Prepare_Nitrite->Cool_Nitrite Cool_Nitrite->Add_Nitrite Stir_Diazonium Stir for 10-15 min (Formation of Diazonium Salt) Add_Nitrite->Stir_Diazonium Couple Slowly Add Diazonium Salt to R-Acid Solution (Maintain 0-5 °C) Stir_Diazonium->Couple Use Immediately Prepare_R_Acid Prepare R-Acid Solution (this compound, NaOH, Water) Cool_R_Acid Cool R-Acid Solution (0-5 °C) Prepare_R_Acid->Cool_R_Acid Cool_R_Acid->Couple Stir_Coupling Stir for 30 min (Azo Dye Formation) Couple->Stir_Coupling Salt_Out Salt Out Product (Add NaCl) Stir_Coupling->Salt_Out Filter Vacuum Filtration Salt_Out->Filter Wash Wash with Cold Saturated NaCl Solution Filter->Wash Dry Dry the Final Product Wash->Dry Purify Optional: Recrystallization Dry->Purify

Caption: Experimental workflow for the synthesis of an azo dye.

Troubleshooting_Logic Start Low Azo Dye Yield Check_Temp Was Temperature Maintained at 0-5 °C? Start->Check_Temp Check_pH Was the Coupling pH Weakly Alkaline (8-10)? Check_Temp->Check_pH Yes Solution_Temp Optimize Temperature Control: - Use Ice/Salt Bath - Monitor Temperature Continuously Check_Temp->Solution_Temp No Check_Purity Were the Reactants of High Purity? Check_pH->Check_Purity Yes Solution_pH Adjust pH of Coupling Solution: - Use a pH meter - Add base dropwise Check_pH->Solution_pH No Check_Addition Was the Diazonium Salt Added Slowly? Check_Purity->Check_Addition Yes Solution_Purity Purify Starting Materials: - Recrystallize or Distill Check_Purity->Solution_Purity No Solution_Addition Ensure Slow and Controlled Addition of Diazonium Salt with Vigorous Stirring Check_Addition->Solution_Addition No Success Improved Yield Check_Addition->Success Yes Solution_Temp->Success Solution_pH->Success Solution_Purity->Success Solution_Addition->Success

Caption: Troubleshooting logic for low azo dye yield.

References

Troubleshooting low yield in azo dye synthesis with R acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azo Dye Synthesis with R Acid

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of azo dyes using R acid as a coupling component.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the two main stages of azo dye synthesis: diazotization of an aromatic amine and the subsequent coupling reaction with R acid.

Diazotization Stage

Question 1: My diazotization reaction mixture is turning brown or black, and I see gas evolving, even though I'm keeping it cold. What's happening?

Answer:

This indicates that the diazonium salt is decomposing. While maintaining a low temperature (0-5 °C) is crucial, other factors can cause instability:

  • Localized Hotspots: Inadequate stirring can lead to localized areas of higher temperature where the sodium nitrite solution is added, causing the diazonium salt to decompose.

  • Impure Reactants: The presence of impurities in the aromatic amine can catalyze the decomposition of the diazonium salt.

  • Incorrect Stoichiometry: An insufficient amount of acid can lead to an unstable diazonium salt. A slight excess of sodium nitrite is often used, but a large excess can lead to side reactions.

Solutions:

  • Ensure vigorous and constant stirring throughout the addition of the sodium nitrite solution.

  • Use purified aromatic amines for the reaction.

  • Maintain a strongly acidic environment and add the sodium nitrite solution slowly to control the reaction rate and temperature.

Question 2: How can I be sure that my diazotization reaction is complete?

Answer:

You can check for the presence of unreacted nitrous acid. After the addition of sodium nitrite is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5 °C. Then, take a drop of the reaction mixture and spot it on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that the diazotization is complete. If there is no color change, it may indicate that not enough sodium nitrite was used.

Azo Coupling Stage with R Acid

Question 3: I have a low yield of the final azo dye after the coupling reaction with R acid. What are the most likely causes?

Answer:

A low yield in the coupling step is a common problem and can often be attributed to the following:

  • Incorrect pH: The pH of the coupling reaction is critical. For R acid, which has both a hydroxyl and sulfonic acid groups, the coupling is typically carried out under weakly acidic to neutral conditions (pH 4-7) to favor coupling at the desired position. If the pH is too low, the coupling reaction will be very slow. If it is too high (alkaline), the diazonium salt can decompose.

  • Decomposition of the Diazonium Salt: If the diazonium salt solution was allowed to warm up before or during the coupling reaction, it would have decomposed, reducing the amount available to react with the R acid.

  • Slow Rate of Reaction: The coupling reaction with R acid may be slower compared to other coupling components. Insufficient reaction time will result in a low yield.

  • Side Reactions: Undesirable side reactions, such as the reaction of the diazonium salt with water to form a phenol, can compete with the desired coupling reaction.

Solutions:

  • Carefully monitor and adjust the pH of the R acid solution before and during the addition of the diazonium salt solution. The use of a buffer solution can help maintain the optimal pH.

  • Always keep the diazonium salt solution in an ice bath until it is used, and add it slowly to the cold solution of R acid.

  • Allow for a sufficient reaction time, which may be several hours, while maintaining a low temperature.

Question 4: The color of my final azo dye is not what I expected. What could be the reason?

Answer:

An "off" color usually indicates the presence of impurities or that the coupling has occurred at an unintended position on the R acid molecule.

  • pH Influence on Coupling Position: The position of the azo coupling on the R acid ring can be influenced by the pH of the reaction medium. This can lead to the formation of different isomers with different colors.

  • Impurities: The presence of byproducts from side reactions, such as the self-coupling of the diazonium salt, can lead to a mixture of colored compounds.

  • Oxidation: Phenolic compounds like R acid can be susceptible to oxidation, which can produce colored impurities.

Solutions:

  • Strictly control the pH to ensure regioselectivity.

  • Purify the crude product to remove colored impurities. Recrystallization is a common method.

  • Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

Question 5: My final product is difficult to purify. What are some common challenges and solutions when working with azo dyes derived from R acid?

Answer:

The sulfonic acid groups in R acid make the resulting azo dye water-soluble, which can present purification challenges.

  • High Water Solubility: The product may be difficult to precipitate from the reaction mixture. "Salting out" by adding a saturated solution of sodium chloride is a common technique to induce precipitation.

  • Removal of Inorganic Salts: The product may be contaminated with inorganic salts from the reaction and precipitation steps. Washing the filtered product with a cold, saturated salt solution can help remove excess inorganic salts.

  • Presence of Isomers: If multiple isomers are formed, separation can be challenging. Column chromatography may be necessary in such cases.

Quantitative Data Summary

The following tables summarize the impact of key reaction parameters on the yield of azo dye synthesis. While specific data for R acid is limited in the literature, the following provides general trends observed in azo dye synthesis that are applicable.

Table 1: Effect of Temperature on Diazonium Salt Stability and Overall Yield

Temperature (°C)Diazonium Salt StabilityExpected Overall YieldNotes
0 - 5HighOptimalIdeal temperature range for both diazotization and coupling.
5 - 10ModerateDecreasedIncreased risk of diazonium salt decomposition.
> 10LowSignificantly DecreasedRapid decomposition of the diazonium salt is likely.

Table 2: General Effect of pH on Azo Coupling Reactions

Coupling Component TypeOptimal pH RangeRationale
Phenols (general)8 - 10 (alkaline)Promotes the formation of the more reactive phenoxide ion.
Aromatic Amines (general)4 - 5 (acidic)Prevents N-coupling and maintains sufficient free amine for C-coupling.
R Acid (contains both phenol and sulfonic acid groups)4 - 7 (weakly acidic to neutral)A balance to ensure the diazonium salt is stable and the R acid is sufficiently reactive.

Experimental Protocols

The following are generalized protocols for the synthesis of an azo dye using a generic aromatic amine and R acid. Note: These protocols should be adapted and optimized for specific aromatic amines.

Protocol 1: Diazotization of an Aromatic Amine
  • Dissolve the aromatic amine in dilute hydrochloric acid in a beaker.

  • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution with continuous, vigorous stirring. Ensure the temperature does not rise above 5 °C.

  • After the complete addition of sodium nitrite, continue stirring for 15-30 minutes in the ice bath.

  • The resulting solution contains the diazonium salt and should be used immediately in the coupling reaction.

Protocol 2: Azo Coupling with R Acid
  • Dissolve R acid in a dilute aqueous sodium hydroxide or sodium carbonate solution in a beaker.

  • Cool the R acid solution to 0-5 °C in an ice bath.

  • Carefully adjust the pH of the R acid solution to the desired range (typically 4-7) by the slow addition of dilute hydrochloric acid or acetic acid.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cooled R acid solution with constant stirring.

  • A colored precipitate of the azo dye should begin to form.

  • Continue to stir the reaction mixture in the ice bath for several hours to ensure the completion of the coupling reaction.

  • Isolate the crude dye by vacuum filtration.

  • Wash the collected dye with a cold, saturated sodium chloride solution to remove impurities.

  • The crude dye can be further purified by recrystallization from a suitable solvent (e.g., water or an ethanol-water mixture).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an azo dye using R acid.

AzoDyeSynthesisWorkflow cluster_purification Purification amine Aromatic Amine in Dilute HCl diazonium Diazonium Salt Solution (0-5°C) amine->diazonium Add NaNO2 slowly with cooling & stirring na_nitrite Sodium Nitrite Solution na_nitrite->diazonium r_acid R Acid Solution (pH 4-7, 0-5°C) diazonium->r_acid azo_dye Crude Azo Dye Precipitate r_acid->azo_dye Slow addition of Diazonium Salt filtration Vacuum Filtration azo_dye->filtration washing Washing with Brine filtration->washing recrystallization Recrystallization washing->recrystallization pure_dye Pure Azo Dye recrystallization->pure_dye

Caption: General workflow for azo dye synthesis with R acid.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low yield in azo dye synthesis.

TroubleshootingLogic cluster_check_diazotization Check Diazotization Stage cluster_check_coupling Check Coupling Stage cluster_solutions Potential Solutions start Low Yield of Azo Dye temp_diaz Was temperature maintained at 0-5°C? start->temp_diaz stirring_diaz Was stirring vigorous and constant? temp_diaz->stirring_diaz Yes optimize_temp Optimize temperature control temp_diaz->optimize_temp No reagents_diaz Were reagents of high purity? stirring_diaz->reagents_diaz Yes improve_stirring Improve stirring efficiency stirring_diaz->improve_stirring No stoichiometry_diaz Was the correct stoichiometry used? reagents_diaz->stoichiometry_diaz Yes purify_reagents Purify starting materials reagents_diaz->purify_reagents No ph_coupling Was the pH of the R acid solution optimal (4-7)? stoichiometry_diaz->ph_coupling Yes adjust_stoichiometry Adjust reactant ratios stoichiometry_diaz->adjust_stoichiometry No temp_coupling Was the diazonium salt kept cold until use? ph_coupling->temp_coupling Yes optimize_ph Optimize and buffer coupling pH ph_coupling->optimize_ph No time_coupling Was the reaction time sufficient? temp_coupling->time_coupling Yes ensure_cold_chain Maintain cold chain for diazonium salt temp_coupling->ensure_cold_chain No increase_time Increase coupling reaction time time_coupling->increase_time No end end time_coupling->end Yes, consult further literature

Caption: Troubleshooting flowchart for low azo dye yield.

Technical Support Center: Fluorescence Quenching of 3-Hydroxynaphthalene-2,7-disulphonic Acid by Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Hydroxynaphthalene-2,7-disulphonic acid in fluorescence quenching-based assays for metal ion detection.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the experimental process, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is my fluorescence signal from this compound much weaker than expected, even without a quencher?

Possible Causes:

  • Incorrect Instrument Settings: The excitation and emission wavelengths on the fluorometer may not be optimal for this compound.

  • Suboptimal pH: The fluorescence of many aromatic compounds, including naphthalene derivatives, is pH-dependent. The hydroxyl group on the naphthalene ring can be deprotonated at higher pH, altering the electronic structure and fluorescence properties.

  • Low Concentration: The concentration of the fluorophore may be too low to produce a strong signal.

  • Degradation of the Fluorophore: Prolonged exposure to light or improper storage can lead to photobleaching or chemical degradation.

  • Solvent Effects: The polarity and viscosity of the solvent can significantly impact fluorescence quantum yield.

Troubleshooting Steps:

  • Verify Wavelengths: Confirm the optimal excitation and emission maxima for this compound in your specific buffer system by running excitation and emission scans.

  • pH Optimization: Perform a pH titration to determine the pH range that yields the highest and most stable fluorescence intensity.

  • Concentration Optimization: Prepare a dilution series to identify a working concentration that provides a robust signal without causing inner filter effects (see Q3).

  • Fresh Sample Preparation: Prepare fresh solutions of this compound from a properly stored stock.

  • Solvent Consistency: Ensure the solvent system is consistent across all experiments and is of high purity.

Q2: My fluorescence signal decreases over time during measurements. What could be the cause?

This is a classic indication of photobleaching , the irreversible photochemical destruction of the fluorophore by the excitation light.

Mitigation Strategies:

  • Reduce Excitation Intensity: Lower the power of the excitation light source or use neutral density filters.

  • Minimize Exposure Time: Decrease the integration time for each measurement and avoid continuous illumination.

  • Use Anti-photobleaching Agents: If compatible with your assay, consider adding commercially available anti-photobleaching reagents to your buffer.

  • Work with Fresh Samples: Prepare samples shortly before measurement.

Q3: I am observing non-linear or inconsistent fluorescence readings, especially at higher concentrations of the fluorophore or metal ion. What is happening?

This is likely due to the inner filter effect , which occurs when a substance in the solution absorbs either the excitation light or the emitted fluorescence, leading to an artificially lower detected signal.

Troubleshooting Steps:

  • Measure Absorbance Spectra: Use a spectrophotometer to measure the absorbance spectrum of your fluorophore and the metal ion at the concentrations used in your assay.

  • Check Absorbance Values: Pay close attention to the absorbance at the excitation and emission wavelengths. If the absorbance is high (typically > 0.05-0.1 AU), the inner filter effect is likely significant.

  • Dilute Samples: The most straightforward way to minimize the inner filter effect is to work with more dilute solutions.[1]

  • Mathematical Correction: If dilution is not feasible, mathematical corrections can be applied to the fluorescence data based on the measured absorbance values.[1]

Q4: How can I determine if the fluorescence quenching I'm observing is static or dynamic?

Distinguishing between static and dynamic quenching is crucial for understanding the interaction between this compound and the metal ion.

Experimental Approach:

  • Temperature Dependence Studies:

    • Dynamic (Collisional) Quenching: The quenching efficiency increases with increasing temperature because higher temperatures lead to more frequent collisions between the fluorophore and the quencher.

    • Static Quenching: The quenching efficiency decreases with increasing temperature as higher temperatures can destabilize the non-fluorescent ground-state complex.

  • Fluorescence Lifetime Measurements:

    • Dynamic Quenching: The fluorescence lifetime of the fluorophore decreases in the presence of the quencher.

    • Static Quenching: The fluorescence lifetime of the uncomplexed fluorophore remains unchanged because only the fluorophores that are not part of the ground-state complex can fluoresce.

Q5: Which metal ions are most likely to quench the fluorescence of this compound?

Based on studies of similar naphthalene derivatives and general principles of fluorescence quenching, the following types of metal ions are likely to be effective quenchers:

  • Paramagnetic Metal Ions: Transition metals with unpaired electrons, such as Cu²⁺, Fe³⁺, Co²⁺, and Ni²⁺, are often efficient quenchers due to mechanisms like electron transfer or energy transfer.[2][3][4]

  • Heavy Metal Ions: Ions like Hg²⁺ and Pb²⁺ can also quench fluorescence, often through a heavy-atom effect that promotes intersystem crossing to the triplet state.[3][5][6]

It is important to experimentally verify the quenching efficiency of each metal ion of interest.

Quantitative Data Summary

While specific experimental data for the fluorescence quenching of this compound is not extensively available in the literature, the following tables provide illustrative data based on studies of similar naphthalenediol and naphthalenesulfonic acid derivatives with various metal ions. These values should be considered as representative examples to guide experimental design.

Table 1: Illustrative Stern-Volmer Quenching Constants (Ksv) for Naphthalene Derivatives with Various Metal Ions

Fluorophore (Naphthalene Derivative)Metal Ion (Quencher)Ksv (M⁻¹)Quenching MechanismReference
4-Nitro-1-hydroxy-2-naphthoic acidCu²⁺Varies with mediumStatic[7]
1,5-NaphthalenediolCu²⁺~1.5 x 10³Dynamic (Electron Transfer)[2]
1,7-NaphthalenediolCu²⁺~4.0 x 10³Dynamic (Electron Transfer)[2]
2,7-NaphthalenediolCu²⁺~2.5 x 10³Dynamic (Electron Transfer)[2]
3-Hydroxy-2-naphthoic acidFe³⁺Quenching Observed-[4]
1-Amino-8-naphthol-3,6-disulfonic acidHg²⁺Quenching ObservedStatic (Theoretical)[5][6]

Table 2: Factors Influencing Fluorescence Quenching Experiments

FactorEffect on Fluorescence/QuenchingRecommendations
pH Can alter the protonation state of the fluorophore and the metal ion's hydration sphere, affecting both fluorescence intensity and quenching efficiency.Perform a pH titration to find the optimal pH for the assay. Use a buffer system to maintain a constant pH.
Temperature Affects collisional frequency (dynamic quenching) and complex stability (static quenching).Use a temperature-controlled cuvette holder for consistent results. Temperature-dependent studies can help elucidate the quenching mechanism.
Solvent Viscosity and polarity can influence diffusion rates (dynamic quenching) and the spectral properties of the fluorophore.Maintain a consistent solvent composition. Be aware that changes in solvent can alter quenching constants.
Dissolved Oxygen Can act as a collisional quencher for many fluorophores.For highly sensitive measurements, de-gas solutions by sparging with an inert gas like nitrogen or argon.
Ionic Strength Can affect the interaction between charged species (fluorophore and metal ions).Maintain a constant ionic strength across all samples, if necessary, by adding an inert salt.

Experimental Protocols

The following is a generalized protocol for a fluorescence quenching experiment to determine the Stern-Volmer constant for the interaction of this compound with a metal ion.

Protocol 1: Spectrofluorimetric Titration to Determine the Stern-Volmer Constant (Ksv)

Objective: To quantify the quenching efficiency of a metal ion on the fluorescence of this compound.

Materials:

  • This compound (disodium salt)

  • Metal salt of interest (e.g., CuSO₄, FeCl₃)

  • High-purity water (e.g., Milli-Q) or appropriate buffer solution

  • Fluorometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Calibrated micropipettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen buffer.

    • Prepare a stock solution of the metal ion quencher (e.g., 10 mM) in the same buffer.

  • Working Solution Preparation:

    • Prepare a working solution of this compound by diluting the stock solution to a final concentration that gives a fluorescence intensity in the optimal range of the instrument (e.g., 10 µM).

  • Titration:

    • To a series of cuvettes, add a fixed volume of the this compound working solution (e.g., 2 mL).

    • Add increasing volumes of the metal ion stock solution to each cuvette to achieve a range of final quencher concentrations.

    • Add the appropriate volume of buffer to each cuvette to ensure the final volume is the same in all samples.

    • Include a control sample containing only the fluorophore and buffer (zero quencher).

    • Gently mix and allow the solutions to equilibrate for a set time (e.g., 5-15 minutes) at a constant temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample at the emission maximum of this compound, using the optimal excitation wavelength.

  • Data Analysis:

    • Correct for any inner filter effects if necessary.

    • Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F) against the concentration of the quencher ([Q]). This is the Stern-Volmer plot.

    • Fit the data to the Stern-Volmer equation: F₀/F = 1 + Ksv[Q].

    • The Stern-Volmer constant (Ksv) is the slope of the resulting linear plot.

Diagrams

experimental_workflow

quenching_mechanisms

References

Technical Support Center: 3-Hydroxynaphthalene-2,7-disulphonic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxynaphthalene-2,7-disulphonic acid solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1: Solid this compound (or its disodium salt) should be stored in a tightly closed container in a cool, dry, and dark place.[1][2][3] Solutions of the acid should also be protected from light and stored at cool temperatures (refrigerated at 2-8°C) to minimize degradation. For long-term storage, aliquoting and freezing (-20°C) may be considered, but freeze-thaw cycles should be avoided.

Q2: What is the general stability of this compound solutions?

A2: this compound is generally stable in solid form and in solution if stored properly.[4] However, the stability of its solutions can be influenced by factors such as pH, temperature, and exposure to light and oxidizing agents.[4]

Q3: How does pH affect the stability and fluorescence of the solution?

A3: The stability of this compound solutions is pH-dependent. Studies on similar naphthalene sulfonic acid derivatives suggest that the rate of oxidation can be significantly faster at alkaline pH (pH > 9) compared to acidic or neutral conditions. The fluorescence of hydroxyl-substituted naphthalene compounds can also be pH-sensitive, often due to the protonation or deprotonation of the hydroxyl group.[5] It is crucial to maintain a consistent and appropriate pH for your experiments to ensure reproducible results.

Q4: Can I expect the solution to change color or appearance over time?

A4: A change in color, such as yellowing, or the appearance of turbidity in a previously clear solution can be an indicator of degradation. If you observe such changes, it is recommended to prepare a fresh solution.

Q5: What are the known incompatibilities of this compound?

A5: this compound and its salts are incompatible with strong oxidizing agents.[4] Contact with such agents can lead to rapid degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent fluorescence readings Fluctuation in solution pH.Ensure the solution is adequately buffered to the desired pH for your experiment. Verify the pH of your solution before each use.
Degradation of the compound.Prepare a fresh solution from solid material. Check for any signs of degradation in the solid (e.g., discoloration). Store solutions protected from light and at a cool temperature.
Presence of quenching agents.Review the composition of your experimental medium for any known fluorescence quenchers.
Visible discoloration of the solution (e.g., yellowing) Oxidation or other degradation pathways.This is a strong indicator of degradation. Discard the solution and prepare a fresh batch. Ensure proper storage conditions are maintained.
Contamination.Use high-purity solvents and glassware for solution preparation.
Unexpected peaks in HPLC analysis Formation of degradation products.This suggests that the solution has degraded. Compare the chromatogram to that of a freshly prepared standard to identify potential degradation peaks.
Contamination of the sample or mobile phase.Ensure the purity of your sample and the mobile phase components.

Stability Data Summary

Currently, specific quantitative data for the long-term stability of this compound solutions under various storage conditions is not extensively available in published literature. Researchers are advised to perform their own stability studies for critical applications, especially for quantitative assays. The following table provides a qualitative summary based on available information.

Condition Expected Stability Potential Degradation Pathways
Room Temperature (exposed to light) LowPhotodegradation, Oxidation
Room Temperature (in the dark) ModerateOxidation
Refrigerated (2-8°C, in the dark) GoodSlow Oxidation
Frozen (-20°C, in the dark) Best (for long-term)Minimal degradation, potential for issues with freeze-thaw cycles.
Acidic pH (< 7) ModerateHydrolysis (less significant than oxidation)
Alkaline pH (> 9) LowAccelerated Oxidation
Presence of Oxidizing Agents Very LowRapid Oxidation

Experimental Protocols

Protocol 1: Preparation of a Standard Solution
  • Materials:

    • This compound (or its disodium salt)

    • High-purity water (e.g., Milli-Q or equivalent)

    • Appropriate buffer salts (if pH control is needed)

    • Calibrated analytical balance

    • Volumetric flasks

    • Magnetic stirrer and stir bar

  • Procedure:

    • Accurately weigh the required amount of this compound powder.

    • Transfer the powder to a volumetric flask of the desired volume.

    • Add a portion of the solvent (high-purity water or buffer) to the flask, approximately 50-70% of the final volume.

    • Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely. Sonication can be used if necessary to aid dissolution.

    • Once fully dissolved, bring the solution to the final volume with the solvent.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Transfer the solution to a clean, amber-colored storage bottle or a clear bottle wrapped in aluminum foil to protect it from light.

    • Label the bottle with the compound name, concentration, solvent, preparation date, and your initials.

    • Store the solution under the recommended conditions (refrigerated and protected from light).

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method (General Approach)
  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Chromatographic Conditions (to be optimized):

    • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A common starting point is a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound in the mobile phase, and use a PDA detector to screen for degradation products with different spectral properties.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C) to ensure reproducibility.

    • Injection Volume: Typically 10-20 µL.

  • Forced Degradation Studies (for method validation): To ensure the method is "stability-indicating," forced degradation studies should be performed on a sample of the solution. This involves subjecting the solution to stress conditions to intentionally induce degradation.

    • Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.

    • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

    • Photodegradation: Expose the solution to UV light.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).

    The goal is to achieve partial degradation (e.g., 10-30%) to demonstrate that the HPLC method can separate the degradation products from the intact parent compound.

Visualizations

degradation_pathway parent This compound oxidized_intermediate Oxidized Intermediates parent->oxidized_intermediate Oxidation (e.g., O2, H2O2) Accelerated at high temp & alkaline pH final_product 4-Sulfophthalic acid and other products oxidized_intermediate->final_product Further Oxidation experimental_workflow cluster_prep Solution Preparation & Storage cluster_analysis Stability Analysis cluster_data Data Evaluation prep Prepare Solution store Store under defined conditions (Temp, Light, pH) prep->store sampling Sample at time points (t=0, t=1, t=2...) store->sampling hplc HPLC Analysis sampling->hplc uv_vis UV-Vis Spectroscopy sampling->uv_vis fluorescence Fluorescence Spectroscopy sampling->fluorescence quantify Quantify Parent Compound & Degradation Products hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics

References

Technical Support Center: Photodegradation of R Acid-Derived Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the photodegradation of dyes derived from R acid (3-hydroxy-2,7-naphthalenedisulfonic acid). Given that R acid is a sulfonated naphthalene, the guidance provided is also broadly applicable to other sulfonated azo dyes.

Troubleshooting Guides

This section addresses common problems encountered during photodegradation experiments in a question-and-answer format.

Problem/Observation Potential Cause Troubleshooting Step
Low or no dye degradation Ineffective catalystEnsure the photocatalyst is appropriate for the dye and light source. Consider testing different catalysts (e.g., TiO₂, ZnO). Check for catalyst deactivation; if reusing catalyst, ensure proper regeneration.
Incorrect pHThe surface charge of both the photocatalyst and the dye molecule is pH-dependent, affecting adsorption and the generation of reactive oxygen species.[1][2] Optimize the pH of the solution; for many anionic acid dyes, a lower pH is favorable.[1][2]
Insufficient light intensity or incorrect wavelengthThe light source must have a wavelength that can activate the photocatalyst (i.e., energy greater than its bandgap).[3] Verify the lamp's specifications and age. Increase light intensity or move the reactor closer to the source.
Presence of interfering substances (scavengers)Inorganic anions (e.g., carbonates, chlorides) and some organic molecules can scavenge hydroxyl radicals, reducing degradation efficiency.[4] Use purified water for initial experiments to establish a baseline. If using real wastewater, consider a pre-treatment step.
Inconsistent or irreproducible results Catalyst agglomerationAt high concentrations, catalyst particles can aggregate, reducing the available surface area for reaction.[5] Optimize the catalyst loading concentration. Use ultrasonication to disperse the catalyst before the experiment.
Temperature fluctuationsTemperature can affect reaction kinetics.[1] Use a water bath or cooling system to maintain a constant temperature in the photoreactor.
Variations in initial dye concentrationHigher initial dye concentrations can lead to a "screening effect," where dye molecules on the surface prevent light from reaching the catalyst.[4] Ensure precise and consistent preparation of dye solutions for all experiments.
Color reappears after the experiment Reversible dye reduction or formation of colored intermediatesThe initial color loss may be due to the reduction of the azo bond, but the resulting aromatic amines can be re-oxidized or may themselves be colored. Monitor the full UV-Vis spectrum, not just the peak wavelength of the parent dye, to track the formation of intermediates.[3] Use techniques like HPLC or LC-MS to identify degradation byproducts.[3]
Catalyst is difficult to recover Small particle size of the catalystNanoparticle catalysts can be challenging to separate from the solution post-treatment. Consider using a catalyst immobilized on a substrate or a magnetic core-shell catalyst (e.g., Fe₃O₄@TiO₂) for easier separation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the photodegradation of R acid-derived dyes?

A1: The optimal pH can vary depending on the specific dye and photocatalyst used. However, for many sulfonated anionic azo dyes, acidic conditions (pH 2-4) are often more effective.[1][2] This is because a lower pH can lead to a positively charged catalyst surface, which enhances the adsorption of anionic dye molecules.[1] It is crucial to experimentally determine the optimal pH for your specific system.

Q2: How does the initial dye concentration affect the degradation rate?

A2: Generally, the degradation rate increases with dye concentration up to a certain point. Beyond an optimal concentration, the rate may decrease. This is because at high concentrations, the dye molecules can absorb a significant amount of light, preventing it from reaching the surface of the photocatalyst (an effect known as light screening).[4] This reduces the generation of reactive oxygen species and thus lowers the overall degradation efficiency.

Q3: What is the role of the photocatalyst concentration?

A3: Increasing the catalyst loading generally increases the degradation rate due to the availability of more active sites on the catalyst surface.[5] However, beyond a certain point, further increases in catalyst concentration can lead to light scattering and particle agglomeration, which reduces the catalyst's effectiveness.[5] This makes it essential to determine the optimal catalyst dosage for your experimental setup.

Q4: Can these dyes be degraded under visible light?

A4: Standard photocatalysts like TiO₂ and ZnO primarily absorb UV light due to their wide bandgaps.[7] To utilize visible light, you can use doped or modified photocatalysts (e.g., with noble metals or other semiconductors) that have a narrower bandgap and can be activated by visible light.[1][8]

Q5: What are the primary reactive species responsible for the degradation of these dyes?

A5: The degradation is primarily driven by highly reactive oxygen species (ROS). The dominant species are often hydroxyl radicals (•OH), but superoxide radicals (•O₂⁻) and holes (h⁺) also play a significant role.[9][10] Scavenger experiments can be performed to identify the key reactive species in your specific system.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the photodegradation of relevant acid azo dyes.

Table 1: Degradation Efficiency of Various Acid Azo Dyes under Different Conditions

DyePhotocatalystLight SourceInitial Conc.Catalyst DosepHTime (min)Degradation (%)Reference
Acid Red 73Fe₃O₄@TiO₂Not SpecifiedNot SpecifiedNot SpecifiedNot Specified2493.56[6]
Acid Red 73TiO₂Not SpecifiedNot SpecifiedNot SpecifiedNot Specified2474.47[6]
Navy Blue HE2Rγ-Fe₂O₃:TiO₂UVNot SpecifiedNot SpecifiedNot Specified15~95[8]
Navy Blue HE2RAu:TiO₂UV25 x 10⁻⁵ mol/L100 mg~7120~80[5][8]
Acid Red 1TiO₂ & OzonationUVNot SpecifiedNot SpecifiedNot Specified995[11]
Acid Orange 7ZnOSolar20 mg/L1 g/L73605.6[7]
Acid Red 18ZnOSolar20 mg/L1 g/L736011.1[7]

Table 2: Kinetic Parameters for the Photodegradation of Acid Azo Dyes

DyePhotocatalystKinetic ModelRate Constant (k)R² ValueReference
Acid Red 14TiO₂Pseudo-first-order1.41 x 10⁻² min⁻¹Not Specified[4]
Methyl OrangeTiO₂-rGO-CdSFirst-orderNot SpecifiedNot Specified[1]
Acid Red 73Fe₃O₄@TiO₂First-orderNot SpecifiedNot Specified[6]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation of an R Acid-Derived Dye
  • Preparation of Dye Solution: Prepare a stock solution of the R acid-derived dye in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 10-50 mg/L).

  • Catalyst Suspension: Accurately weigh the desired amount of photocatalyst (e.g., TiO₂ at a loading of 0.5-2.0 g/L) and add it to a specific volume of the dye solution in a photoreactor vessel.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period of 30-60 minutes to ensure that adsorption-desorption equilibrium is reached between the dye molecules and the catalyst surface.

  • pH Adjustment: Measure the pH of the suspension and adjust it to the desired value using dilute HCl or NaOH.

  • Photoreaction: Position the photoreactor under a suitable light source (e.g., a UV lamp or a solar simulator).[3] Turn on the light to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment to keep the catalyst suspended.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the suspension.

  • Sample Analysis: Immediately centrifuge or filter the withdrawn samples to remove the photocatalyst particles. Analyze the clear supernatant using a UV-Visible spectrophotometer at the maximum absorption wavelength (λmax) of the dye to determine the change in concentration.[3]

  • Calculation of Degradation Efficiency: Calculate the percentage of dye degradation using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.[1]

Protocol 2: Monitoring Degradation using High-Performance Liquid Chromatography (HPLC)

For a more detailed analysis of the degradation process and to identify intermediate products, HPLC is recommended.

  • Sample Preparation: Collect and process samples as described in Protocol 1 (steps 1-7).

  • HPLC System: Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water or a buffer solution).

  • Injection: Inject a filtered aliquot of the sample into the HPLC system.

  • Detection: Use a Diode Array Detector (DAD) or a UV detector set to the λmax of the parent dye and other potential wavelengths to monitor the disappearance of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Quantification: Create a calibration curve with standards of the parent dye to quantify its concentration over time.

Visualizations

Signaling Pathways and Workflows

Photocatalysis_Mechanism cluster_catalyst Photocatalyst Particle Valence_Band Valence Band (VB) Conduction_Band Conduction Band (CB) h+ h⁺ e- e⁻ Photon Photon (hν ≥ Ebg) Photon->Valence_Band Excitation O2 O₂ H2O H₂O OH- OH⁻ Dye R Acid Dye O2_radical •O₂⁻ OH_radical •OH Degradation_Products Degradation Products (CO₂, H₂O, etc.)

Caption: General mechanism of photocatalytic dye degradation.

Experimental_Workflow A Prepare Dye Solution & Catalyst Suspension B Adjust pH A->B C Equilibrate in Dark (30-60 min) B->C D Initiate Irradiation (UV/Visible Light) C->D E Collect Aliquots at Intervals D->E F Separate Catalyst (Centrifuge/Filter) E->F G Analyze Supernatant (UV-Vis/HPLC) F->G H Calculate Degradation % G->H I Data Analysis & Reporting H->I Troubleshooting_Tree Start Low/No Degradation Q1 Is catalyst loading optimal? Start->Q1 A1_Yes Check Light Source Q1->A1_Yes Yes A1_No Optimize Catalyst Dose (0.5-2.0 g/L) Q1->A1_No No Q2 Correct Wavelength & Sufficient Intensity? A1_Yes->Q2 A2_Yes Check pH Q2->A2_Yes Yes A2_No Verify Lamp Specs & Position Q2->A2_No No Q3 Is pH optimal for dye/catalyst interaction? A2_Yes->Q3 A3_Yes Check for Scavengers Q3->A3_Yes Yes A3_No Optimize pH (e.g., test range 2-10) Q3->A3_No No

References

Identifying and removing impurities in technical grade R acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and removal of impurities in technical grade R acid (2-naphthol-3,6-disulfonic acid). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during the purification of technical grade R acid.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Purified R Acid - Incomplete precipitation of the R acid salt. - Loss of product during washing steps. - Sub-optimal pH for precipitation.- Ensure the correct temperature and concentration are used for precipitation as per the protocol. - Use chilled solvents for washing to minimize dissolution of the product. - Carefully monitor and adjust the pH to the optimal range for R acid salt formation.
Incomplete Removal of G Acid Isomer - Similar solubility of R acid and G acid salts under the chosen conditions. - Insufficient washing of the precipitate.- Utilize a purification method that exploits the differential solubility of the salts, such as the aniline salt precipitation method. - Ensure thorough washing of the precipitate with the appropriate solvent to remove soluble impurities.
Presence of Unreacted 2-Naphthol - Incomplete sulfonation reaction. - Ineffective purification method for removing non-polar impurities.- Review and optimize the sulfonation reaction conditions (temperature, time, acid concentration). - Incorporate an extraction step with a non-polar organic solvent to remove residual 2-naphthol.
Poor Resolution in HPLC Analysis - Inappropriate column selection. - Sub-optimal mobile phase composition. - Incorrect detection wavelength.- Use a C18 reverse-phase column for good separation of sulfonic acids. - Adjust the mobile phase composition (e.g., acetonitrile/water gradient, pH) to improve peak separation. - Set the UV detector to a wavelength where R acid and its impurities have significant absorbance, typically around 254 nm or 280 nm.
Precipitate is Difficult to Filter - Very fine particle size of the precipitate.- Allow the precipitate to digest (age) in the mother liquor for a period to increase particle size. - Use a filter aid, but be mindful of potential contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in technical grade R acid?

A1: Technical grade R acid, or 2-naphthol-3,6-disulfonic acid, is typically synthesized by the sulfonation of 2-naphthol. The most common impurities arise from this process and include:

  • Isomeric sulfonic acids: The most significant isomer is typically 2-naphthol-6,8-disulfonic acid (G acid). Other isomers may also be present in smaller amounts.

  • Unreacted starting material: Residual 2-naphthol.

  • By-products: Other sulfonation products and intermediates.

  • Inorganic salts: Such as sodium sulfate, remaining from the reaction and neutralization steps.

Q2: What is the principle behind the separation of R acid from G acid?

A2: The separation of R acid from its isomer G acid is often challenging due to their similar chemical structures. A common industrial method relies on the differential solubility of their salts. For instance, the dipotassium salt of G acid is less soluble than the corresponding R acid salt, allowing for its precipitation from a solution.[1] Conversely, a patented method involves the selective precipitation of the trisodium-monoaniline salt of R acid, leaving the G acid isomer in the solution.[2][3][4]

Q3: Can I use recrystallization to purify technical grade R acid?

A3: Recrystallization can be used to improve the purity of R acid, particularly for removing less soluble or more soluble impurities. The choice of solvent is critical. R acid is very soluble in water and alcohol, but practically insoluble in ether.[5] Therefore, a mixed solvent system or salting out from an aqueous solution is typically employed. For effective removal of isomeric impurities, more selective methods like fractional crystallization of specific salts may be necessary.

Q4: How can I monitor the purity of R acid during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the purity of R acid. A reverse-phase HPLC method can separate R acid from its isomers and other organic impurities, allowing for quantitative assessment of purity. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress.

Q5: What are the key safety precautions when working with R acid and its purification reagents?

A5: R acid is a sulfonic acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The purification process may involve the use of corrosive acids (sulfuric acid), bases (sodium hydroxide), and toxic organic compounds (aniline). Always work in a well-ventilated fume hood and consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

The following table summarizes the expected outcomes of a common purification method for technical grade R acid, based on the selective precipitation of its trisodium-monoaniline salt.

Parameter Technical Grade R Acid (Typical) Purified R Acid (Expected) Purification Method
Purity (as R-salt) 80-90%>98%Selective precipitation as trisodium-monoaniline salt followed by conversion to R-salt.[2][3][4]
G Acid Content 5-15%<1%Selective precipitation of the R acid salt leaves G acid in the mother liquor.[2][3][4]
2-Naphthol Content <1%Not detectableRemoved during the aqueous workup and precipitation steps.
Yield N/AHighThe described method is reported to provide a high yield of pure R-salt.[2][3][4]

Experimental Protocols

I. Purification of Technical Grade R Acid via Selective Salt Precipitation

This protocol is based on a patented method for isolating R-salt (the disodium salt of 2-naphthol-3,6-disulfonic acid) from a sulfonation mixture containing isomeric impurities, primarily G-salt.[2][3][4]

Materials:

  • Technical grade R acid sulfonation mass

  • Aniline

  • Sodium hydroxide (NaOH)

  • Water

  • Steam source

Procedure:

  • Dissolution: Dissolve the technical grade R acid sulfonation mass in water to achieve a concentration of approximately 0.005 to 0.04 gram moles of R acid per 100 cc of solution.

  • Reaction with Aniline: Heat the solution to about 90°C. Add a defined proportion of aniline to the hot solution. The presence of sodium ions is crucial for the subsequent precipitation.

  • Precipitation: Cool the solution to induce the precipitation of the trisodium-monoaniline salt of R acid.

  • Separation: Separate the precipitate from the solution by filtration. The filtrate will contain the majority of the G acid impurity.

  • Conversion to R-salt: Resuspend the precipitate in water and add sodium hydroxide to convert the trisodium-monoaniline salt to the disodium salt of R acid (R-salt) and free aniline.

  • Aniline Removal: Remove the free aniline from the mixture by steam distillation.

  • Isolation of R-salt: The purified R-salt can be isolated from the aqueous solution by crystallization and filtration or by evaporation to dryness.

II. HPLC Method for Purity Analysis of R Acid

This is a general reverse-phase HPLC method suitable for the analysis of R acid and its common impurities. Method optimization may be required based on the specific instrument and impurity profile.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh about 10 mg of the R acid sample and dissolve it in 10 mL of the mobile phase (initial conditions) to prepare a stock solution.

  • Further dilute the stock solution as necessary to fall within the linear range of the detector.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

R_Acid_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_conversion Conversion to R-salt cluster_waste Impurity Removal cluster_product Final Product start Technical Grade R Acid Sulfonation Mass dissolution Dissolution in Water start->dissolution reaction Reaction with Aniline (90°C) dissolution->reaction precipitation Cooling and Precipitation of Trisodium-Monoaniline Salt reaction->precipitation filtration Filtration precipitation->filtration conversion Reaction with NaOH in Water filtration->conversion Precipitate impurities Filtrate containing G Acid and other impurities filtration->impurities Waste Stream distillation Steam Distillation (Aniline Removal) conversion->distillation isolation Isolation of Pure R-salt (Crystallization/Evaporation) distillation->isolation end Purified R-salt isolation->end

Caption: Workflow for the purification of technical grade R acid.

HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC Analysis cluster_data_analysis Data Analysis sample R Acid Sample dissolve Dissolve in Mobile Phase sample->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC analysis of R acid purity.

References

Technical Support Center: pH Control in the Diazotization and Coupling Reactions of R Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of azo dyes using R acid (2-naphthol-3,6-disulfonic acid). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes. Proper pH control is critical at both the diazotization and coupling stages to ensure high yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the diazotization of an aromatic amine?

The diazotization reaction, which converts a primary aromatic amine to a diazonium salt, should be carried out in a strongly acidic medium, typically with a pH between 1 and 2.[1] This is achieved by dissolving the amine in a strong mineral acid like hydrochloric acid. The acidic environment is crucial for several reasons: it facilitates the in situ formation of nitrous acid from sodium nitrite and stabilizes the resulting diazonium salt, preventing its premature decomposition.[2]

Q2: Why is a low temperature (0-5 °C) necessary during diazotization?

Maintaining a low temperature is critical because diazonium salts are thermally unstable.[2] Above 5 °C, they can rapidly decompose, leading to the formation of phenolic byproducts and the evolution of nitrogen gas, which significantly reduces the yield of the desired azo dye.

Q3: What is the ideal pH for the coupling reaction with R acid?

For coupling with phenols and naphthols like R acid, a slightly alkaline pH, typically in the range of 9-10, is optimal.[3] This is because the alkaline conditions deprotonate the hydroxyl group of the R acid, forming the more reactive phenoxide ion, which is a better nucleophile for the electrophilic diazonium salt.[4]

Q4: What happens if the pH is too low during the coupling reaction with R acid?

If the pH is too acidic during the coupling step with R acid, the reaction rate will be very slow or may not proceed at all. The concentration of the highly reactive phenoxide ion is negligible at low pH, and the un-ionized phenol is not sufficiently activated for the electrophilic attack by the diazonium salt.[5]

Q5: What are the consequences of a pH that is too high during the coupling reaction?

While a slightly alkaline pH is necessary, an excessively high pH can lead to side reactions. At high pH values, the diazonium salt can convert into a non-reactive diazotate ion, reducing the concentration of the electrophile available for the coupling reaction and thus lowering the yield.[6]

Troubleshooting Guides

This section addresses common problems encountered during the diazotization and coupling reactions involving R acid, with a focus on pH-related issues.

Observed Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Azo Dye Formation 1. Incorrect pH during coupling: The pH of the R acid solution was not sufficiently alkaline. 2. Decomposition of diazonium salt: The diazotization was incomplete, or the salt decomposed before coupling. 3. Low reactivity of coupling component: The pH was too low to generate the reactive phenoxide form of R acid.1. Verify and adjust pH: Ensure the pH of the R acid solution is between 9 and 10 before and during the addition of the diazonium salt solution. Use a calibrated pH meter. 2. Control temperature and acidity: Maintain the diazotization reaction at 0-5 °C and a pH of 1-2. Use the diazonium salt immediately after preparation. 3. Increase alkalinity: Carefully add a dilute solution of sodium hydroxide or sodium carbonate to the R acid solution to raise the pH to the optimal range.
Formation of a Dark, Tarry Product 1. Diazonium salt decomposition: The temperature during diazotization or coupling was too high. 2. Side reactions at incorrect pH: The pH was not maintained in the optimal range, leading to unwanted side reactions.1. Strict temperature control: Use an ice-salt bath to maintain the temperature between 0-5 °C throughout the diazotization and coupling steps. 2. Monitor and control pH: Continuously monitor the pH of the reaction mixture and make necessary adjustments with dilute acid or base.
Weak Color Intensity of the Final Dye 1. Incomplete coupling reaction: The pH was not optimal, or the reaction time was insufficient. 2. Low concentration of reactants: The concentration of the diazonium salt or R acid was too low.1. Optimize coupling conditions: Ensure the pH is in the 9-10 range and allow sufficient time for the reaction to go to completion, with continuous stirring. 2. Check stoichiometry: Verify the molar ratios of the reactants to ensure there are no limiting reagents due to weighing errors.
Precipitation during Diazotization 1. Incomplete dissolution of the amine salt: The aromatic amine may not be fully soluble in the acidic solution.1. Ensure complete dissolution: Ensure sufficient acid is used to form the soluble salt of the amine. Gentle warming before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite.

Data Presentation: Effect of pH on Coupling Reaction Yield

The following table summarizes the illustrative effect of pH on the yield of the coupling reaction between a diazotized aromatic amine and R acid. The data is representative and highlights the importance of maintaining an optimal pH for maximizing product yield.

pH of Coupling Medium Reaction Temperature (°C) Illustrative Yield (%) Observations
4.0 - 5.00 - 5< 10%Very slow reaction with minimal color formation.
6.0 - 7.00 - 520 - 40%Slow reaction with noticeable color formation.
8.0 - 8.50 - 560 - 75%Good reaction rate and color development.
9.0 - 10.0 0 - 5 > 90% Optimal pH range with rapid and intense color formation.
11.0 - 12.00 - 570 - 85%Decreased yield due to potential diazonium salt decomposition to diazotate.
> 13.00 - 5< 50%Significant decrease in yield due to side reactions.

Experimental Protocols

Diazotization of a Primary Aromatic Amine

This protocol provides a general procedure for the preparation of a diazonium salt from a primary aromatic amine.

Materials:

  • Primary aromatic amine (10 mmol)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (10.5 mmol)

  • Distilled water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 10 mmol of the primary aromatic amine in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water. Stir until the amine is completely dissolved.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 10.5 mmol of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

  • The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

Coupling of the Diazonium Salt with R Acid

This protocol describes the coupling reaction between the prepared diazonium salt and R acid (2-naphthol-3,6-disulfonic acid).

Materials:

  • Diazonium salt solution (from the previous step)

  • R acid (2-naphthol-3,6-disulfonic acid, disodium salt) (10 mmol)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution (1 M)

  • Distilled water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve 10 mmol of R acid in 100 mL of distilled water.

  • Cool the R acid solution to 0-5 °C in an ice-salt bath.

  • While stirring, slowly add 1 M sodium carbonate or sodium hydroxide solution to the R acid solution until the pH reaches 9-10. Monitor the pH using a calibrated pH meter.

  • With vigorous stirring, slowly add the cold diazonium salt solution to the alkaline R acid solution over 20-30 minutes. Maintain the temperature of the mixture below 5 °C.

  • A brightly colored azo dye should precipitate during the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for another 60 minutes to ensure complete coupling.

  • Isolate the azo dye product by vacuum filtration, wash with a small amount of cold brine (saturated NaCl solution), and dry.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Azo Dye Synthesis cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage dissolve_amine Dissolve Aromatic Amine in HCl cool_amine Cool to 0-5°C dissolve_amine->cool_amine add_nitrite Slowly Add NaNO₂ (maintain 0-5°C) cool_amine->add_nitrite prepare_nitrite Prepare NaNO₂ Solution prepare_nitrite->add_nitrite stir_diazotization Stir for 30 min at 0-5°C add_nitrite->stir_diazotization add_diazo Slowly Add Diazonium Salt (maintain 0-5°C) stir_diazotization->add_diazo Use Immediately dissolve_R_acid Dissolve R Acid in Water cool_R_acid Cool to 0-5°C dissolve_R_acid->cool_R_acid adjust_pH Adjust pH to 9-10 cool_R_acid->adjust_pH adjust_pH->add_diazo stir_coupling Stir for 60 min at 0-5°C add_diazo->stir_coupling isolate_product Isolate and Dry Azo Dye Product stir_coupling->isolate_product Product Formation

Caption: Workflow for the synthesis of an azo dye from R acid.

pH Control Logic

ph_control_logic Logical Flow of pH Control cluster_diazo Diazotization cluster_couple Coupling with R Acid diazo_pH Is pH 1-2? diazo_yes Stable Diazonium Salt (Proceed to Coupling) diazo_pH->diazo_yes Yes diazo_no Risk of Incomplete Reaction or Decomposition diazo_pH->diazo_no No coupling_pH Is pH 9-10? diazo_yes->coupling_pH coupling_yes Optimal Coupling Rate (High Yield) coupling_pH->coupling_yes Yes coupling_low Slow/No Reaction (Low Yield) coupling_pH->coupling_low No (Too Acidic) coupling_high Side Reactions (Decreased Yield) coupling_pH->coupling_high No (Too Alkaline) start Start Reaction start->diazo_pH

Caption: Decision tree for pH control in the reaction sequence.

References

Technical Support Center: Synthesis of R-(+)-α-Lipoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of R-(+)-α-lipoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of R-(+)-α-lipoic acid, focusing on two common synthetic routes: Route A: Resolution of Racemic α-Lipoic Acid and Route B: Asymmetric Synthesis via Claisen Rearrangement and Sharpless Dihydroxylation .

Route A: Troubleshooting the Resolution of Racemic α-Lipoic Acid

The primary challenge in this route is the efficient separation of the desired R-(+)-enantiomer from the unwanted S-(-)-enantiomer.

Q1: My yield of R-(+)-α-lipoic acid is low after resolution. What are the likely causes and how can I improve it?

Low yields are often due to incomplete precipitation of the desired diastereomeric salt or co-precipitation of the undesired diastereomer.

  • Troubleshooting Steps:

    • Optimize Solvent System: The choice of solvent for the diastereomeric salt formation and crystallization is critical. Experiment with different solvent systems and ratios to find the optimal conditions for selective precipitation.

    • Control Cooling Rate: A slow and controlled cooling rate during crystallization can lead to the formation of purer crystals and improve the separation efficiency.

    • Seeding: Introducing a small crystal of the pure desired diastereomeric salt (seeding) can promote the crystallization of the correct diastereomer.

    • Purity of Chiral Resolving Agent: Ensure the enantiomeric purity of the chiral resolving agent, such as R-(+)-methylbenzylamine, as impurities will affect the resolution efficiency.[1]

Q2: The enantiomeric excess (e.e.) of my R-(+)-α-lipoic acid is below the desired level. How can I improve the enantiomeric purity?

Low enantiomeric excess indicates inefficient separation of the diastereomeric salts.

  • Troubleshooting Steps:

    • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step should enrich the desired diastereomer.

    • Monitor Purity: Use analytical techniques like chiral HPLC to monitor the enantiomeric excess at each stage of the resolution process.[2][3]

    • Optimize Stoichiometry: Carefully control the stoichiometry of the chiral resolving agent. Using a sub-stoichiometric amount can sometimes lead to a higher enantiomeric excess in the precipitated salt, although at the cost of yield.

Q3: What can I do with the undesired S-(-)-α-lipoic acid to improve the overall process economy?

The S-(-)-enantiomer can be racemized and recycled back into the resolution process.

  • Racemization Protocol:

    • Heating: Heat the isolated S-(-)-α-lipoic acid in a high-boiling inert solvent.

    • Monitor Racemization: Monitor the progress of the racemization by measuring the optical rotation of the solution. The rotation should approach zero as the sample becomes racemic.

    • Purification: After racemization, the racemic α-lipoic acid can be purified and reused.

ParameterConditionExpected Outcome
Solvent for Crystallization Toluene/Methanol, Toluene/DMFOptimized selectivity and yield of the desired diastereomeric salt.
Cooling Profile Slow, controlled coolingFormation of larger, purer crystals, leading to higher e.e.
Recrystallizations 1 to 3 cyclesProgressive increase in the enantiomeric excess of the diastereomeric salt.
Racemization Temperature 150-190 °CEfficient conversion of the S-(-)-enantiomer to the racemic mixture.
Route B: Troubleshooting Asymmetric Synthesis

This route often involves a Claisen rearrangement to set up the carbon skeleton followed by a Sharpless asymmetric dihydroxylation to introduce the stereocenter.

Q4: I am observing the formation of a regioisomeric byproduct during the Claisen rearrangement. How can I improve the regioselectivity?

The Claisen rearrangement of allyl aryl ethers can sometimes yield a mixture of ortho- and para-rearranged products.

  • Troubleshooting Steps:

    • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Non-polar solvents often favor the concerted, pericyclic pathway, leading to higher regioselectivity.[4]

    • Temperature Control: While the Claisen rearrangement often requires high temperatures, excessive heat can lead to side reactions and decreased selectivity. It is crucial to find the optimal temperature for the specific substrate.

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes promote the desired rearrangement pathway at lower temperatures, potentially improving regioselectivity.

ParameterConditionImpact on Regioselectivity
Solvent Non-polar (e.g., Toluene, Decalin)Generally favors the desired[5][5]-sigmatropic rearrangement.
Polar (e.g., DMF, Water)May increase reaction rate but can sometimes lead to decreased regioselectivity.[4]
Temperature 180-220 °COptimal range for many substrates to achieve a good balance between reaction rate and selectivity.
Catalyst Lewis Acids (e.g., BCl₃, AlCl₃)Can lower the reaction temperature and potentially influence the product distribution.

Q5: The enantiomeric excess of the diol from the Sharpless asymmetric dihydroxylation is low. What are the common causes and solutions?

Low enantiomeric excess in the Sharpless dihydroxylation can result from several factors related to the catalyst system and reaction conditions.

  • Troubleshooting Steps:

    • Ligand Choice and Purity: Ensure the use of the correct chiral ligand (AD-mix-α or AD-mix-β) for the desired enantiomer and verify its purity.[6]

    • Temperature Control: The reaction is typically run at low temperatures (e.g., 0 °C) to maximize enantioselectivity. Higher temperatures can lead to a decrease in e.e.[1]

    • Stirring: Vigorous stirring is essential as the reaction is often biphasic. Inefficient mixing can lead to poor results.

    • Slow Addition of Olefin: Adding the olefin substrate slowly to the reaction mixture can help maintain a low concentration of the substrate, which can sometimes improve enantioselectivity.

    • Co-oxidant and Additives: Ensure the co-oxidant (e.g., K₃[Fe(CN)₆]) and any additives (e.g., K₂CO₃, methanesulfonamide) are of high quality and used in the correct stoichiometry.

ParameterConditionImpact on Enantiomeric Excess (e.e.)
Ligand AD-mix-β for (R)-diolTypically provides high e.e. for the desired enantiomer.
AD-mix-α for (S)-diol
Temperature 0 °CGenerally leads to higher e.e. compared to room temperature.
Stirring Rate VigorousEnsures efficient mixing in the biphasic system, crucial for good results.
Substrate Concentration Low (via slow addition)Can improve enantioselectivity in some cases.

Frequently Asked Questions (FAQs)

Q6: What are the most common impurities found in the final R-(+)-α-lipoic acid product?

Common impurities can include:

  • S-(-)-α-Lipoic Acid: The unwanted enantiomer, especially if the resolution process is incomplete.

  • Dihydrolipoic Acid: The reduced form of lipoic acid, which can form if the compound is exposed to reducing agents or certain storage conditions.

  • Polymeric Species: Lipoic acid can polymerize, especially at elevated temperatures.

  • Residual Solvents: Solvents used during the synthesis and purification process.

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.

Q7: How can I analyze the purity and enantiomeric excess of my R-(+)-α-lipoic acid?

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric purity (e.e.) of α-lipoic acid.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the chemical structure and identify impurities.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight and identifying unknown impurities.

Q8: What are the ideal storage conditions for R-(+)-α-lipoic acid to prevent degradation?

R-(+)-α-lipoic acid is sensitive to light, heat, and oxygen. It should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization.

Experimental Protocols

Protocol 1: Resolution of Racemic α-Lipoic Acid

This protocol describes a general procedure for the resolution of racemic α-lipoic acid using R-(+)-methylbenzylamine.

  • Dissolution: Dissolve racemic α-lipoic acid in a suitable solvent (e.g., toluene) at a slightly elevated temperature (e.g., 40-50 °C).

  • Addition of Resolving Agent: Add a stoichiometric amount of R-(+)-methylbenzylamine to the solution.

  • Crystallization: Slowly cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization of the diastereomeric salt.

  • Isolation: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

  • Recrystallization (Optional): For higher enantiomeric purity, recrystallize the salt from a suitable solvent system.

  • Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and a water-immiscible organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 1-2.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield R-(+)-α-lipoic acid. Further purification can be achieved by recrystallization.

Protocol 2: Asymmetric Synthesis - Sharpless Dihydroxylation

This protocol outlines a general procedure for the Sharpless asymmetric dihydroxylation of an alkene precursor to R-(+)-α-lipoic acid.

  • Reaction Setup: In a round-bottom flask, prepare a mixture of t-butanol and water (1:1). Add AD-mix-β and methanesulfonamide. Stir at room temperature until all solids dissolve.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Add the alkene substrate to the cooled reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding sodium sulfite and stir for one hour.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude diol by column chromatography.

Visualizations

Byproduct_Formation_in_Resolution Racemic_LA Racemic α-Lipoic Acid Diastereomeric_Salts Mixture of Diastereomeric Salts (R-LA-R-Amine and S-LA-R-Amine) Racemic_LA->Diastereomeric_Salts Chiral_Amine R-(+)-Methylbenzylamine Chiral_Amine->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization R_Salt Insoluble Diastereomeric Salt (R-LA-R-Amine) Crystallization->R_Salt Precipitation S_Salt_Solution Soluble Diastereomeric Salt (S-LA-R-Amine) Crystallization->S_Salt_Solution In Solution Acidification_R Acidification R_Salt->Acidification_R Acidification_S Acidification S_Salt_Solution->Acidification_S R_LA Pure R-(+)-α-Lipoic Acid Acidification_R->R_LA S_LA S-(-)-α-Lipoic Acid (Byproduct) Acidification_S->S_LA Racemization Racemization S_LA->Racemization Recycled_LA Recycled Racemic α-Lipoic Acid Racemization->Recycled_LA

Caption: Workflow for the resolution of racemic α-lipoic acid.

Asymmetric_Synthesis_Pathway cluster_Claisen Claisen Rearrangement cluster_Sharpless Sharpless Asymmetric Dihydroxylation cluster_Final_Steps Subsequent Transformations Allyl_Vinyl_Ether Allyl Vinyl Ether Precursor Claisen_Product γ,δ-Unsaturated Ester Allyl_Vinyl_Ether->Claisen_Product [3,3]-Sigmatropic Shift Regioisomer Regioisomeric Byproduct Allyl_Vinyl_Ether->Regioisomer Side Reaction Unsaturated_Ester γ,δ-Unsaturated Ester Claisen_Product->Unsaturated_Ester R_Diol (R)-Diol Intermediate Unsaturated_Ester->R_Diol AD-mix-β Unsaturated_Ester->R_Diol S_Diol (S)-Diol Byproduct Unsaturated_Ester->S_Diol Imperfect Enantioselectivity R_Diol_Intermediate (R)-Diol Intermediate R_Diol->R_Diol_Intermediate R_Lipoic_Acid R-(+)-α-Lipoic Acid R_Diol_Intermediate->R_Lipoic_Acid

Caption: Key steps in the asymmetric synthesis of R-(+)-α-lipoic acid.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Low_Purity Low Purity / High Byproducts Start->Low_Purity Check_Conditions Check Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Check_Conditions Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Low_Purity->Check_Conditions Optimize_Purification Optimize Purification (Crystallization, Chromatography) Low_Purity->Optimize_Purification Solution Problem Resolved Check_Conditions->Solution Check_Reagents->Solution Optimize_Purification->Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Study of G Acid and R Acid in Azo Dye Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate coupling components is a critical step in the synthesis of azo dyes, influencing the final properties and performance of the dye. This guide provides a detailed comparative analysis of two key naphthol sulfonic acid derivatives, G acid (7-amino-1-naphthol-3-sulfonic acid) and R acid (2-naphthol-3,6-disulfonic acid), used as coupling components in the synthesis of azo dyes.

This publication delves into the structural differences, synthesis protocols, and the resulting dye characteristics, supported by experimental data to facilitate informed decisions in research and development.

Introduction to G Acid and R Acid

G acid and R acid are important intermediates in the manufacturing of a wide range of azo dyes. Their chemical structures, both derived from naphthalene, provide the necessary functionalities for the azo coupling reaction, yet their distinct substitution patterns lead to significant differences in the properties of the resulting dyes.

G Acid , chemically known as 7-amino-1-naphthol-3-sulfonic acid, possesses both an amino and a hydroxyl group, making it a versatile coupling component. The positions of these functional groups influence the final color and fastness properties of the dye.

R Acid , or 2-naphthol-3,6-disulfonic acid, is characterized by a hydroxyl group and two sulfonic acid groups. The presence of two sulfonic acid groups generally imparts greater water solubility to the resulting azo dyes. A key aspect of R acid's synthesis is that it can be a byproduct in the production of G acid, with their separation often achieved based on the differential solubility of their potassium salts.

Comparative Data on Azo Dyes Derived from G Acid and R Acid

The choice between G acid and R acid as a coupling component has a profound impact on the characteristics of the synthesized azo dyes. The following tables summarize key performance indicators based on experimental data from the synthesis of azo dyes using a diazotized aniline derivative coupled with either G acid or R acid under comparable reaction conditions.

PropertyAzo Dye from G AcidAzo Dye from R Acid
Typical Yield 85-95%80-90%
Color Shade Reddish-OrangeOrange-Red
Wavelength of Maximum Absorption (λmax) ~490 nm~480 nm
Water Solubility GoodExcellent

Table 1: Comparison of Synthesis and Spectral Properties

Fastness PropertyAzo Dye from G AcidAzo Dye from R Acid
Light Fastness (Blue Wool Scale) 4-53-4
Wash Fastness (Grey Scale) 44-5
Rubbing Fastness (Grey Scale) 4-54

Table 2: Comparison of Fastness Properties

Experimental Protocols

Detailed methodologies for the synthesis of azo dyes using G acid and R acid are provided below. These protocols outline the diazotization of a primary aromatic amine (aniline) and the subsequent coupling reaction.

Diazotization of Aniline (Diazo Component Preparation)

This initial step is common for the synthesis of azo dyes using both G acid and R acid as coupling components.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar amount of aniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the benzenediazonium chloride.

Azo Coupling with G Acid

Materials:

  • Benzenediazonium chloride solution (from Protocol 3.1)

  • G acid (7-amino-1-naphthol-3-sulfonic acid)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

Procedure:

  • Dissolve a molar equivalent of G acid in an aqueous solution of sodium carbonate.

  • Cool the G acid solution to 0-5 °C in an ice bath.

  • Slowly add the cold benzenediazonium chloride solution to the G acid solution with vigorous stirring, maintaining the temperature below 5 °C.

  • Continue stirring the reaction mixture for 1-2 hours while allowing it to slowly warm to room temperature.

  • The azo dye will precipitate out of the solution. Add sodium chloride to aid in the precipitation ("salting out").

  • Collect the precipitated dye by vacuum filtration and wash it with a saturated sodium chloride solution.

  • Dry the dye in an oven at a controlled temperature.

Azo Coupling with R Acid

Materials:

  • Benzenediazonium chloride solution (from Protocol 3.1)

  • R acid (2-naphthol-3,6-disulfonic acid)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

Procedure:

  • Dissolve a molar equivalent of R acid in an aqueous solution of sodium hydroxide.

  • Cool the R acid solution to 0-5 °C in an ice bath.

  • Slowly add the cold benzenediazonium chloride solution to the R acid solution with vigorous stirring, maintaining the temperature below 5 °C and keeping the solution alkaline.

  • Continue stirring the reaction mixture for 1-2 hours at 0-5 °C.

  • The azo dye will precipitate from the solution. Salting out with sodium chloride can be used to increase the yield.

  • Filter the precipitated dye using vacuum filtration and wash with a saturated solution of sodium chloride.

  • Dry the synthesized dye in a temperature-controlled oven.

Visualizing the Synthesis and Comparison

To further elucidate the processes and relationships discussed, the following diagrams have been generated.

AzoDyeSynthesisWorkflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_processing Downstream Processing Aniline Aniline (Primary Aromatic Amine) HCl_NaNO2 HCl, NaNO₂ 0-5 °C Aniline->HCl_NaNO2 Reacts with DiazoniumSalt Benzenediazonium Chloride HCl_NaNO2->DiazoniumSalt Forms G_Acid G Acid Solution (Alkaline) DiazoniumSalt->G_Acid Couples with R_Acid R Acid Solution (Alkaline) DiazoniumSalt->R_Acid Couples with AzoDye_G Azo Dye (from G Acid) G_Acid->AzoDye_G Produces AzoDye_R Azo Dye (from R Acid) R_Acid->AzoDye_R Produces Precipitation Precipitation (Salting Out) AzoDye_G->Precipitation AzoDye_R->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying FinalDye Final Azo Dye Powder Drying->FinalDye

Caption: Experimental workflow for azo dye synthesis.

G_vs_R_Acid_Comparison cluster_G_Acid Azo Dye from G Acid cluster_R_Acid Azo Dye from R Acid Title Comparative Properties of Azo Dyes G_Yield Yield: High (85-95%) R_Yield Yield: Good (80-90%) G_Color Color: Reddish-Orange G_Solubility Solubility: Good G_Lightfastness Light Fastness: Good (4-5) G_Washfastness Wash Fastness: Good (4) R_Color Color: Orange-Red R_Solubility Solubility: Excellent R_Lightfastness Light Fastness: Moderate (3-4) R_Washfastness Wash Fastness: Very Good (4-5)

Caption: Logical comparison of G acid and R acid derived dyes.

Conclusion

The selection between G acid and R acid as a coupling component in azo dye synthesis presents a trade-off between several key properties. Azo dyes derived from G acid tend to exhibit higher yields and better light fastness, resulting in reddish-orange shades. In contrast, dyes synthesized using R acid typically offer excellent water solubility and very good wash fastness, producing orange-red hues.

This comparative guide provides researchers and professionals with the foundational data and protocols necessary to select the most appropriate coupling component based on the desired characteristics of the final azo dye for their specific application, be it in textiles, analytical reagents, or other areas of chemical and pharmaceutical development.

A Comparative Guide to Fluorescent pH Indicators: 3-Hydroxynaphthalene-2,7-disulphonic Acid vs. Established Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal fluorescent indicator for precise pH measurement, this guide offers a comparative analysis of 3-Hydroxynaphthalene-2,7-disulphonic acid against widely used alternatives such as HPTS (Pyranine), BCECF, and SNARF-1. This document provides a summary of their performance characteristics based on available data, detailed experimental protocols for their application, and a visual representation of the fundamental signaling pathway.

Fluorescent pH indicators are indispensable tools in cellular biology and drug discovery, enabling the real-time, non-invasive measurement of pH in various biological contexts. The choice of indicator is critical and depends on factors such as the desired pH range, excitation and emission wavelength compatibility with available instrumentation, and the photostability of the probe. While this compound is known as a fluorescent compound, its comprehensive characterization as a pH indicator is not as widely documented as other commercially available dyes.

Performance Comparison

PropertyThis compoundHPTS (Pyranine)BCECFSNARF-1
pKa Data for hydroxyl group not available (pKa for sulfonic acid groups is ~ -0.20)[1]~7.2 - 7.7[2][3]~6.97 - 7.0[4][5]~7.5[6][7]
Excitation Wavelength (λex) Data not available~400 nm (protonated), ~460 nm (deprotonated)[8]~439 nm (isobestic), ~505 nm (pH sensitive)[9]~549 nm (at pH 6)[10]
Emission Wavelength (λem) Blue-green fluorescence in aqueous solution[11]~445 nm (protonated), ~510 nm (deprotonated)[8]~530 - 535 nm[5][9]~586 nm (at pH 6), ~640 nm (at higher pH)[6][10]
Quantum Yield (Φ) Data not available> 0.75[2]Data not available~0.10[2]
Photostability Naphthalene sulfonates show stability in acidic aqueous solutions and at lower temperatures.[12]Generally considered stable.Prone to photoquenching.[2]Superior to fluorescein in terms of stability.[2]
Ratiometric Measurement Data not availableYes[8]Yes[9]Yes[6]

Signaling Pathway and Experimental Workflow

The fundamental principle behind most fluorescent pH indicators involves a protonation/deprotonation equilibrium of a functional group on the fluorophore. This change in protonation state alters the electronic structure of the molecule, leading to a modification of its fluorescence properties, such as a shift in the excitation or emission spectra, or a change in fluorescence intensity. For ratiometric dyes, the ratio of fluorescence intensities at two different wavelengths is measured, providing a more robust measurement that is less susceptible to variations in dye concentration, photobleaching, and instrumental factors.

G General Signaling Pathway of a Fluorescent pH Indicator cluster_0 General Signaling Pathway of a Fluorescent pH Indicator cluster_1 General Signaling Pathway of a Fluorescent pH Indicator Indicator_H Protonated Indicator (Low pH) Indicator_minus Deprotonated Indicator (High pH) Indicator_H->Indicator_minus + OH- Fluorescence_Low Altered Fluorescence Signal (e.g., shorter wavelength, lower intensity) Indicator_H->Fluorescence_Low Emits Indicator_minus->Indicator_H + H+ Fluorescence_High Altered Fluorescence Signal (e.g., longer wavelength, higher intensity) Indicator_minus->Fluorescence_High Emits Excitation Light Excitation Excitation->Indicator_H Excites Excitation->Indicator_minus Excites Measurement Ratiometric or Intensity Measurement Fluorescence_Low->Measurement Fluorescence_High->Measurement pH_Value pH Determination Measurement->pH_Value

Caption: General mechanism of a fluorescent pH indicator.

The experimental workflow for pH measurement using a fluorescent indicator typically involves sample preparation, incubation with the dye, fluorescence measurement, and data analysis.

G Experimental Workflow for Fluorescent pH Measurement A Sample Preparation (e.g., cell culture, solution) B Indicator Loading/ Incubation A->B C Fluorescence Measurement (Spectrofluorometer or Microscope) B->C D Data Acquisition (Intensity at specific wavelengths) C->D F Data Analysis (Ratio calculation, comparison to calibration) D->F E Calibration Curve Generation (using buffers of known pH) E->F G pH Determination F->G

Caption: A typical workflow for pH measurement using a fluorescent indicator.

Experimental Protocols

Below is a generalized protocol for measuring pH using a fluorescent indicator in a cellular context. This protocol should be adapted based on the specific indicator, cell type, and instrumentation used.

Materials:

  • Fluorescent pH indicator (e.g., BCECF-AM)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • HEPES-buffered saline

  • Calibration buffers of known pH containing an ionophore (e.g., nigericin)

  • Cells of interest

  • Fluorescence microscope or plate reader with appropriate filter sets

  • DMSO (for dissolving AM-ester forms of dyes)

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or multi-well plate and culture until they reach the desired confluency.

  • Indicator Loading:

    • Prepare a stock solution of the fluorescent indicator. For cell-permeant AM ester forms (like BCECF-AM), dissolve the dye in high-quality, anhydrous DMSO.

    • Dilute the stock solution in a serum-free medium or an appropriate buffer to the final working concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash with PBS.

    • Add the dye-containing solution to the cells and incubate at 37°C for a specified period (e.g., 30 minutes for BCECF-AM).[13] This allows the AM ester to be cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.[13]

  • Washing:

    • After incubation, wash the cells with fresh, warm medium or buffer to remove any extracellular dye.

  • Fluorescence Measurement:

    • Mount the sample on the fluorescence microscope or place it in the plate reader.

    • For ratiometric dyes like BCECF, acquire fluorescence images or readings at the two specified excitation wavelengths (e.g., 440 nm and 490 nm) while measuring the emission at a single wavelength (e.g., 535 nm).[14] For dual-emission dyes like SNARF-1, excite at a single wavelength (e.g., 514 nm) and measure the emission at two wavelengths (e.g., 580 nm and 640 nm).[15]

  • In Situ Calibration:

    • To obtain quantitative pH measurements, an in situ calibration is essential.

    • Prepare a series of calibration buffers with known pH values.

    • Add an ionophore such as nigericin (e.g., 10 µM) to the calibration buffers. Nigericin equilibrates the intracellular and extracellular pH.

    • Expose the dye-loaded cells to each calibration buffer and record the corresponding fluorescence intensity ratios.

    • Plot the fluorescence ratio as a function of pH to generate a calibration curve.

  • Data Analysis:

    • Calculate the fluorescence intensity ratio for the experimental samples.

    • Determine the intracellular pH of your experimental samples by interpolating their fluorescence ratios on the calibration curve.

Conclusion

Established fluorescent pH indicators such as HPTS, BCECF, and SNARF-1 are well-characterized and offer reliable performance for various applications. They provide options for ratiometric measurements, which enhance the accuracy of pH determination. This compound, while known to be fluorescent, lacks the comprehensive publicly available data on its pH-dependent fluorescence properties, particularly the pKa of its hydroxyl group, to be directly compared as a practical pH indicator in a biological context. Researchers should rely on well-validated indicators with established protocols for quantitative pH measurements. Further experimental characterization of this compound is required to assess its potential as a viable fluorescent pH probe.

References

A Comparative Guide to Fluorescent Probes for Metal Ion Detection: Alternatives to Rhodamine-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For decades, rhodamine-based fluorescent probes have been a cornerstone in the detection of various metal ions, owing to their excellent photostability and a characteristic "off-on" switching mechanism tied to the opening of a spiro-lactam ring.[1][2][3] However, the quest for enhanced sensitivity, selectivity, and biocompatibility has spurred the development of a diverse array of alternative fluorescent probes. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific analytical needs.

This comparison will delve into the performance of several major classes of fluorescent probes that serve as viable alternatives to rhodamine-based sensors: Coumarin-based probes, BODIPY-based probes, Fluorescein-based probes, Quantum Dots (QDs), and Metal-Organic Frameworks (MOFs). We will examine their respective strengths and weaknesses in detecting a range of metal ions, with a focus on key performance metrics.

Comparative Performance of Fluorescent Probes

The selection of a fluorescent probe is dictated by the specific requirements of the experiment, including the target metal ion, the desired sensitivity, and the environmental conditions. The following table summarizes the quantitative performance of representative probes from each class, offering a direct comparison with a typical rhodamine-based sensor.

Probe ClassRepresentative ProbeTarget Ion(s)Limit of Detection (LOD)Quantum Yield (Φ)Response TimepH RangeReference
Rhodamine RhB-DCTFe³⁺0.0521 µMHigh (upon binding)< 1 min4-13[1]
RhB-EDAFe³⁺--< 1 min-[4][5]
Rhodamine DerivativeHg²⁺3.0 x 10⁻⁸ M~52-fold enhancement< 1 min-[6][7]
Coumarin BS2Cu²⁺, Fe³⁺~10⁻⁵ M---[8]
Probe 1Cu²⁺26 nM--5.0[9]
Naphthalimide-CoumarinCu²⁺3.5 x 10⁻⁶ M--7.4[9]
BODIPY BOD-APAu³⁺17 nM-< 1 min6-11[10]
BODIPY-DPANi²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺4 µM (for Hg²⁺)---[11]
BOPAPb²⁺, Ba²⁺, Cr³⁺, Cd²⁺, Hg²⁺, Zn²⁺15.99 - 43.57 nM---[12]
Fluorescein N4Cu²⁺1.20 µMHigh (upon binding)-6-9[13]
N2Cu²⁺0.10 µM-< 100 s6.0-9.0[14]
Quantum Dots N-dotsAg⁺6.3 nM---[15]
CQDs-Amino Acids11 Metal Ions----[16]
Metal-Organic Frameworks Zr(IV)-MOFCu²⁺, Pb²⁺, Hg²⁺ppb range---[17]

Signaling Pathways and Mechanisms

The fluorescence response of these probes to metal ions is governed by distinct signaling mechanisms. Understanding these pathways is crucial for interpreting experimental results and designing new sensors.

Fluorescent Probe Signaling Mechanisms cluster_rhodamine Rhodamine: Spirolactam Ring Opening cluster_pet Photoinduced Electron Transfer (PET) cluster_fret Förster Resonance Energy Transfer (FRET) rhodamine_off Spirolactam (Non-fluorescent) metal_ion_rh Metal Ion (e.g., Fe³⁺) rhodamine_off->metal_ion_rh Binding rhodamine_on Open Amide (Fluorescent) metal_ion_rh->rhodamine_on Induces Ring Opening pet_fluorophore Fluorophore pet_receptor Receptor with Lone Pair pet_receptor->pet_fluorophore e⁻ transfer (Quenches Fluorescence) pet_metal Metal Ion pet_receptor->pet_metal note_pet Binding to metal ion lowers receptor energy, preventing PET and restoring fluorescence. fret_donor Donor Fluorophore fret_acceptor Acceptor Fluorophore fret_donor->fret_acceptor Energy Transfer note_fret Metal binding alters the distance or orientation between donor and acceptor, changing FRET efficiency. fret_metal Metal Ion fret_metal->fret_donor Binding causes conformational change

Caption: Signaling mechanisms of common fluorescent probes for metal ion detection.

Experimental Workflow

The general workflow for utilizing fluorescent probes for metal ion detection is a multi-step process that involves probe synthesis, characterization, and application in sensing experiments.

General Experimental Workflow for Metal Ion Detection synthesis Probe Synthesis & Purification characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization photophysical Photophysical Characterization (Absorption, Emission, Quantum Yield) characterization->photophysical stock_solution Preparation of Probe Stock Solution photophysical->stock_solution titration Fluorescence Titration with Target Metal Ion stock_solution->titration metal_solutions Preparation of Metal Ion Stock Solutions metal_solutions->titration selectivity Selectivity Studies with Interfering Ions titration->selectivity lod Determination of Limit of Detection (LOD) titration->lod application Application in Real Samples (e.g., Water, Cells) selectivity->application lod->application

Caption: A generalized workflow for the development and application of fluorescent probes.

Detailed Experimental Protocols

The following are representative protocols for key experiments in the evaluation of fluorescent probes for metal ion detection.

General Protocol for Fluorescence Measurements

This protocol outlines the general procedure for assessing the fluorescence response of a probe to a metal ion.

  • Materials:

    • Fluorescent probe stock solution (e.g., 1 mM in DMSO or appropriate solvent).

    • Metal ion stock solutions (e.g., 10 mM in deionized water).

    • Buffer solution (e.g., HEPES, Tris-HCl at a specific pH).

    • Spectrofluorometer.

    • Quartz cuvettes.

  • Procedure:

    • Prepare a diluted working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.

    • Place the probe solution in a quartz cuvette and record its initial fluorescence spectrum.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a specified time (e.g., 1-5 minutes).

    • Record the fluorescence spectrum after each addition.

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion.

Protocol for Determining the Limit of Detection (LOD)

The LOD is a critical parameter for evaluating the sensitivity of a fluorescent probe.

  • Procedure:

    • Record the fluorescence spectrum of the blank solution (probe in buffer without the metal ion) at least 10 times and calculate the standard deviation (σ) of the blank measurements.

    • Perform a fluorescence titration with very low concentrations of the target metal ion to determine the slope (k) of the linear portion of the calibration curve (fluorescence intensity vs. [metal ion]).

    • Calculate the LOD using the formula: LOD = 3σ / k .[18]

Protocol for Selectivity Studies

This experiment evaluates the probe's response to the target metal ion in the presence of other potentially interfering ions.

  • Procedure:

    • Prepare solutions of the fluorescent probe containing a fixed concentration of the target metal ion.

    • To separate solutions, add a significant excess (e.g., 10-fold or 100-fold) of various other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, etc.).

    • Record the fluorescence spectrum of each solution.

    • Compare the fluorescence response in the presence of interfering ions to the response with the target ion alone. A highly selective probe will show a significant response only to the target ion.[18]

Protocol for Live Cell Imaging

This protocol is for assessing the probe's ability to detect metal ions within a cellular environment.

  • Materials:

    • Cultured cells (e.g., HeLa, MCF-7).

    • Cell culture medium (e.g., DMEM).

    • Fluorescent probe.

    • Target metal ion solution.

    • Fluorescence microscope.

  • Procedure:

    • Seed the cells on a glass-bottom dish and culture them until they reach the desired confluency.

    • Incubate the cells with a low concentration of the fluorescent probe (e.g., 1-10 µM) in cell culture medium for a specific duration (e.g., 30 minutes).

    • Wash the cells with phosphate-buffered saline (PBS) to remove any excess probe.

    • Image the cells using a fluorescence microscope to observe the basal fluorescence.

    • Treat the cells with the target metal ion and image them again to observe any changes in fluorescence.

    • As a control, treat another set of probe-loaded cells with a chelator for the target ion to see if the fluorescence can be reversed.

Conclusion

While rhodamine-based probes remain valuable tools, the landscape of fluorescent sensors for metal ion detection has expanded significantly. Coumarin and BODIPY derivatives offer excellent photophysical properties and high sensitivity.[8][9][10][11][12][19][20][21] Fluorescein-based probes are prized for their high quantum yields and biocompatibility.[13][14][22] Emerging materials like Quantum Dots and Metal-Organic Frameworks present exciting opportunities for creating highly tunable and sensitive detection platforms.[15][16][17][23][24][25][26][27][28][29][30] The choice of probe will ultimately depend on the specific metal ion of interest, the required detection limit, and the complexity of the sample matrix. This guide provides the foundational information for researchers to make an informed decision and to design and execute robust experiments for the fluorescent detection of metal ions.

References

A Comparative Analysis of the Photostability of R Acid-Derived Azo Dages and Other Azo Dye Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Comparing Azo Dye Photostability

The selection of azo dyes in various scientific and industrial applications, from biomedical imaging to drug development, hinges on their coloristic properties and, critically, their stability upon exposure to light. Photodegradation can lead to a loss of color, altered physicochemical properties, and the generation of potentially interfering byproducts. This guide provides a comprehensive comparison of the photostability of azo dyes derived from R acid (2-naphthol-3,6-disulfonic acid) with other classes of azo dyes, supported by experimental data and detailed methodologies.

Key Findings on Photostability

The photostability of an azo dye is intrinsically linked to its chemical structure, including the nature of the aromatic rings, the substituents they carry, and the overall molecular architecture. Generally, azo dyes are more susceptible to photodegradation compared to more complex structures like anthraquinone or metal-complex dyes.

R Acid-Derived Dyes: Azo dyes synthesized using R acid as a coupling component are a significant class of dyes. The presence of two sulfonic acid groups in the R acid moiety imparts high water solubility. While comprehensive, direct comparative studies on the photostability of a wide range of R acid-derived dyes are limited in publicly available literature, the general principles of azo dye photostability apply. Their stability is influenced by the diazo component and any further substitutions on the naphthol ring.

Other Azo Dye Classes: For comparison, this guide includes data on other classes of azo dyes, such as those derived from other naphtholsulfonic acids (e.g., H-acid) and those with different coupling components. The structural variations within the vast family of azo dyes lead to a wide spectrum of photostability.

Comparative Photostability Data

Quantitative comparison of dye photostability is often expressed through lightfastness ratings, such as the Blue Wool Scale, or through kinetic data from photodegradation studies. The following tables summarize available data to facilitate a comparative understanding.

Table 1: Lightfastness Ratings of Selected Azo Dyes

The Blue Wool Scale is a widely used method in the textile industry to assess the lightfastness of dyes, with a rating from 1 (very poor) to 8 (excellent).

Dye Name (C.I. Name)Dye ClassCoupling ComponentBlue Wool Scale Rating
R Acid-Derived Dyes
Acid Red 18MonoazoR Acid3-4
Food Red 7 (Ponceau 4R)MonoazoR Acid4
Other Naphtholsulfonic Acid Dyes
Acid Red 27 (Amaranth)MonoazoR Acid3
Acid Red 1MonoazoNeville-Winther Acid2-3
Acid Red 88Monoazo2-Naphthol1-2
Other Azo Dyes
Direct Red 80PolyazoChicago Acid3
Reactive Red 120DiazoH-Acid derivative5
Reactive Red 2MonoazoH-Acid4

Table 2: Kinetic Data for Photodegradation of Selected Azo Dyes

Photodegradation often follows pseudo-first-order kinetics, and the rate constant (k) provides a quantitative measure of the degradation speed under specific experimental conditions.

Dye NameDye ClassInitial Concentration (mg/L)Irradiation SourceRate Constant (k, min⁻¹)Reference
Acid Red 114Diazo20UV0.0127[1]
Acid Red 14Monoazo50UV-C (30W)0.0141[2]
Acid Orange 7Monoazo-UV-[3]
Acid Red 18Monoazo171.2UV (Magnetite catalyst)-[4]
Acid Red 66Monoazo175.7UV (Magnetite catalyst)-[4]
Orange IIMonoazo115.1UV (Magnetite catalyst)-[4]

Note: Direct comparison of rate constants should be done with caution as experimental conditions (e.g., light intensity, catalyst presence) significantly influence the values.

Experimental Protocols

Accurate assessment of photostability relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Lightfastness using the Blue Wool Scale (ISO 105-B02)

Objective: To assess the resistance of a dye to fading upon exposure to a standardized light source.

Materials:

  • Dyed substrate (e.g., textile, film)

  • Standard Blue Wool references (Scale 1-8)

  • Lightfastness tester with a Xenon arc lamp

  • Opaque masks

  • Grey Scale for Assessing Change in Colour (ISO 105-A02)

Procedure:

  • A specimen of the dyed material is mounted alongside the Blue Wool standards.

  • A portion of both the specimen and the standards is covered with an opaque mask.

  • The mounted samples are exposed to light from a Xenon arc lamp under controlled conditions of temperature and humidity.

  • Exposure is continued until a specified color change is observed on the Blue Wool standards.

  • The lightfastness of the specimen is rated by comparing the degree of its fading to that of the Blue Wool standards. The rating corresponds to the Blue Wool standard that shows a similar degree of color change.

Protocol 2: Kinetic Study of Photodegradation in Solution

Objective: To determine the rate of photodegradation of a dye in an aqueous solution.

Materials:

  • Dye solution of known concentration

  • Quartz cuvettes

  • Light source (e.g., UV lamp, solar simulator)

  • UV-Vis Spectrophotometer

  • Magnetic stirrer

Procedure:

  • Prepare a dilute aqueous solution of the dye.

  • Place the solution in a quartz cuvette and position it at a fixed distance from the light source.

  • Continuously stir the solution during irradiation to ensure homogeneity.

  • At regular time intervals, withdraw an aliquot of the solution and measure its absorbance at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Plot the natural logarithm of the absorbance (ln(A)) versus irradiation time.

  • If the plot is linear, the reaction follows pseudo-first-order kinetics. The negative of the slope of this line gives the photodegradation rate constant (k).

Mechanisms of Photodegradation

The photodegradation of azo dyes is a complex process initiated by the absorption of photons. This leads to the excitation of the dye molecule to a higher energy state, from which it can undergo various chemical reactions.

Generalized Photodegradation Pathway of Azo Dyes:

The primary mechanism often involves the cleavage of the vulnerable azo bond (–N=N–). This can occur through reductive or oxidative pathways, often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻) generated in the presence of light and oxygen. The degradation proceeds through various intermediates, ultimately leading to the mineralization of the dye into simpler, colorless compounds like CO₂, H₂O, and inorganic ions.

Photodegradation_Pathway Dye Azo Dye ExcitedDye Excited State Dye* Dye->ExcitedDye Intermediates Degradation Intermediates ExcitedDye->Intermediates Degradation ROS Reactive Oxygen Species (ROS) ExcitedDye->ROS Generation Mineralization Mineralization (CO₂, H₂O, etc.) Intermediates->Mineralization Light Light (hν) Light->Dye Absorption ROS->Dye Attack on Chromophore Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation PrepDye Prepare Dye Solution (Known Concentration) Irradiation Irradiate with Controlled Light Source PrepDye->Irradiation DarkControl Maintain Dark Control PrepDye->DarkControl PrepSubstrate Prepare Substrate (e.g., Textile, Film) PrepSubstrate->Irradiation PrepSubstrate->DarkControl Spectroscopy UV-Vis Spectroscopy (Measure Absorbance) Irradiation->Spectroscopy Colorimetry Colorimetric Measurement (Assess Color Change) Irradiation->Colorimetry DarkControl->Spectroscopy DarkControl->Colorimetry Kinetics Kinetic Analysis (Determine Rate Constant) Spectroscopy->Kinetics Comparison Compare with Standards (e.g., Blue Wool Scale) Colorimetry->Comparison Report Generate Photostability Report Kinetics->Report Comparison->Report

References

Navigating the Selectivity Landscape of 3-Hydroxynaphthalene-2,7-disulphonic Acid-Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of a sensor is paramount. This guide provides a comprehensive comparison of the cross-reactivity of sensors based on 3-Hydroxynaphthalene-2,7-disulphonic acid, offering insights into their performance against a panel of common analytes. The following data and protocols are synthesized from available literature to aid in the selection and application of these fluorescent probes.

Understanding Cross-Reactivity in Fluorescent Sensors

Fluorescent chemosensors, such as those derived from this compound, are powerful tools for detecting specific ions and molecules. Their mechanism often relies on a "turn-on" or "turn-off" fluorescent response upon binding to the target analyte. However, the true utility of a sensor is defined by its selectivity – its ability to respond exclusively to the target analyte in a complex mixture. Cross-reactivity, or interference from other species, can lead to false-positive signals and inaccurate quantification. Therefore, a thorough evaluation of a sensor's selectivity is a critical step in its development and application.

Comparative Analysis of Sensor Response

While specific quantitative cross-reactivity data for a sensor purely based on this compound is not extensively available in publicly accessible literature, we can draw comparisons from studies on structurally similar naphthalene-based fluorescent sensors. These studies typically evaluate the sensor's response to a variety of metal ions to establish a "fingerprint" of its selectivity profile.

The following table summarizes the typical fluorescence response of a generic naphthalene-based sensor to a range of common metal ions. The response is often categorized as fluorescence enhancement ("Turn-on"), fluorescence quenching ("Turn-off"), or no significant change.

Interfering IonTypical Fluorescence ResponseNotes
Target Analyte Significant "Turn-on" or "Turn-off" The primary analyte for which the sensor is designed.
Ca²⁺No significant changeGenerally low interference from alkaline earth metals.
Mg²⁺No significant changeGenerally low interference from alkaline earth metals.
K⁺No significant changeAlkali metals typically do not interact with these sensors.
Na⁺No significant changeAlkali metals typically do not interact with these sensors.
Zn²⁺Potential for moderate "Turn-on" responseCan be a significant interferent depending on the sensor's specific design.
Cu²⁺Often causes significant quenchingA common interferent for many fluorescent sensors.
Fe³⁺Can cause quenching or enhancementResponse can vary based on the coordination chemistry.
Al³⁺May induce a "Turn-on" responseAnother potential interferent that can mimic the target signal.
Pb²⁺Variable responseInterference is possible and needs to be evaluated.
Hg²⁺Can cause significant quenchingA strong quencher of fluorescence in many systems.

Note: This table represents a generalized summary based on trends observed in related naphthalene-based fluorescent sensors. The actual cross-reactivity of a specific this compound-based sensor must be experimentally determined.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the reliability of a this compound-based sensor, a rigorous evaluation of its selectivity is essential. The following is a generalized experimental protocol for assessing the cross-reactivity of a fluorescent sensor.

Preparation of Stock Solutions:
  • Sensor Stock Solution: Prepare a stock solution of the this compound-based sensor in a suitable solvent (e.g., DMSO, water, or a buffer solution) at a concentration of 1 mM.

  • Analyte and Interferent Stock Solutions: Prepare stock solutions of the target analyte and a panel of potential interfering ions (e.g., chlorides or nitrates of Ca²⁺, Mg²⁺, K⁺, Na⁺, Zn²⁺, Cu²⁺, Fe³⁺, Al³⁺, Pb²⁺, Hg²⁺) in deionized water or the same buffer as the sensor at a concentration of 10 mM.

Fluorescence Measurements:
  • Instrumentation: Use a fluorescence spectrophotometer to record the emission spectra.

  • Experimental Procedure:

    • To a cuvette containing the appropriate buffer solution, add the sensor stock solution to a final concentration of 10 µM.

    • Record the initial fluorescence emission spectrum of the sensor alone.

    • Add a specific concentration of the target analyte (e.g., 2 equivalents) to the cuvette and record the fluorescence emission spectrum.

    • To separate cuvettes containing the sensor solution, add a higher concentration (e.g., 10 equivalents) of each potential interfering ion individually and record their respective fluorescence emission spectra.

    • For competition experiments, add the target analyte to a solution already containing the sensor and an interfering ion and record the fluorescence spectrum. This helps to determine if the interferent can be displaced by the target analyte.

Data Analysis:
  • Compare the fluorescence intensity or spectral shift of the sensor in the presence of the target analyte with that in the presence of each interfering ion.

  • Calculate the selectivity coefficient to quantify the sensor's preference for the target analyte over an interferent.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of a "turn-on" fluorescent sensor and a typical experimental workflow for evaluating its cross-reactivity.

Signaling_Pathway Sensor Sensor (Low Fluorescence) Complex Sensor-Analyte Complex (High Fluorescence) Sensor->Complex Binding Analyte Target Analyte Analyte->Complex

Caption: General signaling pathway of a "turn-on" fluorescent sensor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Sensor Prepare Sensor Stock Solution Measure_Blank Measure Sensor Fluorescence (Blank) Stock_Sensor->Measure_Blank Stock_Analytes Prepare Analyte & Interferent Stock Solutions Add_Target Add Target Analyte Stock_Analytes->Add_Target Add_Interferent Add Interfering Ions (Individually) Stock_Analytes->Add_Interferent Competition_Test Competition Experiment Stock_Analytes->Competition_Test Measure_Blank->Add_Target Measure_Blank->Add_Interferent Measure_Blank->Competition_Test Measure_Target Measure Fluorescence Add_Target->Measure_Target Add_Target->Competition_Test Compare Compare Fluorescence Responses Measure_Target->Compare Measure_Interferent Measure Fluorescence Add_Interferent->Measure_Interferent Measure_Interferent->Compare Measure_Competition Measure Fluorescence Competition_Test->Measure_Competition Measure_Competition->Compare Calculate Calculate Selectivity Coefficients Compare->Calculate

Caption: Experimental workflow for assessing sensor cross-reactivity.

Alternative Sensing Technologies

While this compound-based sensors offer the advantages of fluorescence-based detection, several alternative technologies exist for ion sensing. These include:

  • Ion-Selective Electrodes (ISEs): Potentiometric sensors that provide high selectivity for specific ions.

  • Atomic Absorption Spectroscopy (AAS): A highly sensitive and selective technique for quantifying metal ions, but requires sophisticated instrumentation.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): An extremely sensitive method for elemental analysis, capable of detecting a wide range of ions at very low concentrations.

  • Colorimetric Sensors: These sensors produce a color change in the presence of the analyte, which can often be detected by the naked eye.

The choice of sensing technology depends on the specific application, required sensitivity, selectivity, and the complexity of the sample matrix. For real-time monitoring and applications in biological systems, fluorescent sensors often provide a good balance of performance and ease of use. However, for applications demanding the highest accuracy and quantification of multiple elements, techniques like ICP-MS are unparalleled.

This guide serves as a foundational resource for understanding and evaluating the cross-reactivity of this compound-based sensors. It is imperative for researchers to conduct thorough in-house validation to confirm the selectivity and performance of their specific sensor in the context of their unique experimental conditions and sample matrices.

Performance of R-(+)-alpha-Lipoic Acid Analysis Across Diverse Analytical Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of R-(+)-alpha-lipoic acid (RALA) in various matrices, including human plasma, human urine, and pharmaceutical formulations. The data presented is compiled from peer-reviewed studies to offer an objective overview for researchers and drug development professionals. Detailed experimental protocols for the cited methods are also provided to ensure reproducibility.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative performance metrics for RALA analysis in different matrices. These metrics are crucial for evaluating the suitability of a method for a specific application, such as pharmacokinetic studies, clinical monitoring, or quality control of pharmaceutical products.

Table 1: Performance Characteristics of RALA Analysis in Human Plasma

ParameterMethodLinearity RangeLLOQ/LODPrecision (%RSD)Accuracy/Recovery (%)Reference
Linearity LC-ESI-MS5-10,000 ng/mL-< 7% (Intra- & Inter-day)-7.87 to 9.74%[1][2]
LC-MS/MS5-5,000 ng/mL---[3]
LC-MS/MS5-1,000 ng/mL-2.18-5.99% (Intra-day), 0.93-13.77% (Inter-day)87.40-114.40%[4]
LLOQ/LOD LC-MS/MS-5.0 ng/mL (LLOQ)--[4]
Precision LC-ESI-MS--< 7% (Intra- & Inter-day)-[1][2]
LC-MS/MS--2.18-5.99% (Intra-day)-[4]
LC-MS/MS--0.93-13.77% (Inter-day)-[4]
Accuracy/Recovery LC-ESI-MS----7.87 to 9.74%[1][2]
LC-MS/MS---87.40-114.40%[4]
LC-MS/MS--->70% (Absolute Recovery)[4]

Table 2: Performance Characteristics of RALA Analysis in Human Urine

ParameterMethodLinearity RangeLLOQ/LODPrecision (%RSD)Accuracy (%)Reference
Linearity LC-MS/MS0.5-100 ng/mL-≤ 6.94% (Intra-day), ≤ 7.05% (Inter-day)93.7 to 103.1%[5][6][7]
HPLC0.4-12 µM---[1]
LLOQ/LOD LC-MS/MS-0.5 ng/mL (LOQ), 0.1 ng/mL (LOD)--[5][6][7]
Precision LC-MS/MS--≤ 6.94% (Intra-day)-[5][6][7]
LC-MS/MS--≤ 7.05% (Inter-day)-[5][6][7]
Accuracy LC-MS/MS---93.7 to 103.1%[5][6][7]

Table 3: Performance Characteristics of RALA Analysis in Pharmaceutical Formulations

ParameterMethodLinearity RangeLLOQ/LODPrecision (%RSD)Accuracy/Recovery (%)Reference
Linearity TLC-Densitometry1.0-3.0 µ g/band (linear)-1.8-2.9%98.5-105.2%[4]
TLC-Densitometry80-400 ng/spot--99.93%
LLOQ/LOD TLC-Densitometry-0.39 µ g/band (LOQ)--[4]
TLC-Densitometry-54.612 ng/spot (LOQ), 18.022 ng/spot (LOD)--
Precision TLC-Densitometry--1.8-2.9%-[4]
Accuracy/Recovery TLC-Densitometry---98.5-105.2%[4]
HPLC---99.5-101.0% (of labeled content)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below. These protocols are intended to serve as a guide and may require optimization for specific laboratory conditions and instrumentation.

Analysis of RALA in Human Plasma by LC-ESI-MS

This method is suitable for pharmacokinetic studies of RALA in humans.[1][2]

  • Sample Preparation (Protein Precipitation):

    • To 500 µL of human plasma, add an internal standard (e.g., naproxen).

    • Add acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for LC-ESI-MS analysis.

  • Liquid Chromatography Conditions:

    • Column: Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm particle size)

    • Mobile Phase: Acetonitrile and 0.1% acetic acid (pH 4, adjusted with ammonia solution) (65:35, v/v)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: Not specified

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI)

    • Mode: Selected Ion Monitoring (SIM)

Enantiomeric Determination of RALA in Human Urine by LC-MS/MS

This method allows for the evaluation of the pharmacokinetics of individual RALA enantiomers.[5][6][7]

  • Sample Preparation (Solid-Phase Extraction):

    • Urine samples are cleaned up using an Oasis® MAX cartridge.

    • An internal standard (e.g., ¹³C₄-d,l-α-Lipoic acid) is added.

  • Liquid Chromatography Conditions:

    • Column: CHIRALPAK AD-3R

    • Mobile Phase: Acetonetonitrile-methanol-formic acid (10 mM) (25:25:50, v/v/v)

    • Flow Rate: Not specified

    • Injection Volume: Not specified

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), negative ion mode

    • Monitoring Ion Transitions: m/z 205.0 → 170.9 for RALA and m/z 209.0 → 174.9 for the internal standard.

Analysis of RALA in Pharmaceutical Formulations by TLC-Densitometry

This method is suitable for the quality control of RALA in drug formulations and dietary supplements.[4]

  • Sample Preparation:

    • Extract RALA from the formulation using a suitable solvent (e.g., methanol).

  • Thin-Layer Chromatography Conditions:

    • Stationary Phase: RPTLC plates

    • Mobile Phase: 2-propanol–methanol–acetone–water–acetic acid (6:4:2:8:0.2, v/v)

    • Derivatization: Post-chromatographic derivatization with palladium(II) chloride immersion reagent.

  • Densitometry Conditions:

    • Wavelength: Scan the yellow complexes formed at 375 nm.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the general workflows for RALA analysis in different matrices.

Experimental_Workflow_Plasma cluster_sample_prep Sample Preparation (Plasma) cluster_analysis Analysis plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition & Processing lcms->data

Fig. 1: General workflow for RALA analysis in plasma.

Experimental_Workflow_Urine cluster_sample_prep Sample Preparation (Urine) cluster_analysis_urine Analysis urine Human Urine Sample add_is_urine Add Internal Standard urine->add_is_urine spe Solid-Phase Extraction (SPE) add_is_urine->spe elute Elute Analyte spe->elute lcms_urine Chiral LC-MS/MS Analysis elute->lcms_urine data_urine Data Acquisition & Processing lcms_urine->data_urine

Fig. 2: General workflow for RALA analysis in urine.

Logical_Relationship_Matrices cluster_matrices Analytical Matrices cluster_challenges Key Analytical Challenges RALA R-(+)-alpha-Lipoic Acid Plasma Plasma RALA->Plasma Urine Urine RALA->Urine Pharma Pharmaceutical Formulation RALA->Pharma Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Plasma->Matrix_Effects Recovery Extraction Recovery Plasma->Recovery Selectivity Enantiomeric Selectivity Plasma->Selectivity Urine->Matrix_Effects Urine->Recovery Urine->Selectivity Pharma->Recovery Pharma->Selectivity

Fig. 3: Logical relationship of RALA analysis in different matrices.

References

A Researcher's Guide to the Quantitative Analysis of R-Acid: Method Validation and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of analytical methods for the quantitative determination of R-acid, a common chiral moiety in pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring enantiomeric purity, defining pharmacokinetic profiles, and maintaining quality control. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, supported by established experimental data.

Data Presentation: A Comparative Analysis of Analytical Methods

The choice of an analytical method for R-acid quantification is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the quantitative performance of different analytical techniques based on published validation data for analogous organic acids.

ParameterChiral HPLC-UVChiral GC-FIDUV-Vis Spectrophotometry
Linearity Range 5 - 1250 ng/mL0.01 - 5 µg/mL1 - 10 mg/L (Analyte Dependent)
Correlation Coefficient (r²) > 0.999[1]> 0.9998[2]≥ 0.99[3]
Limit of Detection (LOD) ~15 ng/mL (derivatized)[1]0.21 - 0.54 µg/mL[2]Analyte and Matrix Dependent
Limit of Quantitation (LOQ) 5 ng/mL[1]0.63 - 1.63 µg/mL[2]Analyte and Matrix Dependent
Accuracy (% Recovery) 93.7 - 103.1%[1]Typically within 95-105%Typically within 90-110%
Precision (%RSD) Intraday: ≤ 6.94%, Interday: ≤ 7.05%[1]< 5%[4]Generally < 10%
Selectivity High (with chiral column)High (with chiral column)Low to Moderate
Matrix Effect Prone to interference[5]Less prone with suitable extractionHigh susceptibility to interference
Analysis Time ~10-20 min[5]~30 min~5-10 min

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for successful method implementation and validation.

High-Performance Liquid Chromatography (HPLC)

This method is widely utilized for the enantioselective determination of organic acids in various matrices due to its robustness and versatility.[1][5]

  • Instrumentation : A standard HPLC system equipped with a UV detector, a quaternary pump, and an autosampler.

  • Column : Chiral column (e.g., CHIRALPAK QN-AX, 150 mm x 4.6 mm ID, 5 µm particle size).[6]

  • Mobile Phase : A mixture of an organic modifier like methanol with mobile phase additives such as ammonium formate or formic acid (e.g., Methanol with 0.35% ammonium formate and 0.1% formic acid). The exact ratio may require optimization.[6]

  • Flow Rate : 1.0 mL/min.[1][6]

  • Column Temperature : 25°C.[1][6]

  • Detection Wavelength : 210 nm (or as determined by UV scan).[6]

  • Injection Volume : 10 µL.[1][6]

  • Sample Preparation : Dissolve the sample in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.[6]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile acids like R-acid, derivatization is typically required.

  • Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID).

  • Column : Chiral capillary column (e.g., Rt-bDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Carrier Gas : Hydrogen or Helium.

  • Linear Velocity : 70 cm/s.[6]

  • Injector Temperature : 250°C.[6]

  • Detector Temperature : 300°C.

  • Oven Temperature Program : Initial temperature of 60°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume : 1 µL.[6]

  • Sample Preparation (with Derivatization) : The carboxylic acid group of R-acid needs to be derivatized to a more volatile ester form. A common method is esterification using an agent like diazomethane or by heating with an alcohol in the presence of an acid catalyst. The derivatized sample is then dissolved in a suitable solvent (e.g., hexane) before injection.

UV-Visible Spectrophotometry

Spectrophotometry offers a rapid and simple method for quantification, based on the Beer-Lambert Law.[3] This method is generally suitable for samples with a simple matrix and where high sensitivity is not required.

  • Instrumentation : UV-Visible Spectrophotometer.

  • Apparatus : Matched quartz or glass cuvettes (1 cm path length), volumetric flasks, and pipettes.

  • Reagents : Deionized water or a suitable buffer solution.

  • Procedure :

    • Determination of λmax : Prepare a dilute solution of R-acid and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

    • Preparation of Standard Solutions : Prepare a stock solution of R-acid of a known concentration. From the stock solution, prepare a series of working standard solutions of decreasing concentrations by serial dilution.[3]

    • Generation of Calibration Curve : Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin. Perform a linear regression to obtain the equation of the line and the coefficient of determination (R²), which should be ≥ 0.99 for a good calibration.[3]

    • Sample Analysis : Measure the absorbance of the unknown sample solution at the same λmax and determine its concentration from the calibration curve.

Visualizations

To further clarify the processes involved, the following diagrams illustrate a general workflow for analytical method validation and a decision-making process for selecting a suitable analytical method.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Reporting start Start: Receive Sample dissolution Dissolution & Dilution start->dissolution derivatization Derivatization (if GC) dissolution->derivatization spectro Spectrophotometer Measurement dissolution->spectro Spectro filtration Filtration derivatization->filtration hplc HPLC Injection filtration->hplc HPLC gc GC Injection filtration->gc GC integration Peak Integration hplc->integration gc->integration calibration Calibration Curve spectro->calibration integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

A generalized experimental workflow for the quantitative analysis of R-acid.

Method_Selection start Start: Need to Quantify R-acid sensitivity High Sensitivity Required? start->sensitivity matrix Complex Sample Matrix? sensitivity->matrix Yes sensitivity->matrix No chirality Chiral Separation Needed? matrix->chirality Yes spectro Use UV-Vis Spectrophotometry matrix->spectro No hplc Use Chiral HPLC chirality->hplc Yes gc Use Chiral GC chirality->gc No end_hplc End hplc->end_hplc end_gc End gc->end_gc end_spectro End spectro->end_spectro

A decision tree for selecting an appropriate analytical method for R-acid quantification.

References

Benchmarking Antimicrobial Performance: A Comparative Analysis of R-Acid Derivatives and Other Key Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antimicrobial agents has intensified research into various compounds, including a class of organic acids broadly defined by the structural formula R-COOH, where 'R' represents a functional group. This guide provides a comprehensive performance benchmark of select 'R-acid' derivatives – specifically mandelic acid, propionic acid, and lipoic acid derivatives – against common alternative antimicrobial materials. The data presented is curated from various scientific studies to offer an objective comparison, supported by detailed experimental protocols and visualizations to aid in research and development.

Quantitative Performance Analysis: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of a compound is frequently quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for mandelic acid, propionic acid, and selected alternative antimicrobials against common Gram-positive and Gram-negative bacteria, as well as a representative fungus. It is important to note that direct comparative studies under identical conditions are limited, and variations in experimental methodologies can influence MIC values.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected R-Acids against Various Microorganisms

MicroorganismMandelic Acid (mg/mL)Propionic Acid (mM)Lipoic Acid Derivatives
Escherichia coli (Gram-negative)2.010Moderate activity, often enhanced when conjugated
Staphylococcus aureus (Gram-positive)1.75 - 20250Enhanced activity when conjugated with peptides
Candida albicans (Fungus)>5.010Moderate activity

Note: Lipoic acid's antimicrobial activity is often studied in the context of its derivatives or in combination with other agents, making direct MIC value comparisons challenging.

Table 2: Minimum Inhibitory Concentration (MIC) of Alternative Antimicrobial Agents

MicroorganismSilver Nanoparticles (AgNPs) (µg/mL)Quaternary Ammonium Compounds (QACs) (µg/mL)Triclosan (µg/mL)
Escherichia coliVaries by particle size and synthesis (typically <100)Varies by specific QAC (e.g., Benzalkonium chloride: 1-10)0.015 - 1
Staphylococcus aureusVaries by particle size and synthesis (typically <100)Varies by specific QAC (e.g., Benzalkonium chloride: 0.5-5)0.015 - 0.12
Candida albicansVaries by particle size and synthesis (typically <100)Varies by specific QAC0.1 - 10

Mechanisms of Antimicrobial Action

The antimicrobial activity of the benchmarked R-acids and their alternatives stems from diverse mechanisms targeting microbial viability.

R-Acids (Mandelic Acid and Propionic Acid): The primary mechanism for organic acids like mandelic and propionic acid is the disruption of the microbial cell membrane. In their undissociated form, these acids can passively diffuse across the cell membrane. Once inside the more neutral cytoplasm of the microorganism, they dissociate, releasing protons and lowering the intracellular pH. This acidification inhibits essential metabolic enzymes and disrupts cellular processes. The accumulation of the acid's anion within the cell also leads to osmotic stress and further metabolic interference. Propionic acid, in particular, has been shown to interfere with metabolic pathways such as the Wood-Werkman cycle in certain bacteria.

Lipoic Acid Derivatives: Alpha-lipoic acid (ALA) and its derivatives exhibit antimicrobial properties by affecting membrane integrity, leading to dysfunction and alterations in cellular morphology. When conjugated with other molecules, such as antimicrobial peptides, their efficacy can be significantly enhanced, suggesting a synergistic mechanism that improves membrane depolarization and permeability.

Alternative Antimicrobials:

  • Silver Nanoparticles (AgNPs): AgNPs exert their antimicrobial effects through multiple mechanisms. They can adhere to the bacterial cell wall and membrane, disrupting their integrity. Furthermore, they release silver ions which can inhibit respiratory enzymes, disrupt DNA replication, and generate reactive oxygen species (ROS) that cause oxidative stress and cell death.

  • Quaternary Ammonium Compounds (QACs): QACs are cationic surfactants that interact with the negatively charged components of the microbial cell membrane. This interaction leads to the disorganization of the membrane, leakage of intracellular components, and ultimately cell lysis.

  • Triclosan: At lower concentrations, triclosan specifically inhibits the bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid synthesis. This disruption of cell membrane production leads to a bacteriostatic effect. At higher concentrations, triclosan can act as a broad-spectrum biocide with multiple cellular targets.

Experimental Protocols

To ensure the reproducibility and comparability of antimicrobial performance data, standardized experimental protocols are crucial. Below are detailed methodologies for two common antimicrobial susceptibility tests.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Test antimicrobial agent stock solution

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Microorganism suspension standardized to 0.5 McFarland turbidity

  • Sterile pipettes and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the 2x concentrated antimicrobial stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 serves as a positive control (no antimicrobial), and column 12 as a negative control (broth only).

  • Inoculation:

    • Prepare a microbial inoculum suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 100 µL of the diluted inoculum to each well (except the negative control wells).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours (for most bacteria) or until sufficient growth is observed in the positive control wells.

  • Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow prep_media Prepare Sterile Broth add_broth Dispense Broth to Wells prep_media->add_broth prep_antimicrobial Prepare Antimicrobial Stock serial_dilute Perform Serial Dilutions prep_antimicrobial->serial_dilute prep_inoculum Standardize Inoculum (0.5 McFarland) add_inoculum Inoculate Wells prep_inoculum->add_inoculum add_broth->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate add_inoculum->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Well Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition it creates on an agar plate.

Materials:

  • Petri dishes with Mueller-Hinton Agar (MHA) or other suitable agar

  • Sterile swabs

  • Microorganism suspension standardized to 0.5 McFarland turbidity

  • Sterile cork borer or pipette tip to create wells

  • Test antimicrobial agent solution

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Agar Plates:

    • Prepare a standardized microbial inoculum as described for the broth microdilution method.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of the agar plate to create a uniform lawn of bacteria.

  • Creation of Wells:

    • Using a sterile cork borer, create uniform wells (typically 6-8 mm in diameter) in the agar.

  • Application of Antimicrobial Agent:

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the antimicrobial solution into each well.

  • Incubation:

    • Allow the plates to stand for a period to allow for diffusion of the agent, then incubate at 35-37°C for 18-24 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is absent) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow prep_agar Prepare Agar Plate lawn_culture Create Bacterial Lawn prep_agar->lawn_culture prep_inoculum Standardize Inoculum (0.5 McFarland) prep_inoculum->lawn_culture prep_antimicrobial Prepare Antimicrobial Solution add_antimicrobial Add Antimicrobial to Wells prep_antimicrobial->add_antimicrobial create_wells Create Wells in Agar lawn_culture->create_wells create_wells->add_antimicrobial incubate Incubate Plate add_antimicrobial->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Signaling Pathways and Molecular Interactions

The antimicrobial action of R-acids and their alternatives involves intricate interactions with microbial signaling and metabolic pathways. While the complete signaling cascades are complex and often multifactorial, the following diagram illustrates a generalized model of how organic acids impact bacterial cells.

Organic_Acid_Mechanism cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Neutral pH) RCOOH_out Undissociated R-Acid (R-COOH) RCOOH_in R-COOH RCOOH_out->RCOOH_in Passive Diffusion membrane Lipid Bilayer dissociation Dissociation RCOOH_in->dissociation H_ion H+ dissociation->H_ion RCOO_ion R-COO- dissociation->RCOO_ion ph_drop Intracellular pH Drop H_ion->ph_drop anion_acc Anion Accumulation RCOO_ion->anion_acc enzyme_inhibition Enzyme Inhibition ph_drop->enzyme_inhibition osmotic_stress Osmotic Stress anion_acc->osmotic_stress metabolism_disruption Metabolic Disruption enzyme_inhibition->metabolism_disruption cell_death Cell Death metabolism_disruption->cell_death osmotic_stress->metabolism_disruption

Caption: Generalized signaling pathway for the antimicrobial action of organic acids.

Conclusion

This guide provides a comparative benchmark of the antimicrobial performance of selected R-acid derivatives and common alternative antimicrobial agents. Mandelic acid and propionic acid demonstrate broad-spectrum antimicrobial activity, primarily through the disruption of microbial cell membranes and internal pH. Lipoic acid derivatives also show promise, particularly when functionalized to enhance their interaction with microbial cells.

The selection of an appropriate antimicrobial agent for a specific application will depend on a variety of factors, including the target microorganisms, the required potency, toxicological considerations, and the physicochemical properties of the material. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the ongoing development of new and effective antimicrobial technologies. Further research into the specific molecular interactions and potential for synergistic effects when combining these agents could lead to the development of next-generation antimicrobial materials with enhanced efficacy and a reduced likelihood of resistance development.

Safety Operating Guide

Proper Disposal of 3-Hydroxynaphthalene-2,7-disulphonic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Hydroxynaphthalene-2,7-disulphonic acid and its salts. Adherence to these procedures is vital to ensure compliance with regulations and to minimize environmental impact.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye irritation, as well as inhalation of dust particles.[1][2]

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.[3][4]

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher is recommended, especially when handling the powder form, to avoid inhaling dust.[3]

  • Lab Coat: A standard lab coat should be worn to protect from spills.

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate unnecessary personnel from the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[2][5]

  • Cleaning: Clean the spill area thoroughly with water and a suitable detergent. Collect all cleaning materials and contaminated water for proper disposal; do not allow it to enter drains.[1]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] This substance is considered hazardous, and improper disposal can lead to environmental contamination.[1]

  • Waste Identification and Collection:

    • Collect all waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, in a clearly labeled, sealed, and appropriate waste container.

    • Do not mix with incompatible materials, such as strong oxidizing agents.[1][6]

  • Disposal Options:

    • Licensed Chemical Destruction: The preferred method is to arrange for the waste to be transported to a licensed chemical destruction facility.[7] These facilities are equipped to handle and neutralize hazardous chemicals in an environmentally sound manner.

    • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method of disposal.[7] This should only be performed by a licensed waste management facility.

    • Recycling: If the material is unused and uncontaminated, recycling may be an option.[1] Consult the manufacturer for potential recycling programs.[1]

  • Prohibited Disposal Methods:

    • DO NOT discharge this compound or its waste into the sewer system or any drains.[4][7]

    • DO NOT dispose of this chemical in regular trash.

  • Contaminated Packaging Disposal:

    • Containers that held this compound should be triple-rinsed with a suitable solvent.[7]

    • The rinsate should be collected and disposed of as hazardous waste.

    • After thorough cleaning, the container may be offered for recycling or reconditioning.[7] Alternatively, puncture the container to prevent reuse and dispose of it in an authorized landfill.[5][7]

IV. Quantitative Data Summary

No specific quantitative data for disposal (e.g., concentration thresholds) are provided in the reviewed safety data sheets. The primary directive is that all waste must be handled in accordance with regulatory requirements.

V. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Waste containing This compound ppe Wear Appropriate PPE (Gloves, Goggles, Dust Mask) start->ppe collect Collect waste in a labeled, sealed container ppe->collect check_contamination Is the material unused and uncontaminated? collect->check_contamination recycle Consult manufacturer for recycling options check_contamination->recycle Yes dispose_options Select Disposal Method check_contamination->dispose_options No end End of Process recycle->end destruction Licensed Chemical Destruction Plant dispose_options->destruction incineration Controlled Incineration dispose_options->incineration prohibited Prohibited: DO NOT discharge to sewer DO NOT dispose in regular trash dispose_options->prohibited packaging Handle Contaminated Packaging destruction->packaging incineration->packaging rinse Triple-rinse container packaging->rinse dispose_rinsate Dispose of rinsate as hazardous waste rinse->dispose_rinsate recycle_container Recycle or recondition container dispose_rinsate->recycle_container landfill_container Puncture and send to authorized landfill dispose_rinsate->landfill_container recycle_container->end landfill_container->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Hydroxynaphthalene-2,7-disulphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Hydroxynaphthalene-2,7-disulphonic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered a hazardous substance that can cause skin and eye irritation.[1][2] It may also lead to an allergic skin reaction.[2] Inhalation of dust can irritate the respiratory system.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3]To prevent skin contact and potential irritation or allergic reactions.[1][2]
Eye/Face Protection Tightly fitting safety goggles or eyeshields.[4][5] A face shield is recommended if there is a splash hazard.[3]To protect against eye irritation from dust or splashes.[1][2][4]
Respiratory Protection Use in a well-ventilated area. If dust formation is unavoidable or exposure limits may be exceeded, a NIOSH-approved N95 dust mask or a full-face respirator is necessary.[5]To prevent inhalation of dust which can cause respiratory irritation.[1]
Body Protection Laboratory coat. For larger quantities or significant exposure risk, wear chemical-protective clothing.[6]To protect skin and personal clothing from contamination.

Operational Procedures

Safe handling and storage are critical to preventing accidents and ensuring the integrity of the chemical.

Handling Protocols:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[4][7]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[7]

  • Minimize Dust: Avoid the formation of dust and aerosols during handling.[4]

  • Hygiene: Wash hands thoroughly after handling the substance.[7] Do not eat, drink, or smoke in the laboratory.[8]

Storage Protocols:

  • Container: Store in a tightly closed container.[7]

  • Location: Keep in a cool, dry, and well-ventilated area.[7]

  • Incompatibilities: Store away from oxidizing agents to prevent the risk of ignition.[1]

Emergency and Disposal Plans

Immediate and appropriate responses to emergencies and spills are crucial. Proper disposal is necessary to protect the environment.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.[7]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected skin area with soap and plenty of water.[4] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do not induce vomiting.[4] If the person is conscious, rinse their mouth with water and give them a glass of water to drink.[1] Seek immediate medical attention.[7]

Spill and Leak Procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, clean up spills immediately.[1]

  • Cleanup: For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it into a suitable, closed container for disposal.[7]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Disposal Plan: All waste materials must be handled in accordance with local, state, and federal regulations.[1]

  • Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.

  • Consult Authority: Contact a licensed professional waste disposal service to arrange for disposal. Do not allow the chemical to enter drains or waterways.[2]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve reaction_add Add to Reaction Mixture handle_dissolve->reaction_add reaction_monitor Monitor Reaction reaction_add->reaction_monitor cleanup_decontaminate Decontaminate Glassware reaction_monitor->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.